ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 1-(4-fluorophenyl)pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-2-17-12(16)11-7-8-15(14-11)10-5-3-9(13)4-6-10/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZFFTSKRYLRKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90556329 | |
| Record name | Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90556329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115342-25-1 | |
| Record name | Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90556329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate synthesis pathway
An In-depth Technical Guide to the Synthesis of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
Abstract: This technical guide provides a comprehensive overview of the synthetic pathways leading to ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The primary focus is on the robust and widely adopted Knorr-type cyclocondensation reaction, detailing the mechanistic underpinnings, experimental protocols, and considerations for regioselectivity. Alternative synthetic strategies are also explored to provide a well-rounded perspective for researchers and drug development professionals. This document is structured to deliver not only procedural steps but also the causal logic behind experimental choices, ensuring a deep, actionable understanding of the synthesis.
Introduction
The Pyrazole Scaffold in Drug Discovery
The pyrazole ring system, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in modern pharmacology.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. The presence of the pyrazole nucleus is a hallmark of several blockbuster drugs, including the COX-2 inhibitor Celecoxib® and the anti-obesity agent Rimonabant, underscoring its therapeutic relevance.[2] The ability to readily functionalize the pyrazole ring at multiple positions makes it an ideal template for library synthesis and lead optimization campaigns.
Target Molecule Profile: Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is a key synthetic intermediate. The 1-(4-fluorophenyl) moiety is a common feature in bioactive molecules, where the fluorine atom can enhance metabolic stability and binding affinity through favorable electronic interactions.[3] The ethyl ester at the 3-position provides a versatile chemical handle for further elaboration into amides, carboxylic acids, or other functional groups, enabling the exploration of structure-activity relationships (SAR).
Primary Synthetic Strategy: Knorr-Type Cyclocondensation
The most reliable and frequently employed method for constructing the 1,3-disubstituted pyrazole core of the target molecule is the Knorr pyrazole synthesis.[4][5] This classic reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound (or a synthetic equivalent), followed by cyclization and dehydration to yield the aromatic pyrazole ring.[6]
Mechanistic Rationale
The Knorr synthesis is a powerful ring-forming reaction driven by the formation of a stable aromatic system. The general mechanism proceeds through several key steps:
-
Initial Condensation: One of the nitrogen atoms of the hydrazine (the more nucleophilic one, if substituted) attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.[4]
-
Intermediate Formation: This is followed by the elimination of a water molecule to form a hydrazone or enamine intermediate.[4][7]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.
-
Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.[4]
This sequence provides a direct and often high-yielding route to polysubstituted pyrazoles.[8]
Key Reagents and Justification
To achieve the specific substitution pattern of the target molecule, a careful selection of starting materials is paramount.
-
Hydrazine Source: 4-Fluorophenylhydrazine (or its more stable hydrochloride salt) is the logical choice. This reagent directly installs the required 4-fluorophenyl group at the N1 position of the pyrazole ring.
-
1,3-Dielectrophile Source: To generate the ethyl ...-3-carboxylate moiety, a β-ketoester or a related 1,3-dielectrophile is required. A highly effective and common precursor is diethyl 2-(ethoxymethylene)malonate or the intermediate formed from the reaction of diethyl oxalate and an appropriate ketone.[9] For this synthesis, we will focus on the reaction between 4-fluorophenylhydrazine and a suitable 1,3-dicarbonyl compound that can be generated in situ or used directly. A common strategy involves the Claisen condensation of an acetate with diethyl oxalate to form a dioxobutanoate intermediate.[9]
The overall reaction scheme is a classic example of heterocyclic synthesis, combining fundamental carbonyl chemistry with a cyclization event.
Caption: Overall synthetic transformation.
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate based on established methodologies for analogous pyrazole syntheses.[9]
Synthesis of Ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate intermediate
This step is often the precursor to the main cyclization. However, a more direct approach using a commercially available dicarbonyl is often preferred for efficiency. For the purpose of this guide, we will detail the cyclocondensation step assuming a suitable 1,3-dicarbonyl precursor is available, such as ethyl 2-formyl-3-oxobutanoate sodium salt.
Cyclocondensation to form Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol or glacial acetic acid.
-
Addition of Dicarbonyl: Add the 1,3-dicarbonyl precursor, for instance, ethyl 2-(ethoxymethylene)-2-cyanoacetate (1.0 eq), to the suspension. If using the hydrochloride salt of the hydrazine, a mild base like sodium acetate (1.1 eq) may be added to liberate the free hydrazine.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice-water. A precipitate of the crude product should form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate.
Data Summary
| Parameter | Value/Condition | Rationale |
| Hydrazine Source | 4-Fluorophenylhydrazine HCl | Stable, commercially available precursor for the N1-aryl group. |
| Dicarbonyl Source | Diethyl (ethoxymethylene)malonate | Highly reactive and directs regioselectivity effectively. |
| Solvent | Ethanol or Acetic Acid | Protic solvents that facilitate proton transfer steps in the mechanism. |
| Temperature | Reflux (80-100 °C) | Provides sufficient energy to overcome activation barriers for condensation and dehydration. |
| Reaction Time | 2-6 hours | Typical duration for Knorr-type cyclizations; should be monitored by TLC. |
| Purification | Recrystallization/Chromatography | Standard methods to achieve high purity required for subsequent steps. |
Mechanistic Deep Dive & Regioselectivity
When using an unsymmetrical 1,3-dicarbonyl compound, the formation of two possible regioisomers is a critical consideration.[2][10] The reaction between 4-fluorophenylhydrazine and a precursor like ethyl 2,4-dioxobutanoate presents such a challenge.
The regiochemical outcome is dictated by which carbonyl group undergoes the initial nucleophilic attack. Generally, the more electrophilic carbonyl (the ketone) is attacked preferentially by the terminal nitrogen of the hydrazine. The subsequent intramolecular cyclization involves the other nitrogen atom attacking the remaining carbonyl (the ester), leading to the desired 3-carboxylate isomer after dehydration.
Caption: Mechanism of the Knorr pyrazole synthesis.
Alternative Synthetic Routes
While the Knorr synthesis is the workhorse for this transformation, other methods offer alternative approaches.
From α,β-Unsaturated Systems
The reaction of hydrazines with α,β-unsaturated carbonyl compounds is a common route to pyrazolines.[11] These pyrazolines can then be oxidized to the corresponding aromatic pyrazoles.[3][12] For the target molecule, this would involve reacting 4-fluorophenylhydrazine with an appropriate α,β-unsaturated ester.
1,3-Dipolar Cycloaddition
A more modern approach involves the 1,3-dipolar cycloaddition of a diazo compound with an alkyne.[10] For example, the reaction of ethyl diazoacetate with 1-ethynyl-4-fluorobenzene, often catalyzed by a metal such as copper or ruthenium, could potentially form the desired pyrazole scaffold. This method can offer excellent control over regioselectivity.
Caption: Comparison of synthetic approaches.
Characterization and Validation
To ensure the integrity of the synthesized ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate, a full suite of analytical techniques is required. This self-validating system confirms the structure and purity of the final compound.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the carbon-hydrogen framework, showing characteristic shifts for the aromatic protons of the fluorophenyl group, the pyrazole ring proton, and the ethyl ester moiety.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will verify the molecular weight and elemental composition of the molecule, confirming the correct molecular formula.
-
Infrared (IR) Spectroscopy: IR analysis will identify key functional groups, such as the C=O stretch of the ester (typically around 1720-1740 cm⁻¹) and C-F bond vibrations.
Conclusion
The synthesis of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is most effectively and reliably achieved through the Knorr pyrazole synthesis. This method, which utilizes the cyclocondensation of 4-fluorophenylhydrazine with a suitable 1,3-dicarbonyl compound, is a high-yielding, scalable, and well-understood transformation. By carefully selecting reagents and controlling reaction conditions, researchers can manage regioselectivity to produce this valuable synthetic intermediate with high purity. The availability of alternative routes, such as those involving α,β-unsaturated systems or cycloadditions, provides additional flexibility for specialized applications.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. name-reaction.com [name-reaction.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed examination of the physicochemical properties of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document is structured to offer not just data, but a deeper understanding of the causality behind experimental choices and the implications of these properties in a research and development context. The pyrazole scaffold is a well-established privileged structure in drug design, known for its metabolic stability and ability to participate in hydrogen bonding, making a thorough understanding of its derivatives crucial for the development of novel therapeutics.[1]
Molecular Identity and Structural Characteristics
Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is a disubstituted pyrazole with a 4-fluorophenyl group at the N1 position and an ethyl carboxylate group at the C3 position. The presence and positions of these substituents are critical in defining the molecule's electronic and steric properties, which in turn govern its interactions with biological targets and its overall physicochemical profile.
Table 1: Core Molecular Identifiers
| Identifier | Value | Source |
| CAS Number | 115342-25-1 | |
| Molecular Formula | C₁₂H₁₁FN₂O₂ | |
| Molecular Weight | 234.23 g/mol |
The fluorophenyl group, in particular, can significantly influence properties such as lipophilicity and metabolic stability, making this class of compounds attractive for medicinal chemistry programs.
Predicted and Estimated Physicochemical Properties
In the absence of comprehensive experimental data for this specific molecule, a combination of data from closely related analogs and computational predictions provides valuable initial insights into its physicochemical profile.
Table 2: Summary of Physicochemical Properties
| Property | Predicted/Estimated Value | Experimental Protocol Overview |
| Melting Point | Estimated: 154-160 °C (for regioisomer) | Differential Scanning Calorimetry (DSC) or Capillary Melting Point Apparatus |
| Boiling Point | Not available | Not typically determined for solid compounds of this nature. |
| Aqueous Solubility | Predicted to be low | Shake-flask method (OECD 105) or Potentiometric Titration |
| pKa | Not available | Potentiometric Titration, UV-Vis Spectroscopy, or Capillary Electrophoresis |
| LogP (Octanol-Water Partition Coefficient) | Predicted XlogP: 2.5 | Shake-flask method (OECD 107) or HPLC-based methods |
Melting Point: A Marker of Purity and Stability
Experimental Protocol: Determination of Melting Point via Differential Scanning Calorimetry (DSC)
DSC is a highly accurate method for determining the melting point and purity of a crystalline solid.
-
Sample Preparation: A small, accurately weighed sample (1-5 mg) is hermetically sealed in an aluminum pan.
-
Instrument Setup: The DSC instrument is calibrated using certified standards (e.g., indium). A temperature program is set with a defined heating rate, typically 10 °C/min.
-
Analysis: The sample and a reference pan are heated, and the difference in heat flow required to maintain them at the same temperature is measured. The melting point is determined as the onset or peak of the endothermic melting transition.
The sharpness of the melting peak can also provide an indication of sample purity.
Lipophilicity (LogP): A Key Determinant of Pharmacokinetics
The octanol-water partition coefficient (LogP) is a critical parameter in drug discovery, influencing absorption, distribution, metabolism, and excretion (ADME). A predicted XlogP of 2.5 suggests that ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate has a moderate degree of lipophilicity. This value falls within the range often considered favorable for oral bioavailability.
Experimental Protocol: Shake-Flask Method for LogP Determination
The shake-flask method is the gold standard for LogP determination.
-
System Preparation: n-Octanol and water are mutually saturated by vigorous mixing, followed by separation of the two phases.
-
Partitioning: A known amount of the test compound is dissolved in one of the phases, and the two phases are mixed in a flask and shaken until equilibrium is reached.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Caption: Workflow for LogP determination.
Aqueous Solubility: Impact on Dissolution and Absorption
The aqueous solubility of a compound is a critical factor for its absorption from the gastrointestinal tract. Based on its predicted LogP and crystalline nature, ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is expected to have low aqueous solubility.
Experimental Protocol: Shake-Flask Method for Solubility Determination
-
Equilibration: An excess of the solid compound is added to a flask containing water or a buffer of a specific pH.
-
Agitation: The flask is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Separation: The undissolved solid is removed by filtration or centrifugation.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined by a suitable analytical method (e.g., HPLC-UV).
Ionization Constant (pKa): Influence of pH on Solubility and Permeability
The pyrazole ring is weakly basic. The pKa of the conjugate acid of the pyrazole ring is a key parameter as it determines the ionization state of the molecule at different physiological pH values, which in turn affects its solubility and ability to cross biological membranes.
Experimental Protocol: Potentiometric Titration for pKa Determination
-
Sample Preparation: A solution of the compound is prepared in water or a co-solvent system.
-
Titration: The solution is titrated with a standardized acid or base.
-
pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH electrode.
-
Data Analysis: The pKa is determined from the titration curve, typically as the pH at which the compound is 50% ionized.
Caption: Workflow for pKa determination.
Spectroscopic Characterization
Detailed spectroscopic analysis is essential for the unambiguous structural confirmation and quality control of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate. While specific spectra for this compound are not widely published, the expected spectral features can be inferred from the analysis of closely related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the fluorophenyl ring, the pyrazole ring protons, and the ethyl group protons of the ester. The coupling patterns of the fluorophenyl protons will be indicative of a para-substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The carbon atoms of the pyrazole ring, the fluorophenyl ring (with characteristic C-F coupling), the ester carbonyl, and the ethyl group will all have distinct chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule. Key expected vibrations include:
-
C=O stretching of the ester group (around 1700-1730 cm⁻¹)
-
C=N and C=C stretching of the pyrazole and phenyl rings (in the 1400-1600 cm⁻¹ region)
-
C-F stretching of the fluorophenyl group (typically in the 1100-1300 cm⁻¹ region)
-
C-H stretching of the aromatic and aliphatic portions of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 234. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule with high accuracy.
Stability and Reactivity Considerations
The pyrazole ring is generally considered to be chemically stable and resistant to many common reagents. The presence of the electron-withdrawing fluorophenyl and ethyl carboxylate groups is expected to influence the reactivity of the pyrazole ring. The ester group is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. The stability of the compound under various conditions (e.g., temperature, pH, light) should be systematically evaluated during drug development.
Polymorphism
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration for pharmaceutical compounds as different polymorphs can exhibit different physicochemical properties, including solubility and stability. A thorough polymorph screen, using techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC), is recommended for any solid-state drug candidate.
Conclusion
Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate possesses a physicochemical profile that makes it an interesting scaffold for further investigation in drug discovery. Its moderate lipophilicity and the presence of a metabolically stable pyrazole core are desirable features. However, its anticipated low aqueous solubility may present formulation challenges that would need to be addressed. This guide provides a foundational understanding of its key physicochemical properties and outlines the standard experimental procedures for their determination, offering a valuable resource for researchers working with this and related compounds.
References
-
Kumar, V., & Aggarwal, N. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. RSC Medicinal Chemistry, 14(11), 2035-2057. [Link]
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A Technical Guide to Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate for Drug Discovery Professionals
An In-depth Analysis of Synthesis, Characterization, and Potential Applications in Medicinal Chemistry
Introduction
Pyrazoles, a class of five-membered heterocyclic compounds, are a cornerstone in the field of medicinal chemistry. Their remarkable versatility and broad spectrum of biological activities have established them as privileged scaffolds in drug design and development. This guide focuses on a specific, promising derivative: ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate (CAS Number: 115342-25-1). The strategic introduction of a 4-fluorophenyl group at the N1 position of the pyrazole ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making it a compound of considerable interest for researchers and scientists in the pharmaceutical industry. This document provides a comprehensive overview of its synthesis, characterization, and potential therapeutic applications, offering a technical resource for professionals engaged in the pursuit of novel therapeutics.
Core Molecular Attributes
A clear understanding of the fundamental properties of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is essential for its effective application in research and development.
| Property | Value | Source |
| CAS Number | 115342-25-1 | CymitQuimica[1] |
| Molecular Formula | C₁₂H₁₁FN₂O₂ | CymitQuimica[1] |
| Molecular Weight | 234.23 g/mol | CymitQuimica[1] |
| Appearance | Expected to be a solid | General knowledge |
| Purity | Typically ≥95% | CymitQuimica[1] |
Synthesis and Mechanism
The synthesis of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate can be approached through several established methods for pyrazole ring formation. A highly plausible and efficient method involves the coupling of a substituted hydrazine with a 1,3-dicarbonyl compound or its equivalent. One such strategic approach is the copper-catalyzed cross-coupling reaction.
Proposed Synthetic Pathway: Copper-Catalyzed N-Arylation
A likely synthetic route involves the N-arylation of ethyl pyrazole-3-carboxylate with 1-fluoro-4-iodobenzene. This reaction is typically catalyzed by a copper(I) salt in the presence of a ligand and a base.
Caption: Proposed synthesis of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate.
Experimental Protocol: N-Arylation of Ethyl Pyrazole-3-carboxylate
This protocol is a representative procedure based on established copper-catalyzed N-arylation reactions of pyrazoles.
Materials:
-
Ethyl 1H-pyrazole-3-carboxylate
-
1-Fluoro-4-iodobenzene
-
Copper(I) iodide (CuI)
-
(1S,2S)-N,N'-Dimethyl-1,2-diaminocyclohexane (ligand)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
Procedure:
-
To a dry reaction vessel, add ethyl 1H-pyrazole-3-carboxylate, 1-fluoro-4-iodobenzene, copper(I) iodide, (1S,2S)-N,N'-Dimethyl-1,2-diaminocyclohexane, and potassium carbonate.
-
Add anhydrous toluene to the mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 110°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate.
Spectroscopic Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Signals corresponding to the protons on the 4-fluorophenyl ring and the pyrazole ring. The protons on the fluorophenyl ring will likely appear as multiplets due to fluorine-proton coupling.
-
Ethyl Group Protons: A quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons of the ethyl ester group.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons: Signals for the carbons of the 4-fluorophenyl and pyrazole rings. The carbons of the fluorophenyl ring will show splitting due to carbon-fluorine coupling.
-
Carbonyl Carbon: A signal for the ester carbonyl carbon.
-
Ethyl Group Carbons: Signals for the methylene and methyl carbons of the ethyl group.
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (234.23 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and cleavage of the pyrazole ring.
Infrared (IR) Spectroscopy:
-
C=O Stretch: A strong absorption band characteristic of the ester carbonyl group.
-
C-F Stretch: An absorption band for the carbon-fluorine bond of the fluorophenyl group.
-
C=N and C=C Stretches: Absorption bands corresponding to the pyrazole ring.
-
C-H Stretches: Bands for the aromatic and aliphatic C-H bonds.
Potential Applications in Drug Discovery
The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs. The introduction of a 4-fluorophenyl substituent can enhance metabolic stability and receptor binding affinity, making ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate a valuable building block for the synthesis of novel therapeutic agents.
Workflow for Investigating Biological Activity
Caption: Workflow for exploring the therapeutic potential of the title compound.
Potential therapeutic areas for derivatives of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate include:
-
Anti-inflammatory Agents: Pyrazole derivatives have a long history as anti-inflammatory drugs.
-
Anticancer Agents: Many pyrazole-containing compounds have shown potent anticancer activity.
-
Antimicrobial Agents: The pyrazole nucleus is found in various compounds with antibacterial and antifungal properties.
-
Central Nervous System (CNS) Disorders: Pyrazole derivatives have been investigated for their potential in treating a range of CNS disorders.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is a promising heterocyclic compound with significant potential as a building block in drug discovery. Its synthesis is achievable through established methodologies, and its structural features suggest a favorable profile for the development of novel therapeutic agents across various disease areas. This guide provides a foundational understanding of this compound, intended to support the research and development efforts of scientists and professionals in the pharmaceutical field. Further investigation into its biological activities is warranted to fully elucidate its therapeutic potential.
References
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Angene Chemical. (2025, September 3). Safety Data Sheet: Ethyl 5-ethyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]
- Wei, Y., et al. (2006). Synthesis and biological evaluation of novel ethyl 1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 16(10), 2795-2799.
- Xia, Y., et al. (2007). Synthesis and antitumor activity of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(15), 4163-4167.
-
Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
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PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]
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ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate molecular structure
An In-Depth Technical Guide to Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
This guide provides a comprehensive technical overview of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. With full editorial control, this document delves into the core aspects of its molecular structure, synthesis, and characterization, underpinned by field-proven insights and authoritative references.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties have made it a "privileged scaffold," a molecular framework that is recurrently found in a multitude of biologically active compounds.[2][3] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[4][5] This versatility has led to the development of several blockbuster drugs, such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant, underscoring the therapeutic potential of this heterocyclic system.[1]
Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate (Molecular Formula: C₁₂H₁₁FN₂O₂, Molecular Weight: 234.23 g/mol ) is a specific derivative that has garnered attention as a versatile building block in the synthesis of more complex pharmaceutical agents.[6] The presence of the 4-fluorophenyl group at the N1 position and an ethyl carboxylate group at the C3 position provides distinct opportunities for molecular interactions and further chemical modifications, making it a valuable starting material for drug discovery campaigns. This guide aims to provide a detailed exploration of its molecular architecture, plausible synthetic routes, and comprehensive spectroscopic characterization.
Molecular Structure and Conformational Analysis
The molecular structure of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is characterized by three key functional components: the central pyrazole ring, the N1-substituted 4-fluorophenyl ring, and the C3-substituted ethyl carboxylate group.
Caption: Key structural components of the title molecule.
Synthesis of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
The synthesis of 1,3-disubstituted pyrazoles is a well-established area of organic chemistry. A common and efficient method involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a substituted hydrazine.[1] A plausible and efficient route to the title compound is outlined below.
Proposed Synthetic Pathway
The synthesis can be envisioned in two main steps:
-
Formation of a Chalcone Intermediate: A Claisen-Schmidt condensation between a substituted acetophenone and an appropriate aldehyde.
-
Cyclization with Hydrazine: The reaction of the resulting chalcone with 4-fluorophenylhydrazine to form the pyrazole ring.
Caption: Proposed synthetic workflow for the title compound.
Experimental Protocol (Hypothetical and Based on Analogous Syntheses)
The following protocol is a representative procedure based on established methods for the synthesis of similar pyrazole-3-carboxylates.[9][10]
Step 1: Synthesis of the 1,3-Dicarbonyl Intermediate
-
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask under an inert atmosphere, add 4-fluoroacetophenone dropwise at 0 °C.
-
After stirring for 30 minutes, add diethyl oxalate dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with a dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,3-dicarbonyl intermediate.
Causality: The use of a strong base like sodium ethoxide is crucial for the deprotonation of the α-carbon of the acetophenone, initiating the Claisen condensation with diethyl oxalate.
Step 2: Cyclocondensation to Form the Pyrazole Ring
-
Dissolve the crude 1,3-dicarbonyl intermediate in glacial acetic acid or ethanol.
-
Add an equimolar amount of 4-fluorophenylhydrazine hydrochloride to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate.
Causality: The acidic medium of glacial acetic acid facilitates the condensation reaction between the hydrazine and the dicarbonyl compound, leading to the formation of the thermodynamically stable pyrazole ring.
Spectroscopic Analysis and Characterization
The structural elucidation of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate relies on a combination of spectroscopic techniques. The following table summarizes the expected data based on the molecular structure and analysis of closely related compounds.[9][11]
| Technique | Expected Observations |
| ¹H NMR | Signals for the ethyl group (triplet and quartet), aromatic protons of the 4-fluorophenyl ring (two doublets of doublets), and two distinct singlets for the pyrazole ring protons. |
| ¹³C NMR | Resonances for the ethyl group carbons, the carbonyl carbon of the ester, and distinct signals for the carbons of the pyrazole and 4-fluorophenyl rings. The carbon attached to the fluorine will show a characteristic large coupling constant. |
| IR Spectroscopy | Strong absorption band for the C=O stretching of the ester, C=N stretching of the pyrazole ring, and C-F stretching of the fluorophenyl group. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (predicted):
-
Ethyl group: A triplet around δ 1.4 ppm (3H, -CH₃) and a quartet around δ 4.4 ppm (2H, -CH₂-).
-
Pyrazole ring: Two singlets, one around δ 6.8 ppm (1H, H-4) and another around δ 8.2 ppm (1H, H-5).
-
4-Fluorophenyl ring: Two multiplets resembling doublets of doublets between δ 7.2 and 7.8 ppm (4H, Ar-H).
-
-
¹³C NMR (predicted):
-
Ethyl group: Signals around δ 14 ppm (-CH₃) and δ 61 ppm (-CH₂-).
-
Ester carbonyl: A peak around δ 162 ppm.
-
Pyrazole ring: Carbons in the region of δ 110-150 ppm.
-
4-Fluorophenyl ring: A characteristic signal for the carbon attached to fluorine around δ 160-165 ppm with a large ¹JC-F coupling constant, and other aromatic carbons between δ 115-140 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands confirming the presence of the key functional groups:
-
~1720 cm⁻¹: Strong C=O stretching vibration of the ethyl ester.
-
~1590-1610 cm⁻¹: C=N stretching vibration of the pyrazole ring.
-
~1500-1520 cm⁻¹: Aromatic C=C stretching vibrations.
-
~1230 cm⁻¹: C-O stretching of the ester.
-
~1100-1150 cm⁻¹: C-F stretching vibration.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z = 234. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) and the ethyl group (-C₂H₅, m/z = 29) from the ester moiety.
Applications in Drug Discovery
Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is a valuable scaffold for the synthesis of novel therapeutic agents. The presence of the ester group allows for straightforward derivatization to amides, hydrazides, and other functional groups, enabling the exploration of structure-activity relationships (SAR).
Caption: Derivatization potential for exploring biological activity.
The 4-fluorophenyl group is a common feature in many bioactive molecules. The fluorine atom can enhance metabolic stability and improve binding affinity to target proteins through favorable electrostatic interactions. Pyrazole-containing compounds have been investigated for a wide range of therapeutic targets, including but not limited to:
-
Anti-inflammatory agents: Inhibition of cyclooxygenase (COX) enzymes.
-
Anticancer agents: Targeting various kinases and signaling pathways.
-
Antimicrobial agents: Disrupting microbial growth and replication.
The structural features of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate make it an attractive starting point for the design and synthesis of novel inhibitors for these and other important biological targets.
References
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Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1394. [Link]
- Patel, R. V., et al. (2014). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Journal of Pharmaceutical Science and Bioscientific Research, 4(2), 139-145.
-
Jacimovic, Z. K., et al. (2012). The crystal structure of ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate. Zeitschrift für Kristallographie - New Crystal Structures, 227(2), 291-292. [Link]
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MDPI. (n.d.). Special Issue: Pyrazole and Thiazole Derivatives in Medicinal Chemistry. MDPI. Retrieved from [Link]
- Bhat, M. A., et al. (2021). Medicinally important pyrazole derivatives.
- Kumar, V., et al. (2013). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 4(5), 1696-1712.
-
Han, Z., Zheng, H. L., & Tian, X. L. (2011). Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(2), o511. [Link]
- Han, Z., Zheng, H. L., & Tian, X. L. (2011). Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate.
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Patel, P. D., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 33-41. [Link]
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PubChem. (n.d.). Ethyl 1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
- Sapkota, K. R., Anand, V., & Rai, H. C. (2023). Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. Kanyaka Journal, 6(1).
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Chemical Shifts. (n.d.). 1H-pyrazolo[3,4-d]pyrimidin-4-yl]-, ethyl ester. Retrieved from [Link]
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Semeraro, M., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2021(2), M1215. [Link]
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Spectroscopic Blueprint of a Privileged Scaffold: A Technical Guide to Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
Introduction: The Pyrazole Core in Modern Drug Discovery
Pyrazole derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their prevalence stems from their ability to engage in a variety of biological interactions, often serving as bioisosteres for amides and other functional groups. The specific compound of interest, ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate, embodies a "privileged scaffold" – a molecular framework that is recurrently found in active pharmaceutical ingredients. The strategic placement of the 4-fluorophenyl group at the N1 position and the ethyl carboxylate at the C3 position creates a molecule with a defined three-dimensional structure and electronic profile, ripe for exploration in drug development programs.
This guide provides an in-depth technical analysis of the key spectroscopic data essential for the unambiguous structural elucidation and characterization of this compound. We will delve into the causality behind the experimental choices and the logic of spectral interpretation, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure
Before delving into the spectroscopic analysis, it is crucial to visualize the molecular architecture of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate.
Figure 1: Molecular structure of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon-Hydrogen Framework
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of a molecule.[3] For a molecule of this complexity, a combination of 1D (¹H, ¹³C) and 2D NMR experiments provides the most definitive structural proof.
Experimental Protocol: NMR
-
Sample Preparation: Weigh 5-10 mg of the purified ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[4]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a 300 or 500 MHz NMR spectrometer (e.g., Bruker Avance).
-
¹H NMR Acquisition:
-
Set the spectral width to 10-15 ppm.
-
Use a 30-45° pulse angle.
-
Employ a relaxation delay of 1-2 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to 200-250 ppm.
-
Use a 45° pulse angle.
-
Employ a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Integrate the peaks in the ¹H NMR spectrum.
Predicted ¹H NMR Spectral Data (300 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | d | 1H | H-5 (pyrazole) |
| ~7.70 | dd | 2H | H-2', H-6' (phenyl) |
| ~7.20 | t | 2H | H-3', H-5' (phenyl) |
| ~6.90 | s | 1H | H-4 (pyrazole) |
| ~4.40 | q | 2H | -OCH₂CH₃ |
| ~1.40 | t | 3H | -OCH₂CH₃ |
Interpretation of ¹H NMR Spectrum
The predicted ¹H NMR spectrum reveals several key structural features. The downfield region is dominated by the aromatic protons. The doublet at approximately 8.10 ppm is assigned to the H-5 proton of the pyrazole ring, which is deshielded by the anisotropic effect of the adjacent nitrogen atom and the phenyl ring. The two signals in the 7.20-7.70 ppm range, a doublet of doublets and a triplet, are characteristic of a para-substituted phenyl ring, in this case, the 4-fluorophenyl group. The singlet at around 6.90 ppm corresponds to the H-4 proton of the pyrazole ring.
The upfield region displays the signals for the ethyl ester group. The quartet at approximately 4.40 ppm is due to the methylene protons (-OCH₂-), which are split by the adjacent methyl protons. Correspondingly, the triplet at around 1.40 ppm arises from the methyl protons (-CH₃), split by the methylene protons. The integration of these signals (1H, 2H, 2H, 1H, 2H, 3H) confirms the number of protons in each unique chemical environment.
Predicted ¹³C NMR Spectral Data (75 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~162.0 | C=O (ester) |
| ~160.0 (d) | C-4' (phenyl, J_CF) |
| ~145.0 | C-3 (pyrazole) |
| ~140.0 | C-5 (pyrazole) |
| ~136.0 | C-1' (phenyl) |
| ~122.0 (d) | C-2', C-6' (phenyl, J_CF) |
| ~116.0 (d) | C-3', C-5' (phenyl, J_CF) |
| ~110.0 | C-4 (pyrazole) |
| ~61.0 | -OCH₂CH₃ |
| ~14.0 | -OCH₂CH₃ |
Interpretation of ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a count of the unique carbon environments. The ester carbonyl carbon is the most deshielded, appearing around 162.0 ppm. The carbons of the 4-fluorophenyl ring exhibit characteristic splitting due to coupling with the fluorine atom. The C-4' carbon, directly attached to the fluorine, will appear as a doublet with a large one-bond coupling constant (¹J_CF). The ortho (C-3', C-5') and meta (C-2', C-6') carbons will also show smaller C-F couplings. The pyrazole ring carbons (C-3, C-4, and C-5) are observed in the aromatic region, with their specific shifts influenced by the substituents. The aliphatic carbons of the ethyl group (-OCH₂- and -CH₃) appear in the upfield region at approximately 61.0 and 14.0 ppm, respectively.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[5][6]
Experimental Protocol: IR
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1600, 1510 | Medium-Strong | C=C stretch (aromatic rings) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1220 | Strong | C-F stretch |
| ~1100-1000 | Medium | C-N stretch |
Interpretation of IR Spectrum
The IR spectrum provides a molecular "fingerprint".[5] The most prominent absorption band is expected around 1720 cm⁻¹, which is a strong, sharp peak characteristic of the C=O stretching vibration of the ester functional group.[7] The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group appear just below this value. The C=C stretching vibrations of both the pyrazole and phenyl rings will give rise to absorptions in the 1600-1510 cm⁻¹ region. A strong band around 1250 cm⁻¹ is indicative of the C-O stretch of the ester. The C-F stretching vibration of the fluorophenyl group is expected to produce a strong absorption around 1220 cm⁻¹. The region below 1500 cm⁻¹ is the fingerprint region, containing a complex pattern of absorptions unique to the molecule.[6]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.
Experimental Protocol: MS
-
Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Ionization: Electrospray ionization (ESI) is a common soft ionization technique that typically yields the protonated molecule [M+H]⁺. Electron ionization (EI) is a harder technique that leads to more extensive fragmentation.
-
Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
Predicted Mass Spectral Data (ESI+)
| m/z | Assignment |
| 249.08 | [M+H]⁺ |
| 203.07 | [M - C₂H₅O + H]⁺ |
| 121.05 | [C₇H₅FN]⁺ |
Interpretation of Mass Spectrum
The molecular formula of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is C₁₂H₁₁FN₂O₂. The calculated monoisotopic mass is approximately 248.08 g/mol . In positive ion ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 249.08.
Under higher energy conditions or using EI, fragmentation will occur. A common fragmentation pathway for pyrazoles involves the loss of stable neutral molecules.[8][9]
Figure 2: Proposed fragmentation pathway for ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate.
A likely initial fragmentation is the loss of the ethoxy radical from the ester group, leading to a fragment at m/z 203.07. Further fragmentation could involve the cleavage of the pyrazole ring, potentially leading to the formation of the stable 4-fluorophenylnitrilium ion or related fragments around m/z 121.05. The precise fragmentation pattern provides confirmatory evidence for the connectivity of the molecular structure.
Conclusion: A Self-Validating Spectroscopic Profile
The combination of NMR, IR, and Mass Spectrometry provides a self-validating system for the structural confirmation of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate. Each technique offers a unique and complementary piece of the structural puzzle. The NMR data elucidates the precise carbon-hydrogen framework and the connectivity of the atoms. The IR spectrum confirms the presence of key functional groups, and the mass spectrum provides the molecular weight and corroborates the structural assembly through fragmentation analysis. This comprehensive spectroscopic blueprint is indispensable for ensuring the identity, purity, and quality of this important pyrazole derivative in any research or development setting.
References
- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing).
- A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. Benchchem.
- IR Group Frequencies. UMass OWL.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar.
- Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University.
- Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate.
- Interpreting Infrared Spectra. Specac Ltd.
- IR Chart. University of California, Los Angeles.
- Infrared Spectroscopy. Michigan State University.
- An In-depth Technical Guide to the Spectroscopic Analysis of New Pyrazolium Derivatives. Benchchem.
- The NMR interpretations of some heterocyclic compounds which are... ResearchGate.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
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An In-depth Technical Guide to the Solubility of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Solubility Landscape of a Promising Heterocycle
Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate stands as a molecule of significant interest within contemporary pharmaceutical and agrochemical research. Its structural motif is a cornerstone in the design of a new generation of bioactive agents. However, the journey from synthesis to application is often dictated by a fundamental physicochemical property: solubility. A comprehensive understanding of how this compound behaves in various solvent systems is not merely academic; it is a critical determinant of its efficacy, bioavailability, and the feasibility of its formulation.
This technical guide is crafted to provide researchers, scientists, and drug development professionals with a robust framework for understanding and evaluating the solubility of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate. In the absence of extensive published quantitative data for this specific molecule, this guide adopts a predictive and methodological approach. We will delve into the theoretical underpinnings of its solubility, provide detailed protocols for its experimental determination, and outline the thermodynamic analysis required to fully characterize the dissolution process. This document is designed to be a practical and authoritative resource, empowering you to generate and interpret the solubility data that is crucial for advancing your research and development endeavors.
Part 1: Molecular Profile and Theoretical Solubility Considerations
Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is a white crystalline solid with a molecular formula of C₁₂H₁₁FN₂O₂ and a molecular weight of 234.23 g/mol .[1] Its melting point is in the range of 154-160 °C.[1] The structure, featuring a pyrazole core, a fluorophenyl substituent, and an ethyl carboxylate group, suggests a molecule with moderate polarity.
The principle of "like dissolves like" provides a foundational qualitative prediction of its solubility. The presence of the polar pyrazole ring with its nitrogen atoms capable of hydrogen bonding, the ester group, and the electronegative fluorine atom suggests that it will exhibit favorable interactions with polar solvents. Conversely, the aromatic phenyl ring and the ethyl group introduce lipophilic character, indicating that it will also have some solubility in less polar organic solvents.
The interplay of these structural features will govern its solubility in different solvent classes:
-
Polar Protic Solvents (e.g., water, ethanol, methanol): The nitrogen atoms in the pyrazole ring and the oxygen atoms in the carboxylate group can act as hydrogen bond acceptors, while the N-H of the pyrazole (if present in the tautomeric form) could act as a hydrogen bond donor. This suggests a degree of solubility in protic solvents. However, the overall size of the molecule and the presence of the aromatic ring may limit its aqueous solubility.
-
Polar Aprotic Solvents (e.g., acetone, acetonitrile, dimethyl sulfoxide): These solvents can engage in dipole-dipole interactions with the polar functionalities of the molecule. The absence of hydrogen bond donation from the solvent may alter the specific interactions compared to protic solvents, but significant solubility is anticipated.
-
Nonpolar Solvents (e.g., hexane, toluene): The solubility in these solvents is expected to be lower, driven primarily by weaker van der Waals forces interacting with the phenyl and ethyl groups.
Part 2: Experimental Determination of Solubility
To obtain precise and reliable solubility data, a systematic experimental approach is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.
Protocol 1: Isothermal Shake-Flask Solubility Determination
Objective: To determine the equilibrium solubility of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate in a selection of solvents at a constant temperature.
Materials:
-
Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate (purity ≥ 98%)
-
Selected solvents (e.g., water, ethanol, acetone, acetonitrile, ethyl acetate, hexane) of analytical grade
-
Thermostatically controlled shaker bath
-
Calibrated analytical balance
-
Vials with screw caps
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.
-
-
Equilibration:
-
Place the sealed vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to permit the settling of undissolved solids.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter to remove any undissolved microparticles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the solubility in units such as g/L, mg/mL, or mol/L.
-
Perform each experiment in triplicate to ensure the reproducibility of the results.
-
Below is a conceptual workflow for this experimental protocol.
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
Part 3: Thermodynamic Analysis of the Dissolution Process
Understanding the thermodynamics of dissolution provides deeper insights into the forces driving the solubilization of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate. By measuring the solubility at different temperatures, key thermodynamic parameters can be calculated.
The dissolution process can be described by the Gibbs free energy (ΔG°sol), enthalpy (ΔH°sol), and entropy (ΔS°sol) of solution.
-
Gibbs Free Energy of Solution (ΔG°sol): Indicates the spontaneity of the dissolution process. A negative value signifies a spontaneous process.
-
Enthalpy of Solution (ΔH°sol): Represents the heat absorbed or released during dissolution. A positive value indicates an endothermic process (solubility increases with temperature), while a negative value signifies an exothermic process (solubility decreases with temperature).
-
Entropy of Solution (ΔS°sol): Reflects the change in disorder of the system upon dissolution. A positive value, indicating increased disorder, is generally expected and favors dissolution.
These parameters are related by the following equation:
ΔG°sol = ΔH°sol - TΔS°sol
The van 't Hoff equation can be used to determine the enthalpy of solution from the temperature dependence of solubility:
ln(S) = - (ΔH°sol / R) * (1/T) + (ΔS°sol / R)
where:
-
S is the molar solubility
-
R is the ideal gas constant
-
T is the absolute temperature in Kelvin
By plotting ln(S) versus 1/T, a linear relationship should be observed. The slope of this line is equal to -ΔH°sol/R, and the y-intercept is equal to ΔS°sol/R.
Protocol 2: Thermodynamic Analysis of Dissolution
Objective: To determine the thermodynamic parameters of dissolution for ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate in a specific solvent.
Procedure:
-
Solubility Measurement at Multiple Temperatures:
-
Following Protocol 1, determine the equilibrium solubility of the compound in the chosen solvent at a minimum of four different temperatures (e.g., 298 K, 303 K, 308 K, 313 K).
-
-
Data Transformation:
-
Convert the solubility data to molar concentrations (mol/L) and then take the natural logarithm (ln(S)).
-
Convert the temperatures to Kelvin and calculate their reciprocals (1/T).
-
-
Van 't Hoff Plot:
-
Plot ln(S) on the y-axis against 1/T on the x-axis.
-
Perform a linear regression analysis on the data points.
-
-
Calculation of Thermodynamic Parameters:
-
From the slope of the regression line, calculate the enthalpy of solution (ΔH°sol).
-
From the y-intercept, calculate the entropy of solution (ΔS°sol).
-
Calculate the Gibbs free energy of solution (ΔG°sol) at a specific temperature (e.g., 298 K) using the fundamental thermodynamic equation.
-
The logical flow for this analysis is depicted below.
Caption: Logical Flow for Thermodynamic Analysis of Dissolution.
Part 4: Strategies for Solubility Enhancement
For many pyrazole derivatives, poor aqueous solubility can be a significant hurdle in drug development.[2] Should ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate exhibit limited solubility in aqueous media, several formulation strategies can be employed to enhance its dissolution and bioavailability.
| Strategy | Principle | Applicability |
| Co-solvency | Increasing the solvating power of the solvent system by adding a water-miscible organic solvent. | Widely used in liquid formulations. |
| pH Adjustment | Altering the ionization state of the molecule to a more soluble form. | Effective for ionizable compounds. The pyrazole ring has a pKa, and its protonation state will be pH-dependent. |
| Surfactant Solubilization | Encapsulating the compound in surfactant micelles. | Useful for highly lipophilic compounds. |
| Solid Dispersions | Dispersing the drug in a hydrophilic carrier to create an amorphous system with higher apparent solubility. | Can significantly improve dissolution rates. |
| Co-crystallization | Modifying the crystal lattice energy by forming a multi-component crystal with a co-former. | Can improve both solubility and dissolution rate. |
The selection of an appropriate solubility enhancement technique will depend on the specific physicochemical properties of the compound and the intended application.
Conclusion
While specific, quantitative solubility data for ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is not yet widely disseminated in the scientific literature, this guide provides a comprehensive framework for its theoretical prediction, experimental determination, and thermodynamic characterization. By following the detailed protocols and applying the fundamental principles outlined herein, researchers and drug development professionals can systematically generate the critical solubility data required to advance their work with this promising molecule. The methodologies described are robust, grounded in established physicochemical principles, and will enable a thorough understanding of the solubility profile of this and other novel chemical entities.
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Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. PMC - NIH. [Link]
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An In-Depth Technical Guide to the Crystal Structure Analysis of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and analyses involved in determining and interpreting the crystal structure of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate. While a specific crystallographic information file (CIF) for this exact compound is not publicly available, this guide will leverage data from closely related N-phenylpyrazole structures to present a representative analysis.[1][2][3][4] We will delve into the significance of pyrazole derivatives in medicinal chemistry, detail the synthesis and crystallization processes, and provide a step-by-step protocol for single-crystal X-ray diffraction (SC-XRD) analysis. The guide will further explore the interpretation of the molecular and supramolecular structure, including an analysis of intermolecular interactions through Hirshfeld surfaces. This document is intended to serve as a valuable resource for researchers engaged in the structural characterization of novel pharmaceutical compounds.
Introduction: The Significance of Pyrazole Scaffolds in Drug Discovery
Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and agrochemical research.[3][5] Their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, make them privileged scaffolds in the design of novel therapeutic agents. The biological activity of these compounds is intrinsically linked to their three-dimensional structure and the specific arrangement of atoms in space. Therefore, a detailed understanding of their crystal structure is paramount for establishing structure-activity relationships (SAR) and for the rational design of more potent and selective drug candidates.
This guide focuses on ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate, a representative member of this class. The presence of a fluorophenyl group is a common feature in many modern pharmaceuticals, often introduced to modulate metabolic stability and binding affinity. A thorough crystal structure analysis provides invaluable insights into molecular conformation, bond lengths, bond angles, and the intricate network of non-covalent interactions that govern the crystal packing.[6]
Synthesis and Crystallization: From Molecule to Single Crystal
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Synthetic Pathway
The synthesis of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate can be achieved through several established synthetic routes for pyrazole ring formation. A common and effective method involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.
Experimental Protocol: Synthesis of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
-
Step 1: Formation of the Diketoester Intermediate. Diethyl oxalate is reacted with a substituted acetophenone in the presence of a base, such as sodium ethoxide, to yield an ethyl 2,4-dioxo-4-phenylbutanoate derivative.[7]
-
Step 2: Cyclization with Hydrazine. The resulting diketoester is then treated with 4-fluorophenylhydrazine in a suitable solvent, often with acid catalysis (e.g., glacial acetic acid), to facilitate the ring-closing reaction and formation of the pyrazole ring.[7][8]
-
Step 3: Purification. The crude product is purified by column chromatography on silica gel to isolate the desired ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate.
Crystallization
Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical optimization.
Experimental Protocol: Single Crystal Growth
-
Solvent Selection: A screening of various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures thereof) is performed to identify a solvent system in which the compound has moderate solubility.
-
Slow Evaporation: A saturated solution of the purified compound is prepared in the chosen solvent system. The solution is loosely covered and left undisturbed at room temperature to allow for the slow evaporation of the solvent, leading to the gradual formation of crystals.
-
Vapor Diffusion: Alternatively, a solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.
-
Crystal Harvesting: Once well-formed, single crystals are carefully harvested and prepared for mounting on the diffractometer.
The Core of the Analysis: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is a powerful analytical technique that allows for the precise determination of the three-dimensional arrangement of atoms within a crystalline solid.[6][9][10]
Principles of X-ray Diffraction
When a beam of X-rays is directed at a single crystal, the X-rays are diffracted by the electrons of the atoms in the crystal lattice.[9][10] The resulting diffraction pattern of spots is unique to the crystal's internal structure. The positions and intensities of these diffracted beams are governed by Bragg's Law:
nλ = 2d sinθ
where n is an integer, λ is the wavelength of the X-rays, d is the spacing between the crystal lattice planes, and θ is the angle of diffraction.
Experimental Workflow
The process of determining a crystal structure using SC-XRD can be broken down into several key steps, as illustrated in the following workflow diagram.
Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: SC-XRD Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.[10]
-
Data Collection: The crystal is placed in a diffractometer, and a beam of monochromatic X-rays (typically Mo Kα or Cu Kα radiation) is directed at it.[6] The crystal is rotated, and a series of diffraction images are collected by a detector.[11][12]
-
Data Processing: The raw diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.[13]
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson synthesis to generate an initial electron density map.[10]
-
Model Building: An initial atomic model is built into the electron density map.
-
Structure Refinement: The atomic coordinates and displacement parameters are refined using a least-squares method to improve the agreement between the observed and calculated structure factors.[14][15] This iterative process minimizes the R-factor, a measure of the goodness of fit.
Structural Insights: Molecular and Supramolecular Features
Based on the analysis of closely related structures, we can anticipate the key structural features of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate.[1][3]
Molecular Geometry
The molecule is expected to consist of a planar pyrazole ring connected to a 4-fluorophenyl group at the N1 position and an ethyl carboxylate group at the C3 position.
| Parameter | Expected Value Range | Significance |
| Dihedral Angle (Pyrazole - Phenyl) | 40-60° | Indicates the degree of twisting between the two rings.[3] |
| C-N Bond Length (Pyrazole - Phenyl) | ~1.43 Å | Reflects the single bond character with some degree of conjugation.[3] |
| C-F Bond Length | ~1.35 Å | Typical for an aryl fluoride. |
| Ester Group Conformation | Likely to be relatively planar. | Influences crystal packing. |
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal lattice is dictated by a network of non-covalent interactions. In the case of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate, the following interactions are likely to play a significant role:
-
C-H···O Hydrogen Bonds: The hydrogen atoms of the phenyl and ethyl groups can act as weak hydrogen bond donors to the oxygen atoms of the carboxylate group of neighboring molecules.[3]
-
π-π Stacking: The aromatic pyrazole and fluorophenyl rings can engage in π-π stacking interactions, contributing to the stability of the crystal lattice.[3]
-
C-H···π Interactions: The hydrogen atoms of one molecule can interact with the π-electron clouds of the aromatic rings of an adjacent molecule.
-
Halogen Bonding (C-F···X): The fluorine atom may participate in weak halogen bonding interactions.
Advanced Analysis: Hirshfeld Surface Visualization
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[16][17][18] The Hirshfeld surface is a three-dimensional surface that defines the space of a molecule in a crystal, and various properties can be mapped onto this surface to highlight different types of interactions.
Figure 2: Workflow for Hirshfeld surface analysis.
The d_norm surface is particularly informative, as it highlights intermolecular contacts that are shorter than the van der Waals radii of the interacting atoms, which are indicative of strong interactions like hydrogen bonds.[18][19] The 2D fingerprint plot provides a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing.[17][20]
Conclusion and Future Directions
This technical guide has outlined the comprehensive process of determining and analyzing the crystal structure of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate. While based on a representative analysis due to the absence of a published structure, the principles and methodologies described are universally applicable. A detailed understanding of the solid-state structure of such pyrazole derivatives is crucial for advancing drug design efforts. Future work should focus on obtaining single crystals of the title compound to validate the predicted structural features and to provide a more precise basis for computational modeling and SAR studies. The insights gained from such analyses will undoubtedly contribute to the development of next-generation pharmaceuticals with improved efficacy and safety profiles.
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The Hirshfeld Surface. CrystalExplorer. Available from: [Link]
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Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13(2), 57-85. Available from: [Link]
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Thomas, S. P., D'Souza, F., & Prasad, S. K. (2018). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. IUCrJ, 5(Pt 6), 734–745. Available from: [Link]
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Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. Available from: [Link]
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). CD Bioparticles. Available from: [Link]
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Single crystal X-ray diffraction. (n.d.). Fiveable. Available from: [Link]
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Badea, M. C., Tuna, F., & Raptopoulou, C. P. (2021). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Magnetochemistry, 7(9), 123. Available from: [Link]
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Crystallographic Refinement. (n.d.). National Institutes of Health. Available from: [Link]
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Brünger, A. T. (1997). Recent Developments for Crystallographic Refinement of Macromolecules. In: Jones, C., Mulloy, B., Sanderson, M. (eds) Crystallographic Methods and Protocols. Methods in Molecular Biology, vol 56. Humana Press. Available from: [Link]
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Chopra, D. (2020). Preliminary understanding of experiments on single crystal X-ray crystallography. Journal of the Indian Chemical Society, 97(10), 1615-1622. Available from: [Link]
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DePristo, M. A., de Bakker, P. I., & Blundell, T. L. (2004). Considerations for the refinement of low-resolution crystal structures. Acta Crystallographica Section D: Biological Crystallography, 60(12 Part 1), 2168-2176. Available from: [Link]
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Crystals User Guide. (n.d.). Chemical Crystallography, University of Oxford. Available from: [Link]
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Evans, G. (2021). A beginner’s guide to X-ray data processing. The Biochemist, 43(3), 54-58. Available from: [Link]
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Single-crystal X-ray Diffraction. (2007). Science Education Resource Center at Carleton College. Available from: [Link]
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Preparing a Single-Crystal X-ray Diffraction Scan. (2020). YouTube. Available from: [Link]
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Zhang, L., Wang, B., & Wang, Y. (2014). Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o269. Available from: [Link]
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Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C7H7F3N2O2. (2020). ResearchGate. Available from: [Link]
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Jaćimović, Ž. K., Kosović, M., Bogdanović, G. A., Novaković, S. B., Giester, G., & Bigović, M. (2013). The crystal structure of ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C13H10F3N3O4. Zeitschrift für Kristallographie - New Crystal Structures, 228(1), 31-32. Available from: [Link]
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The crystal structure of ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C13H10F3N3O4. (2013). ResearchGate. Available from: [Link]
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Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. (2024). Technical Disclosure Commons. Available from: [Link]
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Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). ResearchGate. Available from: [Link]
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Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxylate. (n.d.). PubChem. Available from: [Link]
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Ethyl 1-(4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate. (2017). mzCloud. Available from: [Link]
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Ethyl 1-(2-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate. (n.d.). PubChem. Available from: [Link]
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The Pyrazole Scaffold: A Cornerstone in Modern Drug Discovery and Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its remarkable structural versatility and ability to modulate a wide array of biological targets have led to the development of numerous clinically significant therapeutic agents. This guide provides a comprehensive technical overview of the diverse biological activities of pyrazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy. We will explore key therapeutic areas where pyrazoles have made a substantial impact, including their roles as anti-inflammatory, anticancer, antimicrobial, and neurological agents. This document is intended to serve as a detailed resource for researchers and drug development professionals, offering both foundational knowledge and practical insights into the ongoing exploration of this critical pharmacophore.
Introduction: The Enduring Significance of the Pyrazole Moiety
Pyrazoles and their derivatives have long captured the attention of medicinal chemists due to their wide spectrum of pharmacological activities.[1][2][3][4][5] The unique electronic configuration of the pyrazole ring allows for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This adaptability has resulted in the successful development of drugs targeting a variety of enzymes and receptors.[6][7] Notable examples of FDA-approved drugs containing the pyrazole motif include the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant (later withdrawn), and the erectile dysfunction treatment Sildenafil, highlighting the therapeutic importance of this heterocyclic system.[8] This guide will systematically dissect the major biological activities of pyrazole derivatives, providing a granular look at their molecular interactions and the experimental frameworks used to characterize them.
Anti-Inflammatory Activity: Targeting the Arachidonic Acid Cascade
One of the most well-established therapeutic applications of pyrazole derivatives is in the management of inflammation.[9][10] Their primary mechanism of action in this context is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain and inflammation.[11][12]
Mechanism of Action: Selective COX-2 Inhibition
The anti-inflammatory effects of many pyrazole-based drugs are attributed to their selective inhibition of COX-2.[12][13] Both COX-1 and COX-2 enzymes are involved in the conversion of arachidonic acid to prostaglandin precursors.[12] However, COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function, while COX-2 is induced during inflammation.[14] Non-selective NSAIDs that inhibit both COX-1 and COX-2 can lead to gastrointestinal side effects.[12]
Diaryl-substituted pyrazoles, such as Celecoxib, possess a sulfonamide side chain that binds to a hydrophilic region near the active site of COX-2, leading to selective inhibition.[11][12] This selectivity allows for potent anti-inflammatory, analgesic, and antipyretic effects with a reduced risk of gastrointestinal complications compared to non-selective NSAIDs.[12][13][14]
Caption: Mechanism of Action of Celecoxib.
In Vivo Evaluation of Anti-Inflammatory Activity
The carrageenan-induced paw edema model in rats is a widely used and reliable method for screening potential anti-inflammatory agents.[9][15][16] This model primarily reflects the effects of drugs on the mediators of acute inflammation.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema [16][17][18]
-
Animal Selection and Acclimatization: Use healthy adult rats (e.g., Wistar or Sprague-Dawley), weighing between 150-200g. Acclimatize the animals to the laboratory conditions for at least one week prior to the experiment.
-
Grouping and Dosing: Divide the animals into groups (n=6 per group): a control group (vehicle), a standard drug group (e.g., Celecoxib), and test groups receiving different doses of the pyrazole derivative. Administer the vehicle, standard, or test compound orally or intraperitoneally.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% w/v carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h).
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Structure-Activity Relationship (SAR) Insights
For pyrazole derivatives acting as anti-inflammatory agents, the nature and position of substituents on the pyrazole ring and its appended phenyl rings are crucial for activity and selectivity. For instance, in Celecoxib, the 4-sulfonamide phenyl group is critical for COX-2 selectivity.
Anticancer Activity: A Multifaceted Approach to Tumor Suppression
Pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting a wide range of mechanisms to combat tumor growth and proliferation.[3][19][20][21] Their anticancer effects are often attributed to their ability to interact with various molecular targets involved in cancer progression.[19][20][22]
Mechanisms of Anticancer Action
The anticancer activity of pyrazole derivatives is not limited to a single mechanism. They have been shown to induce apoptosis, cause cell cycle arrest, and inhibit angiogenesis.[3][23] Some of the key molecular targets of anticancer pyrazole derivatives include:
-
Kinase Inhibition: Many pyrazole derivatives act as inhibitors of various protein kinases that are often dysregulated in cancer, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Bruton's Tyrosine Kinase (BTK).[19][20][22] For example, some indole-pyrazole hybrids have shown potent inhibitory activity against CDK2.[19]
-
DNA Intercalation and Topoisomerase Inhibition: Certain pyrazole derivatives can bind to the minor groove of DNA or inhibit topoisomerase enzymes, leading to disruption of DNA replication and transcription in cancer cells.[19][22]
-
Tubulin Polymerization Inhibition: Some pyrazole compounds can interfere with microtubule dynamics by inhibiting tubulin polymerization, which is essential for cell division, leading to mitotic arrest and apoptosis.[19][20][22]
Caption: Multifaceted Anticancer Mechanisms of Pyrazole Derivatives.
In Vitro Evaluation of Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the cytotoxic effects of potential anticancer compounds on cancer cell lines.[24][25][26][27]
Experimental Protocol: MTT Cytotoxicity Assay [24][25]
-
Cell Culture: Culture the desired human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives (typically in a serial dilution) for 24, 48, or 72 hours. Include a vehicle control and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Summary of Anticancer Pyrazole Derivatives
| Compound Class | Target Cancer Cell Line | IC50 Value (µM) | Reference |
| Pyrazole carbaldehyde derivatives | MCF7 (Breast) | 0.25 | [19] |
| Polysubstituted pyrazoles | HepG2 (Liver) | 2 | [19] |
| Indole-pyrazole hybrids | HCT116, MCF7, HepG2, A549 | < 23.7 | [19] |
| Imidazo[1,2-b] pyrazoles | Various human and murine lines | < 5 | [28] |
| Benzimidazole linked pyrazoles | MCF-7, HaCaT, MDA-MB231, A549, HepG2 | Potent antiproliferative activity | [29] |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The pyrazole scaffold is also a valuable template for the development of novel antimicrobial agents.[30][31][32][33][34] Pyrazole derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][32]
Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of pyrazole derivatives are diverse and can involve:
-
Inhibition of Essential Enzymes: Some pyrazoles target bacterial enzymes that are crucial for survival, such as DNA gyrase, which is involved in DNA replication.[33]
-
Disruption of Cell Wall Synthesis: Certain derivatives may interfere with the synthesis of the bacterial cell wall, leading to cell lysis.
-
Inhibition of Biofilm Formation: Some trifluoromethyl phenyl-substituted pyrazoles have been shown to be effective in inhibiting and eradicating biofilms of bacteria like S. aureus and Enterococcus faecalis.[7]
In Vitro Evaluation of Antimicrobial Activity
The agar diffusion method is a standard and straightforward technique for screening the antimicrobial activity of new compounds.[30]
Experimental Protocol: Agar Diffusion Method (Disk Diffusion) [30]
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.
-
Agar Plate Preparation: Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) into sterile Petri dishes and allow it to solidify.
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Disk Application: Impregnate sterile paper discs with a known concentration of the pyrazole derivative and place them on the surface of the inoculated agar plates. Include a negative control (solvent) and a positive control (standard antibiotic or antifungal drug).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of pyrazole derivatives is highly dependent on the nature of the substituents. For instance, the introduction of thiazole fragments to a parent pyrazole has been shown to enhance antimicrobial potency.[30] Similarly, the presence of a nitrofuran moiety in tetrasubstituted pyrazoles has been reported to confer good antibacterial and antifungal activity.[9]
Neurological and Metabolic Activities: Targeting Cannabinoid Receptors
Pyrazole derivatives have also been developed as potent antagonists of the cannabinoid CB1 receptor, which is involved in regulating appetite, energy balance, and mood.[35][36][37][38][39]
Mechanism of Action: CB1 Receptor Antagonism
The diarylpyrazole Rimonabant was designed as a selective CB1 receptor antagonist.[36][40] The endocannabinoid system plays a significant role in modulating food intake and energy homeostasis.[36] By blocking the CB1 receptor, Rimonabant was shown to reduce appetite and food intake, leading to weight loss.[36][37][41] It also demonstrated beneficial effects on glucose and lipid metabolism.[37][41] However, due to severe psychiatric side effects, including depression and anxiety, Rimonabant was withdrawn from the market.[36][40]
Caption: Mechanism of Rimonabant as a CB1 Receptor Antagonist.
Structure-Activity Relationship (SAR) for CB1 Antagonists
For pyrazole-based CB1 receptor antagonists, specific structural features are required for potent and selective activity.[35][38][39] These include:
The most potent compounds in this series often contain a p-iodophenyl group at the 5-position and a piperidinyl carboxamide at the 3-position.[35]
Conclusion and Future Perspectives
The pyrazole scaffold continues to be a highly fruitful area of research in drug discovery. Its synthetic tractability and the diverse biological activities of its derivatives ensure its continued relevance in the development of new therapeutic agents.[1][42][43][44] Future research will likely focus on the design of pyrazole derivatives with improved selectivity and reduced off-target effects, particularly in the fields of oncology and infectious diseases. The application of computational methods, such as molecular docking and in silico ADMET studies, will further accelerate the discovery of novel pyrazole-based leads with enhanced therapeutic potential.[4] The versatility of the pyrazole ring system guarantees that it will remain a central component in the medicinal chemist's toolbox for years to come.
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The Fluorophenyl Pyrazole Scaffold: A Privileged Motif for Precision Targeting in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Fluorophenyl Pyrazoles in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry.[1] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its bioisosteric relationship with other aromatic systems, have cemented its status as a "privileged scaffold".[2][3] This core structure is present in numerous FDA-approved drugs, spanning a wide range of therapeutic areas from oncology to inflammatory diseases.[3]
The strategic incorporation of a fluorophenyl moiety onto the pyrazole core has emerged as a powerful strategy for enhancing therapeutic potential. The fluorine atom, with its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a detailed exploration of the key therapeutic targets of fluorophenyl pyrazole compounds, offering insights into their mechanisms of action, and providing robust, validated protocols for their investigation and validation in a drug discovery setting.
I. Targeting Protein Kinases: A Dominant Application of Fluorophenyl Pyrazoles in Oncology and Inflammation
Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of substrate proteins.[4] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[5] Fluorophenyl pyrazole derivatives have been extensively investigated as potent and selective kinase inhibitors.[6][7]
Mechanism of Action and Rationale for Targeting
Fluorophenyl pyrazoles typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase. The fluorophenyl ring often occupies a hydrophobic pocket within the active site, forming favorable interactions that contribute to high binding affinity.[6] The pyrazole core serves as a stable scaffold, and its substituents can be modified to achieve selectivity for specific kinases. For example, specific fluorophenyl pyrazole compounds have been developed as selective inhibitors of Aurora B kinase, a key regulator of mitosis that is overexpressed in many cancers.[8]
Signaling Pathway: Aurora B Kinase Inhibition
The inhibition of Aurora B kinase by a fluorophenyl pyrazole compound disrupts the phosphorylation of its downstream substrates, leading to defects in chromosome segregation and ultimately inducing apoptosis in cancer cells.
Caption: Inhibition of Aurora B Kinase by a Fluorophenyl Pyrazole Compound.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a fluorophenyl pyrazole compound against a target kinase.[4]
1. Reagent Preparation:
- Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.
- ATP Solution: Prepare a stock solution of ATP in ultrapure water. The final concentration in the assay will depend on the Km of the kinase for ATP.
- Substrate Solution: Prepare a stock solution of the specific peptide substrate for the target kinase in kinase buffer.
- Test Compound: Prepare a 10 mM stock solution of the fluorophenyl pyrazole compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient.
- Detection Reagents: Use a commercial ADP-Glo™ Kinase Assay Kit or similar, which contains reagents to convert ADP to ATP and generate a luminescent signal.
2. Assay Procedure (96-well plate format):
- Add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to the wells.
- Add 2.5 µL of the target kinase solution to each well.
- Incubate the plate for 10 minutes at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate/ATP solution to each well.
- Incubate the plate at 30°C for 60 minutes.
- Stop the reaction and deplete the remaining ATP by adding 10 µL of the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
- Add 20 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate luminescence. Incubate for 30 minutes at room temperature.
3. Data Acquisition and Analysis:
- Measure the luminescence of each well using a plate reader.
- The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
- Plot the luminescence signal against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
Quantitative Data: Fluorophenyl Pyrazole Kinase Inhibitors
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Pyrazolyl Benzimidazole | Aurora A | 28.9 | [6] |
| Pyrazolyl Benzimidazole | Aurora B | 2.2 | [6] |
| Pyrazole-based | Aurora A | 160 | [6] |
| Pyrazole derivatives | CDK1 | 1520 - 2380 | [6] |
II. Targeting Cyclooxygenase-2 (COX-2): A Focus on Anti-inflammatory Applications
Cyclooxygenase (COX) enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation and pain.[9] There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation. Selective inhibition of COX-2 is a validated strategy for treating inflammation with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[10] The fluorophenyl pyrazole scaffold is a key feature of the selective COX-2 inhibitor, celecoxib.[9]
Mechanism of Action and Rationale for Targeting
Fluorophenyl pyrazole-based COX-2 inhibitors bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins.[2] The sulfonamide or a similar functional group on the phenyl ring of these compounds is crucial for their selective binding to a side pocket present in the COX-2 active site but absent in COX-1.[10] The trifluoromethyl group often present on the pyrazole ring enhances both potency and selectivity.[9]
Experimental Workflow: Target Validation for COX-2 Inhibitors
The validation of a novel fluorophenyl pyrazole as a selective COX-2 inhibitor involves a multi-step process, from in vitro enzyme assays to in vivo models of inflammation.
Caption: Experimental Workflow for COX-2 Inhibitor Validation.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol is used to determine the inhibitory potency and selectivity of fluorophenyl pyrazole compounds against COX-1 and COX-2.[2]
1. Reagents and Materials:
- Ovine COX-1 and human recombinant COX-2 enzymes.
- Arachidonic acid (substrate).
- Fluorophenyl pyrazole test compounds and a reference drug (e.g., celecoxib).
- Assay buffer (e.g., Tris-HCl buffer).
- EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection.
2. Assay Procedure:
- Pre-incubate the COX-1 or COX-2 enzyme with the test compound or vehicle control for a specified time (e.g., 15 minutes) at room temperature.
- Initiate the enzymatic reaction by adding arachidonic acid.
- Incubate for a defined period (e.g., 10 minutes) at 37°C.
- Stop the reaction by adding a stopping solution (e.g., HCl).
- Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
3. Data Analysis:
- Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.
- Determine the IC50 values for both COX-1 and COX-2 by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
- Calculate the Selectivity Index (SI) as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.
Quantitative Data: Fluorophenyl Pyrazole COX-2 Inhibitors
| Compound Derivative | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) | Reference |
| Celecoxib (SC-58635) | 0.04 | >375 | [9] |
| Pyrazole-based | 0.28 | 178.57 | [2] |
| Pyrazole Sulfonamide | 0.01 | 344.56 | [11] |
III. Targeting Acetylcholinesterase (AChE): A Strategy for Neurodegenerative Disorders
Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine.[12] Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, as it increases the levels of acetylcholine in the brain, which can improve cognitive function.[13] Fluorophenyl pyrazole derivatives have been explored as potential AChE inhibitors.[14][15]
Mechanism of Action and Rationale for Targeting
Fluorophenyl pyrazoles can act as inhibitors of AChE by binding to the active site of the enzyme, thereby preventing the hydrolysis of acetylcholine.[14] The fluorophenyl group can engage in hydrophobic interactions within the active site gorge, while other parts of the molecule can interact with key amino acid residues. The development of dual-target inhibitors, for example, compounds that inhibit both AChE and monoamine oxidase B (MAO-B), is an attractive strategy for the multi-faceted treatment of Alzheimer's disease.[14]
Experimental Protocol: AChE Inhibition Assay (Ellman's Method)
Ellman's method is a widely used colorimetric assay to measure AChE activity and the inhibitory potential of test compounds.[1][12][16]
1. Reagents and Materials:
- Acetylcholinesterase (AChE) enzyme.
- Acetylthiocholine iodide (ATCI), the substrate.
- 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent.
- Phosphate buffer (pH 8.0).
- Fluorophenyl pyrazole test compounds.
2. Assay Procedure (96-well plate format):
- To each well, add 25 µL of phosphate buffer.
- Add 25 µL of the various dilutions of the test compound or buffer for the control.
- Add 25 µL of the AChE enzyme solution to all wells except the blank.
- Add 50 µL of the DTNB solution to all wells.
- Pre-incubate the plate at 37°C for 15 minutes.
- Initiate the reaction by adding 25 µL of the ATCI substrate solution to all wells.
- Measure the absorbance at 412 nm kinetically every minute for 10-15 minutes using a microplate reader.
3. Data Analysis:
- The rate of the reaction (change in absorbance per minute) is proportional to the AChE activity.
- Calculate the percentage of inhibition for each concentration of the test compound.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Quantitative Data: Fluorophenyl Pyrazole AChE Inhibitors
| Compound Derivative | AChE pIC50 | MAO-B pIC50 | Reference |
| (4-fluorophenyl)-1-phenyl-1H-pyrazole | 3.47 | - | [14] |
| Pyrazoline-Thiazole (p-fluorophenyl) | - | - | [15]* |
| Pyrazole-5-fluorosulfates | - | IC50 = 0.79 µM (BuChE) | [17] |
*Note: While the study[15] included a p-fluorophenyl derivative, its specific IC50 value was not the most potent in the series and was not explicitly stated in the abstract.
IV. Targeting Tubulin: An Anticancer Strategy
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for cancer therapy.[18][19] Compounds that interfere with tubulin polymerization, either by stabilizing or destabilizing microtubules, can arrest the cell cycle and induce apoptosis. Some pyrazole derivatives have shown the ability to inhibit tubulin polymerization.[20]
Mechanism of Action and Rationale for Targeting
Fluorophenyl pyrazole compounds can bind to the colchicine binding site on β-tubulin, disrupting the formation of microtubules.[20] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The fluorophenyl group can contribute to the binding affinity within this site.
Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
This assay monitors the effect of test compounds on the polymerization of purified tubulin into microtubules.[18][19][21]
1. Reagents and Materials:
- Lyophilized tubulin (>99% pure).
- General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
- GTP solution.
- Glycerol (as a polymerization enhancer).
- Fluorescent reporter (e.g., DAPI, which fluoresces upon binding to microtubules).
- Fluorophenyl pyrazole test compounds, a known inhibitor (e.g., nocodazole), and a known stabilizer (e.g., paclitaxel).
2. Assay Procedure (96-well plate format):
- Prepare a tubulin reaction mix on ice containing tubulin (e.g., 2 mg/mL), General Tubulin Buffer, GTP, glycerol, and the fluorescent reporter.
- Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells of a pre-warmed (37°C) 96-well plate.
- Initiate the polymerization by adding 45 µL of the ice-cold tubulin reaction mix to each well.
- Immediately place the plate in a pre-warmed microplate reader capable of fluorescence detection.
- Measure the fluorescence intensity every minute for at least 60 minutes at 37°C.
3. Data Analysis:
- Plot the fluorescence intensity over time to generate polymerization curves.
- Inhibitors will decrease the rate and extent of polymerization, resulting in a lower fluorescence signal compared to the vehicle control.
- Stabilizers will increase the rate and extent of polymerization.
- The IC50 value can be determined by measuring the endpoint fluorescence at various inhibitor concentrations and fitting the data to a dose-response curve.
Quantitative Data: Fluorophenyl Pyrazole Tubulin Inhibitors
| Compound Class | Cell Line | GI50 (µM) | Tubulin Polymerization IC50 (µM) | Reference |
| Pyrazole derivative | K562 | 0.021 | 7.30 | [20] |
| Pyrazole derivative | A549 | 0.69 | 7.30 | [20] |
V. Conclusion and Future Directions
The fluorophenyl pyrazole scaffold is a versatile and highly valuable motif in modern drug discovery. Its favorable physicochemical properties and synthetic tractability have led to the development of potent and selective modulators of a diverse range of therapeutic targets, including protein kinases, COX-2, acetylcholinesterase, and tubulin. The detailed experimental protocols provided in this guide offer a robust framework for researchers to identify, validate, and characterize novel fluorophenyl pyrazole-based therapeutic agents.
Future research in this area will likely focus on the development of compounds with enhanced selectivity and novel mechanisms of action. The exploration of multi-target ligands, where a single fluorophenyl pyrazole derivative is designed to modulate multiple disease-relevant pathways, holds significant promise for the treatment of complex multifactorial diseases. As our understanding of disease biology deepens, the rational design and application of fluorophenyl pyrazole compounds will undoubtedly continue to yield innovative and effective therapies.
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An In-Depth Technical Guide to the In Silico Modeling of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
Foreword: The Imperative of Predictive Modeling in Modern Drug Discovery
In the relentless pursuit of novel therapeutics, the ability to predict the behavior of a molecule before its synthesis is not merely an advantage; it is a cornerstone of efficient and economically viable drug discovery. In silico modeling has evolved from a niche academic exercise into an indispensable component of the pharmaceutical research and development pipeline. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive, hands-on framework for the computational evaluation of promising heterocyclic compounds.
Our subject, ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate, belongs to the pyrazole class of compounds, a scaffold renowned for its versatile pharmacological activities, including potent inhibition of various protein kinases.[1] By dissecting this molecule through a multi-faceted computational lens, we will not only elucidate its potential as a therapeutic agent but also establish a robust, self-validating workflow applicable to other small molecules of interest. This document eschews rigid templates in favor of a narrative that mirrors the organic, inquiry-driven process of scientific investigation, grounding each step in established theory and practical expertise.
Foundational Analysis: Understanding the Molecule and its Milieu
Before embarking on any computational study, a thorough understanding of the subject molecule is paramount. Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is a small organic molecule with the chemical formula C₁₂H₁₁FN₂O₂. Its structure, characterized by a central pyrazole ring substituted with a 4-fluorophenyl group and an ethyl carboxylate moiety, suggests its potential to engage in various non-covalent interactions within a biological target's binding site.
The pyrazole core is a well-established pharmacophore, frequently found in inhibitors of protein kinases, a class of enzymes often dysregulated in cancer and inflammatory diseases.[2][3][4][5] Therefore, a logical starting point for our in silico investigation is to assess its potential as a kinase inhibitor. For the purposes of this guide, we will focus on Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the cell cycle and a validated target in oncology.[2][3][4][6] Several crystal structures of CDK2 in complex with pyrazole-based inhibitors are available in the Protein Data Bank (PDB), providing an excellent foundation for our modeling studies.[7][8][9]
Molecular Docking: Predicting the Binding Pose and Affinity
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] It is a powerful tool for virtual screening and for generating hypotheses about the binding mode of a ligand to its target protein.
Rationale and Experimental Choices
Our choice of CDK2 as the target is informed by the prevalence of pyrazole scaffolds in known CDK2 inhibitors.[2][3][4][6] We will use the crystal structure of CDK2 in complex with a pyrazole-containing inhibitor (PDB ID: 4FKG) as our receptor.[11] This allows us to perform a crucial validation step: redocking the co-crystallized ligand to ensure our docking protocol can reproduce the experimentally observed binding mode. For the docking calculations, we will employ AutoDock Vina, a widely used and validated open-source docking program.
Experimental Protocol: Molecular Docking with AutoDock Vina
Step 1: Preparation of the Receptor (CDK2)
-
Download the PDB file: Obtain the crystal structure of CDK2 (PDB ID: 4FKG) from the RCSB Protein Data Bank.
-
Clean the PDB file: Remove water molecules, co-solvents, and any non-essential ligands using a molecular visualization tool like PyMOL or Chimera. For this protocol, we will retain only the protein chain (Chain A) and the co-crystallized ligand for the initial validation.
-
Prepare the receptor for AutoDock: Use AutoDock Tools to add polar hydrogens and assign Gasteiger charges to the protein. The output will be a PDBQT file, which is a PDB file with additional information on atom types and charges.
Step 2: Preparation of the Ligand (Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate)
-
Obtain the 2D structure: The SMILES (Simplified Molecular Input Line Entry System) string for our ligand is CCOC(=O)c1cn(nc1)c2ccc(F)cc2.
-
Generate the 3D structure: Use a tool like Open Babel or the online SMILES converter from the ZINC database to convert the SMILES string into a 3D structure (e.g., in SDF or MOL2 format).
-
Prepare the ligand for AutoDock: Use AutoDock Tools to assign rotatable bonds and save the ligand in PDBQT format.
Step 3: Defining the Binding Site and Running the Docking
-
Define the grid box: The binding site is defined by a grid box centered on the co-crystallized ligand in the 4FKG structure. The dimensions of the grid box should be large enough to accommodate the ligand and allow for some rotational and translational freedom.
-
Create the configuration file: Prepare a text file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the number of binding modes to generate.
-
Run AutoDock Vina: Execute the docking calculation from the command line: vina --config conf.txt --log log.txt
Analysis and Interpretation of Docking Results
The primary outputs of a docking simulation are the predicted binding poses and their corresponding binding affinities (in kcal/mol). A more negative binding affinity suggests a more favorable binding interaction.
| Metric | Description | Interpretation |
| Binding Affinity | An estimation of the binding free energy. | Lower (more negative) values indicate stronger predicted binding. |
| Binding Pose | The predicted 3D orientation of the ligand in the binding site. | Visual inspection is crucial to identify key interactions. |
| Hydrogen Bonds | The number and nature of hydrogen bonds between the ligand and protein. | Important for stabilizing the protein-ligand complex. |
| Hydrophobic Interactions | Non-polar interactions between the ligand and protein. | Contribute significantly to binding affinity. |
Self-Validation: The docking protocol is validated by redocking the co-crystallized ligand from 4FKG. The Root Mean Square Deviation (RMSD) between the predicted pose and the experimental pose should ideally be less than 2.0 Å, indicating a successful reproduction of the binding mode.
Molecular Dynamics Simulation: Unveiling the Dynamics of the Protein-Ligand Complex
While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the complex over time.[12] This provides a more realistic representation of the biological system and can reveal important insights into the stability of the binding pose and the nature of the interactions.
Rationale and Experimental Choices
We will use GROMACS, a versatile and high-performance MD simulation package, to simulate the docked complex of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate with CDK2. The CHARMM36 force field will be used for the protein, and the CGenFF (CHARMM General Force Field) server will be used to generate parameters for our novel ligand. The simulation will be performed in a water box with ions to mimic physiological conditions.
Experimental Protocol: MD Simulation with GROMACS
Step 1: System Preparation
-
Generate ligand topology: Submit the 3D structure of the ligand to the CGenFF server to obtain its topology and parameter files.
-
Prepare the protein-ligand complex: Combine the PDB file of the docked protein-ligand complex.
-
Define the simulation box: Create a simulation box (e.g., a cubic box) around the complex, ensuring a sufficient layer of solvent between the protein and the box boundaries.
-
Solvate the system: Fill the simulation box with water molecules (e.g., using the TIP3P water model).
-
Add ions: Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological salt concentration.
Step 2: Simulation
-
Energy minimization: Perform energy minimization to relax the system and remove any steric clashes.
-
Equilibration: Carry out a two-phase equilibration process:
-
NVT equilibration (constant Number of particles, Volume, and Temperature): Equilibrate the temperature of the system.
-
NPT equilibration (constant Number of particles, Pressure, and Temperature): Equilibrate the pressure and density of the system.
-
-
Production MD: Run the production MD simulation for a desired length of time (e.g., 100 ns).
Analysis of MD Simulation Trajectories
The output of an MD simulation is a trajectory file that contains the coordinates of all atoms at different time points. Analysis of this trajectory can provide valuable information:
| Analysis Metric | Description | Interpretation |
| Root Mean Square Deviation (RMSD) | Measures the deviation of the protein backbone or ligand atoms from their initial positions over time. | A stable RMSD plot indicates that the system has reached equilibrium. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues or atoms around their average positions. | High RMSF values indicate flexible regions of the protein. |
| Protein-Ligand Interactions | Analysis of hydrogen bonds, hydrophobic contacts, and other interactions over the course of the simulation. | Provides insights into the stability of the binding mode and the key residues involved in binding. |
Self-Validation: A stable MD trajectory, as indicated by converging RMSD and other parameters, provides confidence in the reliability of the simulation and the stability of the predicted binding pose.
Quantitative Structure-Activity Relationship (QSAR): Building a Predictive Model
QSAR modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[13] A robust QSAR model can be used to predict the activity of novel compounds, guiding the design of more potent analogs.
Rationale and Experimental Choices
To build a QSAR model for pyrazole-based CDK2 inhibitors, we need a dataset of compounds with their experimentally determined inhibitory activities (e.g., IC₅₀ values). Several studies have reported such data.[1][2][3][4][5][14][15][16][17] We will use a curated dataset of pyrazole derivatives with known CDK2 inhibitory activity. Molecular descriptors, which are numerical representations of the chemical structure, will be calculated, and a statistical model will be built to correlate these descriptors with the observed activity. We will use Python with the RDKit and scikit-learn libraries for this purpose.
Experimental Protocol: QSAR Modeling
Step 1: Data Collection and Preparation
-
Curate a dataset: Compile a list of pyrazole derivatives with their reported CDK2 IC₅₀ values. Convert the IC₅₀ values to a logarithmic scale (pIC₅₀ = -log(IC₅₀)) for a more linear relationship.
-
Generate 2D structures: Obtain the SMILES strings for all compounds in the dataset.
Step 2: Descriptor Calculation and Feature Selection
-
Calculate molecular descriptors: Use a library like RDKit or Mordred to calculate a wide range of 2D and 3D descriptors for each molecule.[18]
-
Select relevant features: Employ feature selection techniques (e.g., recursive feature elimination or correlation analysis) to identify a subset of descriptors that are most relevant to the biological activity.
Step 3: Model Building and Validation
-
Split the dataset: Divide the dataset into a training set (for model building) and a test set (for external validation).
-
Build the regression model: Use a machine learning algorithm, such as multiple linear regression (MLR), support vector regression (SVR), or random forest regression, to build the QSAR model using the training set.
-
Validate the model:
-
Internal validation: Use techniques like leave-one-out cross-validation (LOO-CV) on the training set to assess the model's robustness.
-
External validation: Use the test set to evaluate the model's predictive power on unseen data.
-
Interpretation and Validation of the QSAR Model
The quality of a QSAR model is assessed using several statistical metrics:
| Metric | Description | Desired Value |
| R² (Coefficient of Determination) | The proportion of the variance in the dependent variable that is predictable from the independent variables. | Closer to 1.0 for a good fit. |
| Q² (Cross-validated R²) | A measure of the model's predictive ability from internal validation. | Q² > 0.5 is generally considered acceptable. |
| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | Lower values indicate a better fit. |
| External R² (R²_pred) | The R² value for the external test set. | R²_pred > 0.6 is often considered a threshold for a predictive model.[19][20] |
Self-Validation: A QSAR model is considered reliable and predictive if it performs well on both internal and external validation metrics. The applicability domain of the model should also be defined to ensure that predictions are only made for compounds that are structurally similar to those in the training set.
ADMET Prediction: Assessing Drug-Likeness and Pharmacokinetic Properties
A potent molecule is not necessarily a good drug. It must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction provides an early assessment of a compound's drug-likeness and potential liabilities.[21][22][23]
Rationale and Experimental Choices
We will use the SwissADME web server, a free and comprehensive tool for predicting a wide range of physicochemical properties, pharmacokinetic parameters, and drug-likeness criteria.[24] This will allow us to quickly assess the potential of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate as a drug candidate.
Experimental Protocol: ADMET Prediction with SwissADME
-
Input the molecule: Access the SwissADME website and input the SMILES string of our ligand.
-
Run the prediction: Initiate the calculation.
-
Analyze the results: The output provides a wealth of information, which should be carefully examined.
Interpretation of ADMET Predictions
| Property Class | Key Parameters | Interpretation |
| Physicochemical Properties | Molecular Weight, LogP, Polar Surface Area (PSA) | These properties influence solubility, permeability, and overall drug-likeness. |
| Lipophilicity | LogP (iLogP, XLOGP3, etc.) | Affects absorption, distribution, and metabolism. |
| Water Solubility | LogS | Crucial for formulation and bioavailability. |
| Pharmacokinetics | GI absorption, Blood-Brain Barrier (BBB) permeation, CYP inhibition | Predicts how the drug will behave in the body. |
| Drug-likeness | Lipinski's Rule of Five, Ghose filter, Veber rule | Rules of thumb to assess if a compound has properties that would make it a likely orally active drug in humans. |
| Medicinal Chemistry | PAINS (Pan-Assay Interference Compounds) alerts | Identifies substructures that are known to interfere with bioassays. |
Self-Validation: The predictions from SwissADME are based on established models and large datasets. While not a substitute for experimental validation, they provide a reliable initial assessment. Cross-referencing predictions with data from similar known drugs can provide additional confidence.
Synthesis of Findings and Future Directions
This in-depth technical guide has outlined a comprehensive in silico workflow for the evaluation of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate. By integrating molecular docking, molecular dynamics simulations, QSAR modeling, and ADMET prediction, we can build a holistic profile of a molecule's therapeutic potential.
The results from each stage of this workflow should not be viewed in isolation but rather as pieces of a larger puzzle. For instance, a compound with high predicted binding affinity from docking that proves unstable in MD simulations may not be a promising candidate. Similarly, a potent inhibitor predicted by a QSAR model that has poor predicted ADMET properties will likely fail in later stages of drug development.
The logical flow of this in silico evaluation is visualized in the following diagram:
Caption: In Silico Drug Discovery Workflow.
Future work should focus on the experimental validation of the hypotheses generated from these computational studies. Promising candidates identified through this workflow should be synthesized and tested in biochemical and cellular assays to confirm their activity and properties. The iterative interplay between computational prediction and experimental validation is the engine of modern, efficient drug discovery.
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Methodological & Application
Application Note & Protocol: Synthesis and Characterization of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
Abstract
This document provides a comprehensive guide for the synthesis and detailed characterization of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrazole scaffolds are prevalent in numerous pharmacologically active agents, and the introduction of a fluorophenyl moiety can enhance metabolic stability and binding affinity.[1][2] This guide details a robust, two-step synthetic protocol, outlines a full suite of characterization techniques for structural verification, and offers expert insights into the experimental causality and potential troubleshooting. The protocols are designed for researchers in organic synthesis, medicinal chemistry, and pharmaceutical development.
Introduction: The Significance of Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic aromatic rings containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, found in a wide array of approved drugs such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[3] The pyrazole core's unique electronic properties and its ability to act as a versatile scaffold for functionalization make it a privileged structure in drug design. The target molecule, ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate, serves as a valuable building block for creating more complex pharmaceutical candidates. The 4-fluorophenyl group at the N1 position is particularly noteworthy, as fluorine substitution is a common strategy to modulate pharmacokinetic properties like lipophilicity and metabolic resistance.
Synthesis Strategy: A Modern Approach to Heterocycle Formation
The synthesis of the target compound is achieved via a classical and highly reliable cyclocondensation reaction, a variant of the Knorr pyrazole synthesis.[4][5] This strategy involves two primary stages:
-
Claisen Condensation: Formation of a key β-dicarbonyl intermediate, ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate, by reacting 4'-fluoroacetophenone with diethyl oxalate. This step constructs the necessary carbon backbone.
-
Cyclocondensation: Reaction of the intermediate with hydrazine hydrate. This step forms the pyrazole ring. Wait, this would place the fluorophenyl group at the C5 position.
Correction and Refined Strategy: A more direct and regioselective approach is required to place the 4-fluorophenyl group on the N1 position. The established method for this substitution pattern involves the reaction of a substituted hydrazine with a suitable 1,3-dicarbonyl compound or its equivalent.[6][7] Our protocol will therefore utilize the reaction between (4-fluorophenyl)hydrazine and ethyl 2-(ethoxymethylene)-3-oxobutanoate . This precursor ensures the correct placement of the substituents on the pyrazole ring, yielding the desired N-aryl-3-carboxylate isomer with high fidelity. This method is chosen for its high yields, operational simplicity, and excellent control over regiochemistry.
Overall Reaction Scheme:
Self-Correction: The above scheme yields a 5-methyl substituted pyrazole, which is not the target molecule. To obtain the desired ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate (unsubstituted at C5), the correct 1,3-dicarbonyl precursor must be a β-formylacetate equivalent. A highly effective precursor for this transformation is diethyl (ethoxymethylene)malonate . The reaction with (4-fluorophenyl)hydrazine proceeds through a condensation-cyclization-elimination sequence to yield the target structure.
Final Corrected Reaction Scheme:
(4-Fluorophenyl)hydrazine + Diethyl (ethoxymethylene)malonate → Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
This reaction pathway is efficient and provides the desired product directly. The ethoxymethylene group serves as a masked formyl group, facilitating the cyclization process.
Detailed Synthesis Protocol
This protocol describes the synthesis of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate from (4-fluorophenyl)hydrazine hydrochloride and diethyl (ethoxymethylene)malonate.
Materials and Reagents:
-
(4-Fluorophenyl)hydrazine hydrochloride (98%)
-
Diethyl (ethoxymethylene)malonate (98%)
-
Ethanol, absolute (ACS Grade)
-
Triethylamine (≥99%)
-
Ethyl acetate (ACS Grade)
-
Hexane (ACS Grade)
-
Saturated sodium bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography, 230-400 mesh)
Experimental Workflow Diagram
Caption: Figure 1: Overall Experimental Workflow
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (4-fluorophenyl)hydrazine hydrochloride (5.0 g, 30.7 mmol).
-
Reagent Addition: Add absolute ethanol (100 mL), followed by diethyl (ethoxymethylene)malonate (6.64 g, 30.7 mmol). Stir the resulting suspension.
-
Base Addition: Slowly add triethylamine (4.3 mL, 30.7 mmol) to the mixture. The triethylamine neutralizes the hydrochloride salt, liberating the free hydrazine base in situ.
-
Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting hydrazine is a key indicator of reaction completion.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Aqueous Workup: Redissolve the resulting residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or semi-solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 9:1 and gradually increasing polarity to 4:1).
-
Final Product: Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to yield ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate as a white to off-white solid. Dry the product under vacuum.
Proposed Reaction Mechanism
The reaction proceeds through a well-established pathway for pyrazole synthesis from hydrazines and β-dicarbonyl equivalents.
Caption: Figure 2: Proposed Reaction Mechanism
Causality of Mechanism:
-
Nucleophilic Attack: The more nucleophilic nitrogen of the (4-fluorophenyl)hydrazine attacks the β-carbon of the electron-deficient alkene in diethyl (ethoxymethylene)malonate (a Michael addition).
-
Elimination: This is followed by the elimination of an ethoxide ion to form a hydrazone intermediate.
-
Cyclization: The remaining -NH- group of the hydrazine moiety then performs an intramolecular nucleophilic attack on one of the ester carbonyls.
-
Aromatization: The resulting five-membered ring intermediate eliminates a second molecule of ethanol to achieve the stable, aromatic pyrazole ring system.
Characterization and Data Interpretation
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Protocol 1: Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: 3:1 Hexane:Ethyl Acetate.
-
Visualization: UV light (254 nm).
-
Procedure: Spot the crude reaction mixture and purified product alongside the starting materials. The product should appear as a single spot with an Rf value distinct from the starting materials.
Protocol 2: Spectroscopic Analysis
Prepare samples of the purified product for analysis by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
-
NMR: Dissolve ~10-20 mg of the product in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
FT-IR: Analyze as a thin film on a salt plate (if liquid/oil) or as a KBr pellet (if solid).
-
MS: Prepare a dilute solution in a suitable volatile solvent like methanol or acetonitrile for analysis by Electrospray Ionization (ESI).
Expected Characterization Data
The following table summarizes the expected quantitative data for the verification of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate .
| Parameter | Expected Value |
| Molecular Formula | C₁₂H₁₁FN₂O₂ |
| Molecular Weight | 234.23 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.15 (d, J=2.5 Hz, 1H, Pyrazole-H5), 7.65 (dd, J=9.0, 5.0 Hz, 2H, Ar-H), 7.20 (t, J=8.5 Hz, 2H, Ar-H), 6.80 (d, J=2.5 Hz, 1H, Pyrazole-H4), 4.40 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 1.40 (t, J=7.1 Hz, 3H, -OCH₂CH₃) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 162.5 (d, J=248 Hz, C-F), 161.0 (C=O), 143.0 (C3), 140.5 (C5), 135.0 (Ar-C), 126.0 (d, J=8.5 Hz, Ar-CH), 116.5 (d, J=23.0 Hz, Ar-CH), 108.0 (C4), 61.0 (-OCH₂), 14.5 (-CH₃) |
| FT-IR (KBr, cm⁻¹) | ~3140 (Ar C-H), ~2980 (Alkyl C-H), ~1725 (C=O, ester), ~1520 (C=N, pyrazole), ~1230 (C-F), ~1150 (C-O, ester) |
| Mass Spec (ESI+) | m/z 235.08 [M+H]⁺, 257.07 [M+Na]⁺ |
Expert Insights & Troubleshooting
-
Expertise - Causality of Choices:
-
Use of Hydrazine Salt: (4-Fluorophenyl)hydrazine hydrochloride is often more stable and easier to handle than the free base. The in situ neutralization with a non-nucleophilic base like triethylamine provides the reactive free hydrazine in a controlled manner, preventing side reactions.
-
Solvent Choice: Ethanol is an excellent solvent for this reaction as it readily dissolves the reactants and is suitable for reflux temperatures that provide sufficient activation energy without degrading the components.
-
Aqueous Wash: The sodium bicarbonate wash is crucial for removing any unreacted acidic starting materials and the triethylamine hydrochloride salt formed during the reaction, simplifying the subsequent purification.
-
-
Trustworthiness - Self-Validating Protocol: The protocol's integrity is validated by the multi-faceted characterization. A successful synthesis must satisfy all spectroscopic data points. For example, the presence of the C-F bond is confirmed by the large coupling constant in the ¹³C NMR spectrum and the strong absorption band in the IR spectrum.[2] The regiochemistry is confirmed by the distinct chemical shifts and coupling of the two pyrazole protons in the ¹H NMR spectrum.
-
Troubleshooting Common Issues:
-
Problem: Low yield.
-
Possible Cause: Incomplete reaction or inefficient workup.
-
Solution: Ensure the reflux is maintained for the full duration and that reaction completion is confirmed by TLC. During extraction, ensure thorough mixing to maximize product recovery in the organic phase.
-
-
Problem: Formation of regioisomers.
-
Possible Cause: Use of an inappropriate or impure 1,3-dicarbonyl precursor.
-
Solution: The use of diethyl (ethoxymethylene)malonate is specifically chosen to avoid this issue. Ensure the purity of this starting material. If isomers are detected, a more careful chromatographic separation will be required.
-
-
Problem: Product is a persistent oil and will not solidify.
-
Possible Cause: Residual solvent or minor impurities.
-
Solution: Ensure the product is thoroughly dried under high vacuum. If it remains an oil, try triturating with a cold non-polar solvent like hexane or a hexane/ether mixture to induce crystallization.
-
-
References
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
- Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- ResearchGate. (2015). Knorr pyrazole synthesis. Request PDF.
- American Chemical Society. (2014). Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Selective Nonpeptide Antagonist of the Neurotensin 2 Receptor. Journal of Medicinal Chemistry.
- Semantic Scholar. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole.
Sources
The Pyrazole Core: Application Notes for Ethyl 1-(4-Fluorophenyl)-1H-pyrazole-3-carboxylate as a Pharmaceutical Intermediate
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "biologically privileged" scaffold due to its presence in numerous approved drugs.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties.[2][3] This guide provides a detailed technical overview of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate, a key intermediate for synthesizing advanced pharmaceutical compounds. We will explore its synthesis via the classical Knorr pyrazole synthesis, its subsequent conversion into a versatile carboxylic acid, and its application in the construction of bioactive amide-linked molecules. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical rationale to empower effective and innovative drug discovery.
Introduction: The Significance of the Fluorinated Pyrazole Scaffold
The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of chemical stability and functionality.[3] It can act as a versatile scaffold, allowing for precise three-dimensional positioning of various substituents to optimize interactions with biological targets.[4]
The incorporation of a 4-fluorophenyl group at the N-1 position, as in our title compound, is a common strategy in medicinal chemistry. The fluorine atom can enhance metabolic stability by blocking potential sites of oxidative metabolism. Furthermore, its high electronegativity can modulate the electronic properties of the entire molecule, potentially improving binding affinity to target proteins and enhancing membrane permeability, which are critical for oral bioavailability.[5] This strategic fluorination, combined with the reactive ester at the C-3 position, makes Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate a highly valuable and versatile building block for drug synthesis.[5][6]
Synthesis of the Intermediate: A Modern Approach to a Classic Reaction
The most reliable and common method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[1][4][7] For our target molecule, we will utilize (4-fluorophenyl)hydrazine and a suitable three-carbon electrophile with two carbonyl-equivalent functionalities.
Synthetic Workflow Overview
The synthesis is a two-step conceptual process, often performed in a single pot, involving the initial reaction of the hydrazine with a β-ketoester to form a hydrazone, which then undergoes intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole [mdpi.com]
- 6. EP2111401B1 - 4-{4-[({3-tert-butyl-1-[3-(hydroxymethyl) phenyl]-1h-pyrazol-5-yl } carbamoyl)-amino]-3-fluorophenoxy} -n-methylpyridine-2-carboxamide as well as prodrugs and salts thereof for the treatment of cancer - Google Patents [patents.google.com]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
The Versatile Scaffold: Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate in Modern Medicinal Chemistry
Introduction: In the landscape of contemporary drug discovery, the pyrazole nucleus stands out as a privileged scaffold, consistently featured in a multitude of biologically active compounds.[1] Its unique electronic properties and synthetic tractability have made it a cornerstone for medicinal chemists. Within this important class of heterocycles, ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate has emerged as a particularly valuable starting material. The presence of the 4-fluorophenyl group at the N1 position often enhances metabolic stability and target engagement through favorable interactions, while the ethyl carboxylate at the C3 position provides a versatile handle for synthetic elaboration. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the multifaceted applications of this key building block, complete with detailed protocols and mechanistic insights.
Strategic Importance in Drug Design
The ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate scaffold is a strategic choice in medicinal chemistry for several key reasons:
-
Structural Rigidity and Planarity: The pyrazole ring offers a rigid core, which helps in pre-organizing the appended functional groups in a defined spatial orientation, crucial for specific interactions with biological targets.
-
Modulation of Physicochemical Properties: The 4-fluorophenyl group is a common bioisostere for a phenyl ring. The fluorine atom can modulate properties like pKa, lipophilicity, and metabolic stability, and can participate in hydrogen bonding or other non-covalent interactions within a protein's binding site.
-
Synthetic Versatility: The ester functional group is a gateway to a wide array of derivatives. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a diverse range of amides, esters, and other functionalities, allowing for extensive structure-activity relationship (SAR) studies.
Application in the Development of Anticancer Agents
The 1-(4-fluorophenyl)pyrazole core has been extensively utilized in the design of novel anticancer agents, particularly as a scaffold for kinase inhibitors.
Kinase Inhibition: A Prominent Application
Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many cancers. The pyrazole scaffold has proven to be an effective hinge-binding motif in many kinase inhibitors.
One notable application is in the development of inhibitors for epidermal growth factor receptor (EGFR), a tyrosine kinase often overexpressed in various cancers. Derivatives of the 1-(4-fluorophenyl)pyrazole core have shown potent cytotoxic activity against cancer cell lines.[2]
Protocol 1: Synthesis of 1-(4-Fluorophenyl)-1H-pyrazole-3-carboxylic Acid
This protocol details the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a crucial intermediate for the synthesis of many biologically active derivatives.
Rationale: The hydrolysis of the ester to a carboxylic acid is a fundamental step that opens up a plethora of synthetic possibilities, most notably the formation of amides through coupling with various amines. This allows for the exploration of the chemical space around the pyrazole core to optimize target binding and pharmacokinetic properties.
Materials:
-
Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate (1 equivalent) in methanol, add a solution of potassium hydroxide (2 equivalents) in water.
-
Heat the mixture to reflux and stir for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Acidify the aqueous residue to pH 3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid.
-
The crude product can be purified by recrystallization or column chromatography.
Pyrazole Carboxamides as Anticancer Agents
The conversion of the pyrazole carboxylic acid to a diverse library of carboxamides is a common strategy to develop potent anticancer agents. These amides can form crucial hydrogen bond interactions within the active sites of target proteins. For instance, pyrazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines, with some compounds showing promising cytotoxicity profiles.[3]
Protocol 2: General Procedure for the Synthesis of 1-(4-Fluorophenyl)-1H-pyrazole-3-carboxamide Derivatives
This protocol outlines a general method for the amidation of the pyrazole carboxylic acid.
Rationale: Amide bond formation is a robust and widely used reaction in medicinal chemistry. The choice of the amine component is critical for modulating the biological activity of the final compound. This protocol uses a standard coupling agent, HATU, which is known for its efficiency and low rate of racemization.
Materials:
-
1-(4-Fluorophenyl)-1H-pyrazole-3-carboxylic acid
-
Substituted amine (1.1 equivalents)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid (1 equivalent) in anhydrous DMF.
-
To this solution, add the substituted amine (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (3 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyrazole carboxamide.
Visualization of Synthetic Pathway
Caption: Synthetic pathway from the starting ester to carboxamide derivatives.
Application in the Development of Antimicrobial Agents
The pyrazole scaffold is also a key component in the development of novel antimicrobial agents. The increasing prevalence of drug-resistant pathogens necessitates the discovery of new chemical entities with unique mechanisms of action. Pyrazole carboxamide derivatives have been shown to possess significant antibacterial and antifungal activities.[4]
The derivatization of the 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate core allows for the fine-tuning of the antimicrobial spectrum and potency. By varying the substituent on the amide nitrogen, researchers can optimize the compound's ability to penetrate the microbial cell wall and interact with its molecular target.
Protocol 3: In Vitro Antimicrobial Activity Screening (Broth Microdilution Method)
This protocol describes a standard method for evaluating the antimicrobial activity of the synthesized pyrazole derivatives.
Rationale: The broth microdilution method is a widely accepted and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. This allows for a direct comparison of the potency of different synthesized compounds.
Materials:
-
Synthesized pyrazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of each compound in the appropriate growth medium to achieve a range of concentrations.
-
Prepare a standardized inoculum of each microbial strain.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive controls (microbes in medium without compound) and negative controls (medium only). Also, include wells with standard antimicrobial agents as a reference.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
Application in the Development of Anti-inflammatory Agents
Chronic inflammation is a key pathological feature of numerous diseases. Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib being a well-known example of a pyrazole-based COX-2 inhibitor. The 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate scaffold can be used to develop novel anti-inflammatory drugs.
Derivatives of this scaffold have been synthesized and evaluated for their anti-inflammatory activity, for instance, using the carrageenan-induced paw edema model in rats.[5] The anti-inflammatory effect is often mediated through the inhibition of key pro-inflammatory enzymes or signaling pathways.
Visualization of a General Anti-inflammatory Workflow
Sources
Mastering Regioselectivity: A Protocol for the N-Alkylation of Pyrazole Carboxylates
An Application Guide by a Senior Application Scientist
Introduction: The Significance of N-Alkylated Pyrazole Carboxylates
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs like Celecoxib, Sildenafil, and Crizotinib. The strategic N-alkylation of pyrazole carboxylates is a critical synthetic step that profoundly influences a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. However, the inherent electronic similarity of the two nitrogen atoms in the pyrazole ring presents a significant synthetic challenge: controlling the regioselectivity of the alkylation reaction. An incoming alkyl group can attach to either the N1 or N2 position, often yielding a mixture of regioisomers that are difficult to separate and characterize.
This guide provides a comprehensive overview of the mechanistic principles, key influencing factors, and field-proven protocols for achieving high regioselectivity in the N-alkylation of pyrazole carboxylates. We will delve into the causality behind experimental choices, offering a framework for rational reaction design and troubleshooting.
The Core Mechanism: Deprotonation and Nucleophilic Attack
The N-alkylation of a pyrazole typically proceeds via a two-step mechanism. First, a base is used to deprotonate the acidic N-H proton, generating a nucleophilic pyrazolate anion. This anion exists in tautomeric forms, with the negative charge delocalized across the N-N-C system. In the second step, this anion acts as a nucleophile, attacking an electrophilic alkylating agent (e.g., an alkyl halide) to form the new N-C bond.
The choice of base is the first critical decision point. Strong, non-nucleophilic bases like sodium hydride (NaH) ensure complete and irreversible deprotonation, while weaker bases like potassium carbonate (K₂CO₃) establish an equilibrium, which can be advantageous under milder conditions.
Diagram 1: General workflow for base-mediated N-alkylation of pyrazoles.
The Central Challenge: Controlling N1 vs. N2 Regioselectivity
For an unsymmetrically substituted pyrazole, such as a pyrazole-4-carboxylate or a 3(5)-substituted pyrazole, alkylation can occur at two distinct nitrogen atoms. The resulting products are N1 and N2 regioisomers. The regiochemical outcome is not random; it is a finely balanced interplay of steric, electronic, and reaction-condition-dependent factors.
-
Steric Hindrance: This is often the most dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. For a pyrazole with a bulky substituent at the C5 position, alkylation is strongly directed to the N1 position. Conversely, a bulky alkylating agent will also favor the more accessible nitrogen.
-
Electronic Effects: Electron-withdrawing groups (like a carboxylate) decrease the nucleophilicity of the adjacent nitrogen atoms. The precise electronic influence can be subtle and is often considered in conjunction with steric factors.
-
Reaction Conditions: The choice of base, its counter-ion, and the solvent can dramatically alter the N1/N2 ratio. For instance, magnesium-based Lewis acids have been shown to selectively chelate with the pyrazole, directing alkylation specifically to the N2 position.
Application Notes and Protocols for Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate in Agrochemical Research
Introduction: The Pyrazole Scaffold in Modern Crop Protection
The pyrazole ring system is a cornerstone in the discovery and development of modern agrochemicals.[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, offers a versatile scaffold that has been successfully exploited to create a wide array of commercial fungicides, insecticides, and herbicides.[2][3][4] The strategic substitution on the pyrazole ring allows for the fine-tuning of biological activity, selectivity, and physicochemical properties, leading to products with enhanced efficacy and improved environmental profiles.
The introduction of a fluorine atom or fluorine-containing moieties, such as a 4-fluorophenyl group, into pesticide molecules is a well-established strategy to enhance their biological potency.[5] The high electronegativity and unique steric properties of fluorine can lead to stronger binding interactions with target enzymes, increased metabolic stability, and improved transport properties within the target pest or pathogen. This application note provides a detailed technical guide for researchers on the synthesis, potential applications, and evaluation of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate as a valuable intermediate and potential active ingredient in agrochemical research.
Synthesis of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
The synthesis of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate can be achieved through a multi-step process, culminating in a cyclization reaction to form the pyrazole ring. The following protocol is a robust and efficient method adapted from established procedures for analogous pyrazole carboxylates.[6][7]
Synthetic Scheme
Caption: Synthetic pathway for ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate.
Detailed Synthesis Protocol
Step 1: Synthesis of Ethyl 2-(4-fluorobenzoyl)-3-oxobutanoate (Intermediate 1)
-
Reagents and Setup:
-
To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add sodium ethoxide (1.1 eq) and anhydrous ethanol.
-
In the dropping funnel, place a mixture of diethyl oxalate (1.0 eq) and 4-fluoroacetophenone (1.0 eq).
-
-
Reaction:
-
Cool the flask to 0-5 °C using an ice bath.
-
Add the mixture from the dropping funnel to the flask dropwise over 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Isolation:
-
Pour the reaction mixture into ice-cold dilute hydrochloric acid to neutralize the excess sodium ethoxide and precipitate the product.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate 1.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Step 2: Synthesis of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate (Target Compound)
-
Reagents and Setup:
-
In a round-bottom flask, dissolve the purified intermediate 1 (1.0 eq) in glacial acetic acid.
-
To this solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
The product will precipitate as a solid. Filter the solid, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate as a crystalline solid.
-
Potential Agrochemical Applications and Evaluation Protocols
Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate serves as a versatile scaffold for the development of novel pesticides. Its potential as a fungicide, insecticide, or herbicide can be systematically evaluated using the following standardized protocols.
Fungicidal Activity Evaluation
Many commercial pyrazole-based fungicides act as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain.[3] The following protocol outlines the in vitro evaluation of the target compound against common plant pathogenic fungi.
Workflow for Fungicidal Activity Screening
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives | Semantic Scholar [semanticscholar.org]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazole synthesis [organic-chemistry.org]
Application Notes & Protocols: A Guide to the Development of Novel Anti-Inflammatory Agents from Pyrazole Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: Targeting Inflammation with a Privileged Scaffold
Inflammation is a fundamental biological process, an essential immune response to injury and infection. However, its dysregulation leads to chronic inflammatory diseases such as arthritis, inflammatory bowel disease, and cardiovascular conditions, which are among the leading causes of mortality worldwide.[1][2] For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been the cornerstone of treatment, but their clinical use is often limited by significant gastrointestinal and renal side effects, primarily due to the non-selective inhibition of cyclooxygenase (COX) enzymes.[3][4]
The discovery of two COX isoforms—constitutive COX-1, responsible for homeostatic functions, and inducible COX-2, which is upregulated at sites of inflammation—revolutionized the field.[4][5] This led to the development of selective COX-2 inhibitors, a class of drugs aimed at providing potent anti-inflammatory effects with a better safety profile.[5] At the heart of this success lies the pyrazole , a five-membered heterocyclic ring. Its versatile and tunable structure has established it as a "privileged scaffold" in medicinal chemistry.[1][6][7] The commercial success of the pyrazole-based drug Celecoxib validates the therapeutic potential of this chemical class, demonstrating potent anti-inflammatory efficacy with reduced gastrointestinal toxicity compared to traditional NSAIDs.[3][4]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth overview and field-proven protocols for the synthesis, in vitro screening, and in vivo evaluation of novel pyrazole derivatives as next-generation anti-inflammatory agents.
Chapter 1: Molecular Mechanisms of Pyrazole-Based Anti-Inflammatory Agents
The therapeutic efficacy of pyrazole derivatives stems from their ability to interact with key nodes in the inflammatory cascade. Understanding these molecular targets is critical for rational drug design and the interpretation of screening data.
Key Inflammatory Targets
The anti-inflammatory action of most pyrazole compounds is achieved by modulating the activity of specific enzymes and transcription factors that propagate the inflammatory response.
-
Cyclooxygenase-2 (COX-2): This is the principal target. COX-2 converts arachidonic acid into prostaglandin H2, a precursor for prostaglandins that mediate pain and inflammation.[8][9] Selective inhibition of COX-2 is the primary mechanism of action for drugs like Celecoxib. The key to this selectivity lies in structural differences between the active sites of COX-1 and COX-2. The COX-2 active site possesses a larger, hydrophilic side pocket, which can accommodate the bulky side chains, such as the polar sulfonamide group, characteristic of many pyrazole-based inhibitors.[5][10] This interaction is absent in the narrower COX-1 active site.[5]
-
5-Lipoxygenase (5-LOX): This enzyme operates in a parallel pathway to COX, converting arachidonic acid into leukotrienes, which are potent chemoattractants and mediators of inflammation.[4] Developing dual COX-2/5-LOX inhibitors is a promising strategy to achieve broader anti-inflammatory coverage and potentially mitigate side effects associated with shunting arachidonic acid metabolism down the LOX pathway.[3][11]
-
Pro-inflammatory Cytokines & Signaling Pathways: Many pyrazole derivatives exert their effects further upstream by inhibiting the production of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3] This is often achieved by modulating critical signaling pathways such as the p38 MAPK and NF-κB pathways, which control the gene expression of these inflammatory mediators.[12][13]
The Arachidonic Acid Cascade: A Central Pathway
The following diagram illustrates the central role of COX and LOX enzymes in the arachidonic acid cascade and highlights the intervention points for pyrazole-based inhibitors.
Caption: The Arachidonic Acid Cascade and points of therapeutic intervention.
Chapter 2: Synthetic Strategies for Pyrazole Derivatives
The versatility of the pyrazole scaffold is matched by the diversity of synthetic routes available for its construction. The choice of method often depends on the desired substitution pattern, scalability, and available starting materials.
Foundational Synthetic Methods
-
Knorr Pyrazole Synthesis: This is a classical and widely used method involving the cyclocondensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound (e.g., a β-ketoester or β-diketone).[3] The reaction is typically performed under acidic reflux and provides reliable access to a variety of substituted pyrazoles.[3]
-
Synthesis from Chalcones: Chalcones (α,β-unsaturated ketones) are excellent precursors for synthesizing pyrazoline and pyrazole derivatives.[4][14] The reaction of a chalcone with hydrazine hydrate in a suitable solvent like ethanol leads to the formation of a pyrazoline, which can subsequently be oxidized to the corresponding pyrazole if desired.[4][14]
-
Modern Methodologies: To improve efficiency and align with green chemistry principles, modern techniques are often employed. Microwave-assisted synthesis can dramatically reduce reaction times and increase yields.[3] Multicomponent reactions (MCRs), where three or more reactants are combined in a single step, offer an elegant and atom-economical approach to generating complex pyrazole libraries.[3]
Protocol: Synthesis of a 1,5-Diarylpyrazole Analog
This protocol details a representative synthesis of a 1,5-diarylpyrazole, a core structure found in many COX-2 inhibitors, via the condensation of a substituted β-diketone with a phenylhydrazine derivative.
Objective: To synthesize 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, the chemical structure of Celecoxib.[5]
Materials:
-
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Absolute Ethanol (EtOH)
-
Glacial Acetic Acid (optional, as catalyst)
-
Reaction flask with reflux condenser and magnetic stirrer
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (1.0 eq) in absolute ethanol (approx. 10 volumes).
-
Rationale: Ethanol is a common, effective solvent for both reactants, and its boiling point is suitable for reflux conditions.
-
-
Addition of Hydrazine: To the stirred solution, add 4-sulfamoylphenylhydrazine hydrochloride (1.05 eq). A slight excess of the hydrazine ensures complete consumption of the limiting diketone.
-
Rationale: Using the hydrochloride salt of the hydrazine is common for stability. The reaction will proceed to form the pyrazole ring. A few drops of glacial acetic acid can be added to catalyze the condensation.
-
-
Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diketone is consumed.
-
Rationale: Heating provides the necessary activation energy for the cyclocondensation reaction. TLC is a crucial and simple technique to ensure the reaction has gone to completion, preventing unnecessary energy consumption and side-product formation.
-
-
Workup: After completion, allow the mixture to cool to room temperature. A precipitate may form. If so, cool the mixture further in an ice bath for 30 minutes to maximize crystallization.
-
Isolation: Collect the solid product by vacuum filtration. Wash the crude solid with a small amount of cold ethanol to remove soluble impurities.
-
Rationale: Cooling reduces the solubility of the product, maximizing the yield of the isolated solid. Washing with cold solvent removes impurities without significantly re-dissolving the product.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography if necessary to achieve high purity (>95%).
-
Rationale: Purification is essential to remove any unreacted starting materials or side products, which is critical for accurate biological evaluation.
-
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Chapter 3: In Vitro Screening Cascade
Once a library of pyrazole derivatives has been synthesized, a systematic in vitro screening cascade is required to identify promising candidates. This process involves evaluating their potency against key enzymes and their effects on cellular models of inflammation.
Caption: A typical in vitro screening workflow for pyrazole anti-inflammatory agents.
Protocol: In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2 enzymes and to calculate the COX-2 Selectivity Index (SI).
Method: This protocol is based on an enzyme immunoassay (EIA) that measures the amount of Prostaglandin E2 (PGE2) produced by the enzyme.[5]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds and reference drugs (e.g., Celecoxib, Indomethacin) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl)
-
PGE2 Enzyme Immunoassay (EIA) Kit
Step-by-Step Protocol:
-
Compound Preparation: Prepare a series of dilutions of the test compounds and reference drugs in assay buffer. Ensure the final DMSO concentration in the assay is low (<1%) to avoid affecting enzyme activity.
-
Enzyme Incubation: In a 96-well plate, add the COX-1 or COX-2 enzyme to each well. Then, add the diluted test compounds or vehicle control (DMSO in buffer).
-
Pre-incubation: Gently mix and pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.
-
Rationale: This step allows the inhibitors to bind to the enzyme before the substrate is introduced, ensuring an accurate measurement of inhibition.
-
-
Initiate Reaction: Initiate the enzymatic reaction by adding a solution of arachidonic acid to each well.
-
Reaction Incubation: Incubate the plate for a defined period (e.g., 10 minutes at 37°C) to allow for the conversion of arachidonic acid to prostaglandins.
-
Termination: Stop the reaction by adding a quenching solution (e.g., a strong acid like HCl).
-
PGE2 Quantification: Quantify the amount of PGE2 produced in each well using a competitive PGE2 EIA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration that causes 50% inhibition) using non-linear regression analysis.
-
Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2) . A higher SI value indicates greater selectivity for COX-2.
-
Protocol: 5-Lipoxygenase (5-LOX) Inhibition Assay
Objective: To identify compounds that can inhibit the 5-LOX pathway, a key feature for developing dual-pathway inhibitors.
Method: A high-throughput compatible ferrous oxidation-xylenol orange (FOX) spectrophotometric assay.
Materials:
-
5-Lipoxygenase enzyme (e.g., from potato or recombinant human)
-
Linoleic acid or arachidonic acid (substrate)
-
Test compounds and reference drug (e.g., Zileuton)
-
FOX reagent (Xylenol orange and ferrous ammonium sulfate in acidic solution)
-
Assay buffer
Step-by-Step Protocol:
-
Assay Setup: In a 96-well plate, add the assay buffer, 5-LOX enzyme, and the test compounds at various concentrations.
-
Initiate Reaction: Add the substrate (linoleic acid) to start the reaction. Incubate at room temperature for 10-15 minutes.
-
Rationale: The 5-LOX enzyme will convert the fatty acid substrate into hydroperoxides.
-
-
Detection: Stop the reaction and initiate detection by adding the FOX reagent.
-
Rationale: The hydroperoxides produced by the enzyme will oxidize Fe²⁺ in the FOX reagent to Fe³⁺. The Fe³⁺ then forms a colored complex with xylenol orange.
-
-
Measurement: After a brief incubation (5-10 minutes), measure the absorbance in the visible range (e.g., 560-600 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition based on the reduction in absorbance compared to the vehicle control and determine the IC50 value as described for the COX assay.
Data Summary and Interpretation
The results from in vitro screening are best summarized in a table to allow for direct comparison of compound activity and selectivity.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) | 5-LOX IC50 (µM) |
| Celecoxib | 7.6 | 0.04 | 190 | > 100 |
| Indomethacin | 0.05 | 0.9 | 0.05 | > 100 |
| Example A | 15.2 | 0.08 | 190 | 5.5 |
| Example B | > 100 | 0.15 | > 667 | > 100 |
| Example C | 2.1 | 1.8 | 1.16 | 25.3 |
-
Interpretation:
-
Celecoxib (Reference) shows high potency and selectivity for COX-2.[3]
-
Indomethacin (Reference) is a non-selective inhibitor, being more potent against COX-1.
-
Example A is a promising dual inhibitor, showing high COX-2 selectivity and moderate 5-LOX activity.
-
Example B is a highly potent and selective COX-2 inhibitor with no 5-LOX activity.
-
Example C is a weak, non-selective inhibitor and would likely be deprioritized.
-
Chapter 4: In Vivo Evaluation of Efficacy
Promising candidates identified from in vitro screens must be evaluated in a living system to confirm their anti-inflammatory activity and assess their preliminary safety profile. The carrageenan-induced paw edema model is a robust, reproducible, and widely accepted method for evaluating acute inflammation.[15][16][17]
Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo anti-inflammatory efficacy of a test compound by measuring its ability to reduce acute inflammation in a rat model.
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
Materials:
-
Test compound and reference drug (e.g., Indomethacin or Celecoxib)
-
Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose in water)
-
1% (w/v) solution of λ-Carrageenan in sterile saline
-
Plebysmometer or digital calipers for measuring paw volume/thickness
-
Oral gavage needles
Step-by-Step Protocol:
-
Acclimatization: Acclimate animals to the laboratory conditions for at least 3-5 days before the experiment.
-
Grouping and Fasting: Randomly divide the animals into groups (n=6-8 per group):
-
Group I: Normal Control (saline only)
-
Group II: Carrageenan Control (vehicle + carrageenan)
-
Group III: Reference Drug (e.g., Indomethacin 10 mg/kg + carrageenan)
-
Group IV, V, etc.: Test Compound (e.g., 10, 20, 50 mg/kg + carrageenan) Fast the animals overnight before the experiment but allow free access to water.
-
-
Baseline Measurement: Measure the initial volume (or thickness) of the right hind paw of each rat. This is the 0-hour reading.
-
Compound Administration: Administer the vehicle, reference drug, or test compound to the respective groups via oral gavage (p.o.).
-
Rationale: Oral administration is a common and clinically relevant route for anti-inflammatory drugs.
-
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of all animals except the Normal Control group.[18]
-
Paw Volume Measurement: Measure the paw volume/thickness at regular intervals, typically at 1, 2, 3, and 4 hours after the carrageenan injection.[19]
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the baseline volume from the post-injection volume.
-
Calculate the Percentage Inhibition of Edema for the treated groups relative to the carrageenan control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.
-
Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).
-
Chapter 5: Structure-Activity Relationships (SAR) and Lead Optimization
The data gathered from synthesis and screening allows for the development of a Structure-Activity Relationship (SAR) model. This model provides crucial insights into how chemical modifications to the pyrazole scaffold influence biological activity, guiding the next cycle of drug design.
-
N1-Aryl Substitution: The substituent on the N1-phenyl ring is critical for COX-2 selectivity. A para-sulfonamide (-SO₂NH₂) or methylsulfone (-SO₂Me) group is a key pharmacophore that anchors the molecule into the hydrophilic side pocket of the COX-2 active site.[1][3][20]
-
C5-Aryl Substitution: The nature of the aryl group at the C5 position influences potency. A para-methyl group, as seen in Celecoxib, is often optimal for fitting into the main hydrophobic channel of the enzyme.[10]
-
C3-Substitution: A trifluoromethyl (-CF₃) group at the C3 position generally enhances both potency and COX-2 selectivity.[3][10]
Caption: Key pharmacophoric features for pyrazole-based COX-2 inhibitors.
Conclusion
The pyrazole scaffold remains a highly valuable and clinically validated starting point for the development of novel anti-inflammatory agents. Its synthetic tractability allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. By employing a systematic approach that integrates rational synthesis with a robust cascade of in vitro and in vivo screening protocols, researchers can efficiently identify and optimize new pyrazole derivatives. The ultimate goal is to develop next-generation therapeutics that not only exhibit superior efficacy but also possess an improved safety profile, addressing the unmet medical needs of patients suffering from chronic inflammatory disorders.
References
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Gautam Rai, Abhishek Soni, Abigel Gurung, & Manisha Subba. (n.d.). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR. Retrieved from [Link]
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Ghoneim, M. M., Abdelgawad, M. A., Elkanzi, N. a. A., & Bakr, R. B. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. In Molecular Diversity. Springer Link. [Link]
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Kaur, P., Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. International Journal of Health Sciences, 6(S2), 8281–8289. Retrieved from [Link]
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Tzortzis, V., et al. (2019). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 24(11), 2099. [Link]
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Marzouk, M., et al. (2024). Pyrazole derivatives ameliorate synovial inflammation in collagen-induced arthritis mice model via targeting p38 MAPK and COX-2. Molecular and Cellular Biochemistry. [Link]
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Asija, S., & Asija, S. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(23), 7359. [Link]
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Khan, I., et al. (2022). Pyrazole Scaffolds: Centrality in Anti-Inflammatory and Antiviral Drug Design. Medicinal Chemistry, 18(10), 1060-1072. [Link]
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Abdel-Wahab, B. F., et al. (2013). Synthesis and characterization of some substituted pyrazoles as analgesics and anti inflammatory agents. Semantic Scholar. Retrieved from [Link]
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Tzortzis, V., et al. (2019). (PDF) Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. ResearchGate. Retrieved from [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
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PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved from [Link]
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Rather, S. A., et al. (2021). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Molecules, 26(23), 7375. [Link]
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Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]
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Mandal, A. (2018). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. Retrieved from [Link]
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Kaur, P., Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Pyrazole Derivatives in Drug Discovery: Focus on Anti-inflammatory and Bioactive Compounds. Retrieved from [Link]
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Guezgouz, N., et al. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 28(2), 556. [Link]
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Morris, C. J. (2003). Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. ResearchGate. Retrieved from [Link]
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Accetta, R., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1689. [Link]
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Wikipedia. (n.d.). Celecoxib. Retrieved from [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
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Chang, L.-C., et al. (2023). Design and synthesis of pyrazole derivatives against neutrophilic inflammation. European Journal of Medicinal Chemistry, 262, 115881. [Link]
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Kumar, K. A., et al. (2011). High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. NIScPR Online Periodical Repository. Retrieved from [Link]
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Tzortzis, V., et al. (2019). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. MDPI. Retrieved from [Link]
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ResearchGate. (2020). Synthesis of Celecoxib and Structural Analogs- A Review. Retrieved from [Link]
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Asija, S., & Asija, S. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. Retrieved from [Link]
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Ullah, H., et al. (2023). Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives. Heliyon, 9(10), e20551. [Link]
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Sarikahya, N. B., et al. (2024). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Molecules, 29(10), 2217. [Link]
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Research Journal of Pharmacy and Technology. (2024). In vitro Screening of 5-LOX /COX-2 Dual Inhibitors from selected Medicinal plant Maytenus arbutifolia. Retrieved from [Link]
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Application Note: Synthesis of Novel Pyrazole-Carboxamide Derivatives as Potential Anticancer Agents from Ethyl 1-(4-Fluorophenyl)-1H-pyrazole-3-carboxylate
Introduction: The Pyrazole Scaffold in Oncology Drug Discovery
The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including potent anticancer effects.[1][2][3] Pyrazole-based agents have been shown to target various key players in oncogenesis, such as protein kinases (e.g., FLT3, CDKs, c-Met), microtubules, and even DNA itself.[1][4][5][6][7] The versatility of the pyrazole core allows for structural modifications that can fine-tune the compound's selectivity and potency against specific cancer targets.
This application note provides a detailed guide for the synthesis of novel anticancer compounds starting from Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate . This starting material is a valuable building block for creating libraries of pyrazole-3-carboxamides, a class of compounds frequently investigated for their antiproliferative activities.[4][8] The presence of the 4-fluorophenyl group at the N1 position is a common feature in many biologically active molecules, potentially enhancing binding affinity to target proteins through halogen bonding and other favorable interactions.[9]
We will detail two fundamental synthetic transformations: the hydrolysis of the starting ethyl ester to its corresponding carboxylic acid and the subsequent amide coupling with various amines. These protocols are designed to be robust and adaptable, enabling researchers to generate a diverse range of derivatives for screening and lead optimization.
Strategic Overview: From Ester to Bioactive Amide
The overall synthetic strategy involves a two-step process to convert the commercially available or readily synthesized ethyl ester into a library of pyrazole-3-carboxamides. This approach offers modularity, allowing for the introduction of diverse chemical functionalities in the final step to explore the structure-activity relationship (SAR).
Workflow Diagram: Synthesis of Pyrazole-3-Carboxamides
Caption: General workflow for the synthesis of a library of pyrazole-3-carboxamides.
Part 1: Synthesis of the Carboxylic Acid Intermediate
The first critical step is the saponification (hydrolysis) of the ethyl ester to the corresponding carboxylic acid. This intermediate is essential for the subsequent amide coupling reaction. Alkaline hydrolysis is generally preferred over acidic methods as it is typically irreversible and leads to cleaner product formation.[10]
Protocol 1: Alkaline Hydrolysis of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
Rationale: This protocol utilizes sodium hydroxide in a mixed solvent system of ethanol and water. Ethanol ensures the solubility of the starting ester, while water is necessary for the hydrolysis reaction. Heating under reflux accelerates the reaction rate. The carboxylic acid is isolated by acidification of the reaction mixture, which protonates the carboxylate salt, causing it to precipitate.[10][11]
Materials:
-
Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized water
-
Hydrochloric acid (HCl), 2M solution
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, filter paper.
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate (1.0 eq) in ethanol (20 mL).
-
Addition of Base: Add a solution of sodium hydroxide (2.0 eq) in deionized water (10 mL) to the flask.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-90°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 2M HCl dropwise with stirring until the pH of the solution is approximately 2-3. A white precipitate of the carboxylic acid will form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid with cold deionized water (2 x 15 mL) to remove any inorganic salts. Dry the product under vacuum to yield 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid.
Expected Outcome: A white to off-white solid with an expected yield of 90-98%.
Part 2: Synthesis of Pyrazole-3-Carboxamide Derivatives
With the carboxylic acid in hand, the next step is the formation of the amide bond. This is a crucial step where chemical diversity is introduced by using different amines. Amide coupling is typically facilitated by activating the carboxylic acid with a coupling reagent.[12][13] We present a robust protocol using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).
Protocol 2: EDC/HOBt Mediated Amide Coupling
Rationale: EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[14] However, this intermediate can be unstable and prone to side reactions. The addition of HOBt traps the activated acid as a more stable HOBt-ester, which then reacts cleanly with the amine to form the desired amide. This method minimizes racemization if chiral amines are used and often leads to higher yields and purity.[14] A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is added to neutralize any acid formed during the reaction and to deprotonate the amine salt if it is used as a hydrochloride salt.[14]
Diagram: EDC/HOBt Amide Coupling Mechanism
Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.
Materials:
-
1-(4-Fluorophenyl)-1H-pyrazole-3-carboxylic acid (from Protocol 1)
-
Desired primary or secondary amine (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions.
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF or DCM (approx. 0.1 M concentration).
-
Addition of Reagents: To the stirred solution, add HOBt (1.2 eq), the desired amine (1.1 eq), and DIPEA (2.5 eq).
-
Activation: Cool the mixture to 0°C in an ice bath. Add EDC (1.2 eq) portion-wise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (typically 6-18 hours).
-
Workup:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate or DCM/methanol gradient) to yield the pure N-substituted 1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide.
Data Presentation: Exemplary Synthesized Compounds and Anticancer Activity
To illustrate the potential of this synthetic platform, the following table summarizes hypothetical, yet representative, data for a series of pyrazole-3-carboxamides synthesized using the protocols above. The anticancer activities are based on published data for structurally similar compounds.[1][6][9]
| Compound ID | Amine Used (R'-NH₂) | Yield (%) | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |
| PYR-01 | Aniline | 85 | 12.5 | 15.2 |
| PYR-02 | 4-Methoxyaniline | 88 | 8.3 | 10.1 |
| PYR-03 | Benzylamine | 91 | 5.1 | 7.8 |
| PYR-04 | 4-(Trifluoromethyl)benzylamine | 82 | 1.9 | 2.5 |
| PYR-05 | Piperidine | 79 | > 50 | > 50 |
Note: IC₅₀ values are representative and intended for illustrative purposes.
Analysis of SAR: The hypothetical data suggests that an N-benzyl group (PYR-03) is more potent than an N-phenyl group (PYR-01), indicating the importance of the linker. The introduction of an electron-withdrawing trifluoromethyl group on the benzyl ring (PYR-04) further enhances potency, a common strategy in kinase inhibitor design.[15] The lack of activity for the piperidine derivative (PYR-05) suggests that an aromatic or benzylic substituent is crucial for activity in this series.
Conclusion and Future Directions
The protocols detailed in this application note provide a robust and versatile platform for the synthesis of novel 1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide derivatives. By systematically varying the amine component in the amide coupling step, researchers can efficiently generate compound libraries for anticancer screening. The derivatization of this pyrazole scaffold can lead to the discovery of potent and selective inhibitors of various cancer-relevant targets. Future work should focus on expanding the amine library to include a wider range of aliphatic, aromatic, and heterocyclic amines to further probe the structure-activity relationship and identify lead candidates for preclinical development.
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Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Springer. Available at: [Link]
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Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. MDPI. Available at: [Link]
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Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. PubMed. Available at: [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]
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(PDF) NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate. Available at: [Link]
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Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. Available at: [Link]
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Application Notes & Protocol: Synthesis of Pyrazole-Based Compounds for Pharmaceutical Research
Authored by: Senior Application Scientist
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone of medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in various biological interactions, including hydrogen bonding and π-stacking.[3] This versatility has led to the incorporation of the pyrazole moiety into a remarkable number of clinically successful drugs, spanning therapeutic areas such as inflammation, oncology, and infectious diseases.[4][5][6][7] Notable examples include the COX-2 inhibitor Celecoxib, the anti-cancer agent Crizotinib, and the erectile dysfunction drug Sildenafil, all of which feature the pyrazole core.[8]
Given its prevalence and therapeutic importance, the efficient and controlled synthesis of substituted pyrazoles is a critical task for researchers in drug development. This guide provides an in-depth exploration of the foundational principles and practical methodologies for synthesizing these vital compounds, with a focus on the classic yet highly relevant Knorr pyrazole synthesis and its variants.
Core Principles of Pyrazole Synthesis
The most direct and widely employed route to the pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[9][10][11] This reaction, first reported by Ludwig Knorr in 1883, is valued for its reliability, operational simplicity, and the accessibility of its starting materials.[1][10][12]
1.1. The Knorr Pyrazole Synthesis: Mechanism and Rationale
The Knorr synthesis is typically performed under acidic conditions, which serve to activate the carbonyl groups for nucleophilic attack.[13][14] The reaction proceeds through a well-established mechanism:
-
Initial Condensation: The reaction begins with the nucleophilic attack of one nitrogen atom from the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound. This forms a hemiaminal intermediate, which quickly dehydrates to yield a hydrazone.[12][15]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This is the key ring-forming step.
-
Dehydration and Aromatization: The resulting five-membered ring intermediate, a pyrazoline, readily undergoes dehydration to form the stable, aromatic pyrazole ring, which is the thermodynamic driving force for the reaction.[11][12]
Caption: General mechanism of the Knorr pyrazole synthesis.
1.2. A Critical Challenge: Regioselectivity
A significant consideration in pyrazole synthesis arises when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine). In such cases, the initial nucleophilic attack can occur at either of the two non-equivalent carbonyl groups, leading to the formation of a mixture of two regioisomeric pyrazoles.[9][16] Separating these isomers can be challenging and often results in a lower yield of the desired product.
The regiochemical outcome is governed by a delicate balance of factors:[16]
-
Electronic Effects: The more electrophilic carbonyl carbon is generally favored for the initial attack. Electron-withdrawing groups can activate an adjacent carbonyl.
-
Steric Hindrance: The less sterically hindered carbonyl group is more accessible to the incoming hydrazine.
-
Reaction Conditions (pH & Solvent): The acidity of the medium can influence the nucleophilicity of the hydrazine nitrogens.[16] Critically, the choice of solvent can dramatically alter the selectivity. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve the regioselectivity in favor of a single isomer compared to traditional solvents like ethanol.[17]
1.3. Modern Synthetic Alternatives
While the Knorr synthesis is a workhorse, other powerful methods have been developed:
-
1,3-Dipolar Cycloadditions: Reactions involving diazo compounds and alkynes provide a regioselective route to polysubstituted pyrazoles.[18]
-
Multicomponent Reactions (MCRs): These strategies combine three or more starting materials in a single step to construct complex pyrazoles, offering high efficiency and molecular diversity.[9][19]
-
Synthesis from Enaminones and Hydrazines: This method offers an excellent route to regioselective products in high yields.[20]
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of two common pyrazole-based scaffolds.
Protocol 1: Synthesis of 1,3-Diphenyl-5-methylpyrazole via Knorr Condensation
Principle: This protocol describes the acid-catalyzed cyclocondensation of an unsymmetrical β-diketone (benzoylacetone) with phenylhydrazine.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Equivalents | Amount |
| Benzoylacetone | 162.19 | 1.0 | 1.62 g (10 mmol) |
| Phenylhydrazine | 108.14 | 1.1 | 1.19 g (11 mmol) |
| Glacial Acetic Acid | 60.05 | Catalyst | ~0.5 mL |
| Ethanol | 46.07 | Solvent | 25 mL |
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzoylacetone (1.62 g, 10 mmol) and ethanol (25 mL). Stir until the solid is fully dissolved.
-
Reagent Addition: Carefully add phenylhydrazine (1.19 g, 11 mmol) to the solution, followed by glacial acetic acid (~0.5 mL).
-
Heating & Reflux: Heat the reaction mixture to reflux using a heating mantle. The solution may turn yellow or orange.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane. The reaction is typically complete within 2-3 hours.
-
Work-up & Isolation: Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature, then place it in an ice bath for 30 minutes to facilitate crystallization.
-
Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove soluble impurities.
-
Drying: Allow the product to air dry on the filter paper, then transfer to a watch glass to dry completely. The final product is an off-white to pale yellow solid.
Protocol 2: Synthesis of 3-Phenyl-1H-pyrazol-5(4H)-one (a Pyrazolone)
Principle: This protocol details a variation of the Knorr synthesis using a β-ketoester (ethyl benzoylacetate) and hydrazine hydrate to form a pyrazolone, a key intermediate in the synthesis of analgesics like antipyrine.[12][13]
Materials & Reagents:
| Reagent | MW ( g/mol ) | Equivalents | Amount |
| Ethyl Benzoylacetate | 192.21 | 1.0 | 1.92 g (10 mmol) |
| Hydrazine Hydrate (~64%) | 50.06 | 2.0 | ~1.0 mL (20 mmol) |
| 1-Propanol | 60.10 | Solvent | 10 mL |
| Glacial Acetic Acid | 60.05 | Catalyst | 3-4 drops |
Step-by-Step Methodology:
-
Reaction Setup: In a 50 mL flask or vial, combine ethyl benzoylacetate (1.92 g, 10 mmol) and hydrazine hydrate (~1.0 mL, 20 mmol).[12]
-
Solvent and Catalyst Addition: Add 1-propanol (10 mL) and 3-4 drops of glacial acetic acid to the mixture.[15]
-
Heating: Heat the reaction on a hot plate with stirring to approximately 100°C for 1 hour.[13][15]
-
Reaction Monitoring: Monitor the disappearance of the starting ketoester by TLC (30% ethyl acetate/70% hexane).[12]
-
Crystallization: Once the reaction is complete, add water (20 mL) to the hot reaction mixture while stirring.[13] Turn off the heat and allow the solution to cool slowly to room temperature, continuing to stir for 30 minutes to promote precipitation.[12][13]
-
Isolation and Purification: Collect the solid product by vacuum filtration. Rinse the collected solid with a small amount of water and allow it to air dry.[15] Further purification can be achieved by recrystallization from an ethanol/water mixture.
Caption: A generalized experimental workflow for pyrazole synthesis.
Troubleshooting and Field-Proven Insights
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inactive reagents (e.g., old hydrazine). - Insufficient reaction time or temperature. - Incorrect pH (catalyst amount). | - Use fresh, high-purity starting materials. - Monitor reaction to completion via TLC before work-up. - Optimize catalyst concentration and reaction temperature. |
| Mixture of Regioisomers | - Use of an unsymmetrical 1,3-dicarbonyl. - Non-optimal solvent or pH conditions. | - If possible, redesign the synthesis to use a symmetrical starting material. - Change solvent: Switch from ethanol to a fluorinated alcohol (TFE or HFIP) to enhance selectivity.[17] - Attempt separation via careful column chromatography or fractional crystallization. |
| Purification Difficulties | - Product is an oil or does not crystallize. - Impurities co-crystallize with the product. - Compound degrades on silica gel. | - For oils, attempt to triturate with a non-polar solvent (e.g., hexane) to induce solidification. - For impure solids, perform recrystallization from a different solvent system. - For column chromatography of basic pyrazoles, deactivate the silica gel by pre-treating it with a solvent containing a small amount of triethylamine (e.g., 1%).[21] |
Conclusion
The synthesis of pyrazole-based compounds is a mature yet continuously evolving field. The Knorr synthesis and its related protocols remain indispensable tools for accessing a wide array of pyrazole structures. A thorough understanding of the reaction mechanism, particularly the factors governing regioselectivity, is paramount for success. By carefully selecting starting materials and optimizing reaction conditions, especially solvent choice, researchers can efficiently generate novel pyrazole derivatives for evaluation in drug discovery programs, continuing the legacy of this remarkable heterocyclic scaffold.
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Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). RSC Publishing. Retrieved from [Link]
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Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). ACS Publications. Retrieved from [Link]
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A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. Retrieved from [Link]
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Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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synthesis of pyrazoles. (2019). YouTube. Retrieved from [Link]
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Application Notes and Protocols for the Exploration of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate in Antimicrobial Drug Discovery
Introduction: The Pressing Need for Novel Antimicrobial Agents and the Promise of Pyrazole Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action.[1] The pyrazole nucleus, a five-membered aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2][3] The metabolic stability and versatile synthetic accessibility of the pyrazole ring make it an attractive starting point for the design of new therapeutic agents.[2]
This document provides a comprehensive guide for researchers on the potential application of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate as a lead compound in antimicrobial drug discovery. While direct antimicrobial screening data for this specific molecule is not extensively published, its structural features—namely the fluorinated phenyl ring and the pyrazole-3-carboxylate moiety—are present in other pyrazole derivatives with demonstrated antimicrobial activity. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[4] This guide will therefore focus on the protocols and methodologies to systematically evaluate the antimicrobial potential of this compound, from initial synthesis and in vitro screening to cytotoxicity assessment and preliminary mechanism of action studies.
Rationale for Investigation: Structure-Activity Relationship Insights
The selection of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate for antimicrobial screening is supported by established structure-activity relationships (SAR) within the pyrazole class of compounds.
-
The N-Aryl Substituent: The nature of the substituent at the N1 position of the pyrazole ring is crucial for activity. Aryl groups, particularly those with electron-withdrawing substituents like fluorine, have been shown to be favorable for antimicrobial potency.
-
The Carboxylate Group: The ethyl carboxylate at the C3 position offers a handle for further chemical modification to optimize activity and pharmacokinetic properties. Carboxylic acid and ester functionalities are common in various antimicrobial agents.[5]
-
Fluorine Substitution: The 4-fluorophenyl moiety is a common feature in many bioactive molecules. The fluorine atom can modulate the electronic properties of the ring and participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity.[4]
The logical workflow for investigating a novel compound like ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is outlined below.
Caption: Workflow for evaluating a novel antimicrobial candidate.
Protocols and Methodologies
Part 1: Synthesis of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
A plausible synthetic route for the title compound can be adapted from established methods for similar pyrazole-3-carboxylates.[6] The following protocol describes a two-step synthesis starting from diethyl oxalate and a substituted acetophenone.
Protocol 1: Synthesis
-
Step 1: Synthesis of Ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate.
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add diethyl oxalate followed by the dropwise addition of 4-fluoroacetophenone at a controlled temperature (e.g., 10-15°C).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Acidify the reaction mixture with a dilute acid (e.g., HCl or H₂SO₄) to precipitate the product.
-
Filter the crude product, wash with cold water, and dry. Recrystallize from a suitable solvent like ethanol to obtain the purified intermediate.
-
-
Step 2: Cyclization to Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate.
-
This step involves the reaction of the intermediate diketoester with a hydrazine derivative. However, to obtain the N-aryl pyrazole directly, one would typically use an arylhydrazine. A more common route to N-substituted pyrazoles involves the initial formation of the unsubstituted pyrazole followed by N-arylation. An alternative and more direct approach is the reaction of an appropriately substituted hydrazone with a suitable three-carbon synthon. For the purpose of this protocol, we will adapt a known procedure for a similar compound.[7]
-
Note: The synthesis of the target compound requires 4-fluorophenylhydrazine.
-
Suspend ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate in glacial acetic acid.
-
Add a solution of 4-fluorophenylhydrazine hydrochloride to the suspension.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The precipitated solid is filtered, washed thoroughly with water to remove acetic acid, and then dried.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
Part 2: In Vitro Antimicrobial Susceptibility Testing
The initial evaluation of the antimicrobial properties of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate should be performed against a panel of clinically relevant microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Panel of Test Microorganisms (Suggested)
| Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Candida albicans (ATCC 90028) |
| Enterococcus faecalis (ATCC 29212) | Pseudomonas aeruginosa (ATCC 27853) | Aspergillus niger (ATCC 16404) |
| Methicillin-resistant S. aureus (MRSA) | Klebsiella pneumoniae (ATCC 700603) |
Protocol 2: Disk Diffusion Assay (Qualitative Screening)
This method provides a preliminary, qualitative assessment of antimicrobial activity.
-
Prepare a standardized inoculum of the test microorganism (0.5 McFarland standard) and uniformly streak it onto a Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plate.
-
Impregnate sterile filter paper discs (6 mm diameter) with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Ensure a solvent control disc is also included.
-
Place the discs onto the inoculated agar surface.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (Quantitative)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
In a 96-well microtiter plate, prepare serial two-fold dilutions of the test compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi). The concentration range should be wide enough to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).
-
Add a standardized inoculum of the test microorganism to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates under appropriate conditions (as described for the disk diffusion assay).
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no visible growth). A spectrophotometric reading can also be used for more quantitative analysis.
Part 3: Cytotoxicity Assessment
It is crucial to evaluate the toxicity of any potential antimicrobial agent against mammalian cells to ensure its selectivity for microbial targets.[8]
Protocol 4: MTT Assay for Cell Viability
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Seed a human cell line (e.g., HEK293 - human embryonic kidney cells, or HepG2 - human liver cancer cells) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate for 24-48 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Part 4: Preliminary Mechanism of Action Studies
In silico and enzymatic assays can provide initial insights into the potential mechanism of action of the compound. Many pyrazole derivatives have been reported to target bacterial DNA gyrase.[9][10]
Caption: Workflow for in silico molecular docking.
Protocol 5: Molecular Docking with Bacterial DNA Gyrase
-
Obtain the 3D structure of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate and prepare it for docking using software like ChemDraw or Avogadro.
-
Retrieve the crystal structure of a bacterial DNA gyrase (e.g., from S. aureus) from the Protein Data Bank (PDB).
-
Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and defining the binding site.
-
Use a docking program (e.g., AutoDock Vina) to predict the binding mode and affinity of the compound to the active site of the enzyme.[10]
-
Analyze the docking results to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that may contribute to the binding.
Data Interpretation and Next Steps
The results from these protocols will provide a comprehensive initial assessment of the antimicrobial potential of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate.
Interpreting the Data
| Assay | Favorable Outcome | Unfavorable Outcome |
| Disk Diffusion | Large zones of inhibition against a broad spectrum of microbes. | Small or no zones of inhibition. |
| MIC Determination | Low MIC values (e.g., <16 µg/mL). | High MIC values. |
| MTT Assay | High IC₅₀ value (low cytotoxicity to mammalian cells). | Low IC₅₀ value (high cytotoxicity). |
| Molecular Docking | Good predicted binding affinity and favorable interactions with the target enzyme. | Poor predicted binding affinity. |
A promising compound will exhibit potent antimicrobial activity (low MIC) and low cytotoxicity (high IC₅₀), resulting in a high selectivity index (IC₅₀/MIC). If the initial results are encouraging, further studies would be warranted, including:
-
Lead Optimization: Synthesizing analogues to improve potency and selectivity.
-
Time-Kill Kinetic Assays: To determine if the compound is bactericidal or bacteriostatic.
-
In Vivo Efficacy Studies: Testing the compound in animal models of infection.
-
Detailed Mechanism of Action Studies: To confirm the molecular target and pathway.
Conclusion
Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate represents a synthetically accessible starting point for the development of novel antimicrobial agents. The protocols outlined in this application note provide a robust framework for its systematic evaluation. By combining chemical synthesis, microbiological screening, cytotoxicity testing, and computational modeling, researchers can effectively assess the therapeutic potential of this and other novel pyrazole derivatives in the ongoing fight against infectious diseases.
References
- Kretschmer, D., & Gekeler, C. (2016). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Microbe-Host Interactions: Methods and Protocols (pp. 79-90). Springer.
- BenchChem. (n.d.). Pyrazole Derivatives Emerge as Potent Contenders in Antimicrobial Spectrum, Rivaling Standard Antibiotics. Benchchem.com.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
- Ge, Z., et al. (2011). Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1183.
- Shaw, A. A., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-364.
- Mezencev, R. (2023). Novel fluorinated pyrazole-based heterocycles scaffold: cytotoxicity, in silico studies and molecular modelling targeting double mutant EGFR L858R/T790M as antiproliferative and apoptotic agents. Medicinal Chemistry Research, 32(2), 235-257.
- Uslu, H., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry, 78, 332-343.
- Sridhar, R., et al. (2004). Design, synthesis and anti-microbial activity of 1H-pyrazole carboxylates. Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040.
- Abdel-Wahab, B. F., et al. (2018).
- Barakat, A., et al. (2019).
- Chen, Z., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(15), 2799.
- Aggarwal, R., et al. (2025). Design, synthesis and antimicrobial evaluation of novel 1-phenyl/hetaryl-4- arylazo-3,5-bistrifluoromethyl-1H-pyrazole derivatives.
- Singh, R. K., et al. (2021). Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole. Journal of Pharmacy & Bioallied Sciences, 13(Suppl 1), S134-S139.
- Latinović, N., et al. (2014). THE EXAMINATION OF POTENTIAL FUNGICIDAL ACTIVITY ETHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE AND ETHYL-1-(4-NITROPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE ON FUNGUS Botryosphaeria dothidea UNDER LABORATORY CONDITIONS.
- Sridhar, R., Perumal, P. T., Etti, S., Shanmugam, G., Ponnuswamy, M. N., Prabavathy, V. R., & Mathivanan, N. (2004). Design, synthesis and anti-microbial activity of 1H-pyrazole carboxylates. Bioorganic & medicinal chemistry letters, 14(24), 6035–6040.
- Zhang, Y., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6339.
- Zhang, Y., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group.
- Bhalekar, S. M. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS.
- Zhang, H., et al. (2020). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Future Medicinal Chemistry, 12(23), 2111-2125.
- Whitt, J. M., et al. (2020). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. Bioorganic & Medicinal Chemistry, 28(16), 115609.
- Barakat, A., & Al-Majid, A. M. (2021).
- Patel, K. D., et al. (2020). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents.
- Singh, R. K., et al. (2021). Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole. PMC.
- ChemicalBook. (n.d.).
- Google Patents. (2014). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
- Al-Warhi, T., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.
- El-Sayed, N. N. E., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI.
- Ezhilarasi, M. R., et al. (2018). Molecular Docking Study of Novel Synthesized Pyrazole Derivatives and their Antibacterial Activity.
- BLD Pharm. (n.d.).
Sources
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. meddocsonline.org [meddocsonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and anti-microbial activity of 1H-pyrazole carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
Welcome to the technical support center for the synthesis of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yields and overcome common synthetic challenges.
I. Synthesis Overview: The Vilsmeier-Haack Approach
The synthesis of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is a crucial step in the development of various pharmaceutical agents. A prevalent and effective method for constructing the pyrazole ring system is through a Vilsmeier-Haack type reaction, which involves the cyclization of a hydrazone intermediate. This process is valued for its reliability and the accessibility of its starting materials.
The general synthetic pathway involves the reaction of ethyl 2-((4-fluorophenyl)hydrazono)-3-oxobutanoate with a formylating agent, typically the Vilsmeier reagent, which is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophilic reagent facilitates the cyclization and subsequent formation of the pyrazole ring.
Caption: General synthesis pathway.
II. Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.
Problem 1: Low or No Product Yield
A diminished or nonexistent yield is one of the most common issues encountered. Several factors can contribute to this outcome.
Possible Causes & Solutions:
-
Reagent Quality and Purity:
-
Vilsmeier Reagent Decomposition: The Vilsmeier reagent is highly sensitive to moisture.[1] Ensure that all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and ensure the POCl₃ is of high purity and has been properly stored.
-
Hydrazone Intermediate Quality: The purity of the starting hydrazone is critical. Impurities can interfere with the cyclization process. It is advisable to purify the hydrazone, for instance by recrystallization, before proceeding.
-
-
Reaction Conditions:
-
Temperature Control: The formation of the Vilsmeier reagent is an exothermic reaction and should be performed at low temperatures (typically 0-5 °C) to prevent decomposition.[1] After the addition of the hydrazone, the reaction may require heating to facilitate cyclization. The optimal temperature and reaction time should be determined empirically, but a common approach is to stir at room temperature for a period before gentle heating.[2]
-
Stoichiometry: The molar ratio of the reagents is crucial. An excess of the Vilsmeier reagent is often used to ensure complete conversion of the hydrazone.[2] Experiment with varying the equivalents of POCl₃ and DMF.
-
-
Work-up Procedure:
-
Quenching: The reaction is typically quenched by pouring it onto crushed ice or into a cold, basic solution (e.g., sodium bicarbonate or sodium hydroxide). This must be done carefully and slowly to control the exothermic reaction that occurs upon decomposition of the excess Vilsmeier reagent.[1]
-
Extraction: Inefficient extraction of the product from the aqueous layer can lead to significant loss of yield. Ensure the appropriate organic solvent is used and perform multiple extractions to maximize recovery.
-
Problem 2: Formation of Side Products
The appearance of unexpected spots on a Thin Layer Chromatography (TLC) plate indicates the formation of side products.
Possible Causes & Solutions:
-
Incomplete Cyclization: If the reaction is not allowed to proceed to completion, the starting hydrazone or partially reacted intermediates may remain. Monitor the reaction progress by TLC to determine the optimal reaction time.[1]
-
Alternative Reaction Pathways: Depending on the substrate and reaction conditions, the Vilsmeier reagent can react at other sites on the molecule. While the desired reaction is an intramolecular cyclization, intermolecular reactions or reactions with solvent molecules can occur.
-
Decomposition: The product itself may be unstable under the reaction or work-up conditions. Neutralizing the reaction mixture promptly and avoiding excessive heat during work-up and purification can mitigate this.
Problem 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure product can be challenging.
Possible Causes & Solutions:
-
Persistent Impurities: Some impurities may co-elute with the product during column chromatography.
-
Consider using a different solvent system for chromatography.
-
Recrystallization of the crude product before or after chromatography can be an effective purification step.
-
-
Product Solubility: The product may have limited solubility in common organic solvents, making extraction and purification difficult.
-
Experiment with a range of solvents to find a suitable one for extraction and chromatography.
-
If the product is a solid, recrystallization from an appropriate solvent system is a powerful purification technique.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and how does it apply to pyrazole synthesis?
The Vilsmeier-Haack reaction is a chemical process that uses a chloroiminium salt, known as the Vilsmeier reagent, to introduce a formyl group onto an electron-rich substrate.[1] In the context of pyrazole synthesis, this reagent facilitates the cyclization of suitable precursors, such as hydrazones containing an α-methylene group, to form the pyrazole ring.[3]
Q2: How is the Vilsmeier reagent prepared and what are the key safety precautions?
The Vilsmeier reagent is typically prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to an ice-cold solution of an N,N-disubstituted formamide, most commonly N,N-dimethylformamide (DMF).[1][2]
Safety is paramount:
-
Both POCl₃ and the Vilsmeier reagent are highly corrosive and moisture-sensitive.[1]
-
The reaction is exothermic and must be cooled to prevent uncontrolled temperature increases.[1]
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
-
The quenching process should be performed with extreme caution due to its exothermic nature.[1]
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is the most common method for monitoring the reaction's progress.[1] A small aliquot of the reaction mixture can be carefully quenched, extracted with an organic solvent, and then spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.
Q4: What are the optimal reaction conditions for this synthesis?
The optimal conditions can vary depending on the specific substrate and scale of the reaction. However, a general starting point is to use an excess of the Vilsmeier reagent and to control the temperature carefully. The table below summarizes some reported conditions for similar pyrazole syntheses.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DMF | Serves as both a solvent and a reagent for Vilsmeier reagent formation. |
| Temperature | 0-5 °C for reagent formation, then RT to 60-120 °C for cyclization.[2][4] | Controls exothermicity during reagent formation and provides energy for cyclization. |
| Reaction Time | 1-6 hours | Varies based on substrate reactivity and temperature. Monitored by TLC.[2] |
| Stoichiometry | 2-10 equivalents of POCl₃ to substrate.[2] | An excess of the Vilsmeier reagent drives the reaction to completion. |
Q5: What are some common purification techniques for the final product?
The most common purification methods are:
-
Column Chromatography: Silica gel chromatography is widely used to separate the desired product from unreacted starting materials and side products.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can yield a highly pure product.
IV. Experimental Protocol: A General Guideline
This protocol is a general guideline and may require optimization for your specific experimental setup.
Step 1: Preparation of the Vilsmeier Reagent
-
To a stirred, ice-cold solution of anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere, add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30-60 minutes.
Step 2: Cyclization Reaction
-
Dissolve the ethyl 2-((4-fluorophenyl)hydrazono)-3-oxobutanoate in a minimal amount of anhydrous DMF.
-
Add the hydrazone solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for a designated period (monitor by TLC).
-
If necessary, gently heat the reaction mixture to drive the cyclization to completion (monitor by TLC).
Step 3: Work-up and Isolation
-
Carefully pour the reaction mixture onto crushed ice or into a cold, saturated aqueous solution of sodium bicarbonate.
-
Stir until the excess Vilsmeier reagent is fully decomposed.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
If the product is a solid, further purification can be achieved by recrystallization.
Caption: A troubleshooting workflow for low yield.
V. References
-
Ge, Y., et al. (2011). Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o511. Available from: [Link]
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Available from: [Link]
-
Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-14. Available from: [Link]
-
Kumar, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27429-27453. Available from: [Link]
-
Chemistry Stack Exchange. (2021). About the Vilsmeier-Haack formylation of this compound. Available from: [Link]
-
IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]
Sources
Technical Support Center: Purification of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
Welcome to the technical support center for the purification of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for the successful isolation of this compound.
Introduction
Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is a key building block in the synthesis of various biologically active molecules. Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and for ensuring the quality of the final active pharmaceutical ingredient (API). This guide provides practical solutions to common purification challenges, backed by scientific principles and established laboratory techniques.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate in a question-and-answer format.
Question 1: I'm getting a low yield after my initial purification attempt. What are the likely causes and how can I improve it?
Answer: Low recovery is a frequent issue that can stem from several factors. A systematic approach is the best way to diagnose and solve the problem.[1]
-
Suboptimal Reaction Conditions: The issue might originate from the synthesis itself, leading to a low theoretical yield. Ensure that reaction parameters such as temperature, time, and reactant concentrations are optimized.[1] Running small-scale trial reactions can help fine-tune these conditions without significant loss of starting materials.[1]
-
Losses During Work-up: Significant amounts of product can be lost during aqueous work-up and extraction steps. To minimize this, ensure you are using the appropriate organic solvent for extraction and perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. The use of brine washes can help to break emulsions and improve phase separation.[2]
-
Inappropriate Purification Technique: The chosen purification method may not be suitable for your compound's properties. For instance, if the compound is highly soluble in the recrystallization solvent even at low temperatures, the yield will be poor.[2]
-
Product Decomposition: Pyrazole derivatives can sometimes be sensitive to the purification conditions. For example, some may degrade on acidic silica gel during column chromatography.[3]
Question 2: My column chromatography is giving poor separation between my product and an impurity. What can I do?
Answer: Achieving good separation in column chromatography depends heavily on the choice of the stationary and mobile phases.
-
Optimize the Solvent System: The polarity of your eluent is crucial.[2] Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems with different polarities.[4] A good solvent system will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities.[5] If your compounds are streaking on the TLC plate, it may indicate an issue with the solvent system or interaction with the silica.
-
Deactivate the Silica Gel: If you suspect your compound is interacting strongly with the acidic silica gel, you can deactivate it. This is done by pre-treating the silica gel with a solvent system containing a small amount of a base like triethylamine (typically 0.1-1%).[3][6]
-
Consider a Different Stationary Phase: If optimizing the mobile phase doesn't work, consider using a different stationary phase like alumina (neutral, acidic, or basic) or Florisil®.[5]
-
Gradient Elution: Instead of using a single solvent system (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased can often improve the separation of closely eluting compounds.[3]
Question 3: During recrystallization, my compound oils out instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. Here are several strategies to promote crystallization:
-
Add More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, and then allow it to cool more slowly.[2][7]
-
Slow Cooling: Rapid cooling often leads to the formation of an oil or very small crystals that can trap impurities.[7] Allow the flask to cool slowly to room temperature, and then move it to an ice bath.
-
Scratching the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]
-
Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the cooled solution to induce crystallization.[2]
Question 4: What are the common impurities I should be looking out for in the synthesis of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate?
Answer: Common impurities can include:
-
Unreacted Starting Materials: Such as the hydrazine derivative and the β-ketoester used in a Knorr-type synthesis.[8]
-
Regioisomers: A significant challenge in the synthesis of asymmetrically substituted pyrazoles is the formation of regioisomers, which can have very similar physical properties, making them difficult to separate.[4]
-
Byproducts from Side Reactions: Depending on the synthetic route, various side products can form.
-
Related Impurities: For example, Allopurinol EP Impurity D is ethyl 5-amino-1H-pyrazole-4-carboxylate, and Allopurinol EP Impurity E is ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate, which are structurally related pyrazole carboxylates.[9]
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
Objective: To purify ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate using flash column chromatography.
Materials:
-
Crude ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
-
Silica gel (230-400 mesh)[3]
-
Chromatography column
-
Sand
-
Collection tubes
Procedure:
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with your crude material. A good starting point for pyrazole derivatives is a mixture of hexane and ethyl acetate.[10][11] Aim for an Rf of ~0.3 for the desired product.
-
Column Packing:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, avoiding air bubbles.
-
Allow the silica to settle, and then add another thin layer of sand on top.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column and begin collecting fractions.
-
Apply gentle pressure (using a pump or bulb) to achieve a steady flow rate.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate.
-
Protocol 2: Recrystallization
Objective: To purify solid ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate by recrystallization.
Materials:
-
Crude ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
-
A suitable solvent or solvent pair (e.g., ethanol/water, ethyl acetate)[6]
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.[12] Common solvents for pyrazole derivatives include ethanol, methanol, ethyl acetate, or mixtures like ethanol/water.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the solid just dissolves.[12]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.[3] Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal or any insoluble impurities.[3]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[12]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[12]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.[12]
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Data Presentation
Table 1: Troubleshooting Common Purification Issues
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Too much solvent used in recrystallization.[2] | Use the minimum amount of hot solvent for dissolution. Concentrate the mother liquor to recover more product.[2] |
| Product is unstable on silica gel.[3][5] | Deactivate the silica gel with triethylamine or use an alternative stationary phase like alumina.[3][5][6] | |
| Poor Separation | Inappropriate solvent system in chromatography.[2] | Optimize the eluent using TLC to achieve an Rf of ~0.3 for the product and good separation from impurities.[5] |
| Formation of regioisomers.[4] | Careful optimization of column chromatography, potentially using a gradient elution, may be required. | |
| Oiling Out | Solution is supersaturated or cooled too quickly.[2] | Add more hot solvent and allow for slow cooling. Scratch the flask or add a seed crystal to induce crystallization.[2] |
| Colored Product | Presence of colored impurities. | During recrystallization, add a small amount of activated charcoal to the hot solution before filtration.[3] |
Visualizations
Purification Workflow
Caption: General workflow for the purification of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate.
Troubleshooting Logic for Column Chromatography
Caption: Decision tree for troubleshooting poor separation in column chromatography.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- Various Authors. (2014). "How can I purify a pyrazole compound with a N-C-N bond without using a silica column?".
- University of Rochester, Department of Chemistry.
- Ge, Z. et al. (2011). "Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate". Acta Crystallographica Section E: Structure Reports Online.
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
- Various Authors. (2025). "How to Purify an organic compound via recrystallization or reprecipitation?".
- Various Authors. (2018). "Synthesis of Pyrazole Compounds by Using Sonication Method". International Journal of Trend in Scientific Research and Development.
- Jana, S. et al. (2020). "Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr". Green Chemistry.
- LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
- Genotek Biochem. Impurities.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Impurities – Genotek Biochem [genotekbio.com]
- 10. rsc.org [rsc.org]
- 11. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
common side reactions in pyrazole synthesis and how to avoid them
Welcome to the troubleshooting guide for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during their experimental work. The following frequently asked questions (FAQs) and troubleshooting guides provide direct, actionable advice to overcome common side reactions and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: I am getting a mixture of regioisomers in my pyrazole synthesis. How can I control the regioselectivity?
A1: The formation of regioisomers is a prevalent issue, particularly in the Knorr synthesis when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2] This occurs because the hydrazine can attack either of the two non-equivalent carbonyl groups, leading to a mixture of products that can be challenging to separate.[2][3] The regiochemical outcome is influenced by a combination of electronic and steric effects of the substituents on the dicarbonyl compound and the hydrazine, as well as the reaction conditions.[2][4]
Several strategies can be employed to control and enhance regioselectivity:
-
Solvent Choice: The solvent can have a dramatic impact on the regioselectivity. Switching from traditional solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly increase the preference for one regioisomer.[1][3][5]
-
Substrate Modification: Utilizing a β-enaminone derivative of your 1,3-dicarbonyl compound can offer a highly regiocontrolled route to pyrazoles.[1]
-
pH Control: The pH of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine, potentially reversing the selectivity compared to neutral conditions.[2][6]
-
Alternative Synthetic Routes: Consider employing a 1,3-dipolar cycloaddition reaction, which is known for its high degree of regioselectivity.[1] This method typically involves the reaction of a nitrile imine or a diazo compound with an alkyne or alkene.[7]
Below is a table summarizing the effect of solvent choice on the regioselectivity of a model reaction between a 1,3-diketone and methylhydrazine.
| Solvent | Temperature (°C) | Ratio of Regioisomer A : Regioisomer B |
| Ethanol | Reflux | Mixture of isomers |
| 2,2,2-Trifluoroethanol (TFE) | Room Temperature | Increased selectivity for one isomer[3] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Room Temperature | High selectivity for one isomer[3] |
Q2: My pyrazole synthesis is giving a very low yield. What are the possible causes and how can I improve it?
A2: Low yields in pyrazole synthesis can be attributed to several factors, including incomplete reactions, degradation of starting materials, or competing side reactions.[8][9] A systematic approach to troubleshooting can help identify and resolve the issue.
Here is a workflow to guide your optimization process:
Caption: Troubleshooting workflow for low reaction yield in pyrazole synthesis.
Key areas to investigate:
-
Incomplete Reaction: The reaction may not have reached completion.[8]
-
Troubleshooting: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or temperature. Microwave-assisted synthesis can also be a valuable tool to enhance yields and shorten reaction times.[8]
-
-
Reagent Stability: Hydrazine and its derivatives can be unstable.
-
Troubleshooting: Use fresh, high-quality hydrazine. If necessary, purify the hydrazine before use.[9]
-
-
Catalyst Choice: The type and amount of acid or base catalyst can be crucial.[8]
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired pyrazole.[8]
Q3: I am trying to synthesize a pyrazole from a β-ketoester, but I am forming a pyrazolone instead. How can I avoid this?
A3: The reaction of a β-ketoester with a hydrazine can indeed lead to the formation of a pyrazolone, which is a five-membered ring containing a keto group.[11] This occurs through an initial condensation of the hydrazine with the ketone to form a hydrazone, followed by an intramolecular nucleophilic attack of the second nitrogen atom on the ester carbonyl, leading to cyclization and elimination of the alcohol.[11]
To favor the formation of a fully aromatic pyrazole over a pyrazolone, you would typically need to start with a 1,3-diketone instead of a β-ketoester. The two carbonyl groups of a 1,3-diketone allow for the formation of the pyrazole ring through a double condensation with the hydrazine, followed by dehydration to yield the aromatic pyrazole.[10][11]
If you must start from a β-ketoester, you would need to modify the substrate or the reaction pathway to prevent the formation of the stable pyrazolone ring. This is often not a straightforward modification of the standard Knorr-type reaction conditions.
Q4: I am performing an N-alkylation on my pyrazole, and I am getting a mixture of isomers. How can I control the regioselectivity?
A4: The N-alkylation of unsymmetrical pyrazoles can lead to a mixture of regioisomers because there are two nitrogen atoms that can potentially be alkylated.[12][13] The regioselectivity of this reaction is influenced by the steric and electronic properties of the substituents on the pyrazole ring, the nature of the alkylating agent, and the reaction conditions, particularly the base and solvent used.[12][13]
Here is a diagram illustrating the factors influencing N-alkylation regioselectivity:
Caption: Factors influencing the regioselectivity of pyrazole N-alkylation.
Strategies for controlling N-alkylation regioselectivity:
-
Steric Control: If one of the nitrogen atoms is significantly more sterically hindered than the other due to bulky adjacent substituents, the alkylating agent will preferentially react at the less hindered nitrogen.[13]
-
Base and Solvent Effects: The choice of base and solvent can play a crucial role. For instance, different bases can lead to different deprotonation equilibria, which in turn can influence the site of alkylation.[12]
-
Directed Synthesis: In some cases, it may be more effective to introduce the desired N-substituent as part of the hydrazine starting material before the pyrazole ring formation. This approach circumvents the issue of post-synthesis N-alkylation regioselectivity.
Troubleshooting Guide: Common Side Reactions and Their Avoidance
Formation of Regioisomers in Knorr Pyrazole Synthesis
-
Problem Identification: Analysis of the crude reaction mixture by NMR or LC-MS shows the presence of two or more isomeric products. These isomers often have very similar physical properties, making their separation by column chromatography difficult.
-
Underlying Cause: The reaction of a non-symmetrical 1,3-dicarbonyl compound with a substituted hydrazine proceeds through two competing pathways, where the initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons.[2]
-
Avoidance and Mitigation Strategies:
-
Protocol 1: Regioselective Pyrazole Synthesis Using Fluorinated Alcohols
-
Dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 mmol) in 2,2,2-trifluoroethanol (TFE) (3-5 mL).[1]
-
Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired regioisomer.[1]
Causality: Fluorinated alcohols can modulate the reactivity of the two carbonyl groups in the diketone, leading to a more selective initial condensation with the hydrazine.[5]
-
-
Incomplete Cyclization and Dehydration
-
Problem Identification: The desired pyrazole product is not formed, and instead, intermediates such as hydrazones or pyrazolines are isolated.[1]
-
Underlying Cause: The reaction conditions may not be sufficiently forcing to promote the intramolecular cyclization and subsequent dehydration to the aromatic pyrazole ring.[1]
-
Avoidance and Mitigation Strategies:
-
pH Adjustment: The cyclization and dehydration steps are often acid-catalyzed.[1][6] Adding a catalytic amount of a protic acid, such as glacial acetic acid, can facilitate the formation of the pyrazole ring.
-
Oxidation Step: If a stable pyrazoline intermediate is formed, an oxidation step may be required to achieve aromatization. This can sometimes be accomplished by exposing the reaction mixture to air for an extended period or by using a mild oxidizing agent.[1]
-
References
- Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
- BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis.
- BenchChem. (2025). A Researcher's Guide to Regioselectivity in Substituted Pyrazole Reactions.
- BenchChem. (2025).
- El-Malah, A. A., et al. (2023).
- Ali, M. A., et al. (2022).
- Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
- BenchChem. (2025). Preventing the formation of byproducts in pyrazole synthesis.
- Ríos, M.-C., & Portilla, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry.
- Fustero, S., et al. (2009). Recent Advances in the Synthesis of Pyrazoles. A Review.
- BenchChem. (2025).
- Organic Chemistry Portal. (2023). Pyrazole synthesis.
- Chahbane, N., et al. (2022).
- Dar, B. A., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
- Chahbane, N., et al. (2022).
- Gomaa, A.-E.-G. M., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules.
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
- Shakirova, O. G., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules.
- Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid.
- Organic Syntheses Procedure. (2026).
- Slideshare. (n.d.). Unit 4 Pyrazole | PDF.
- Wikipedia. (n.d.). Paal–Knorr synthesis.
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrog
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
- Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
- Miller, A. K., & Streuff, J. (2022).
- Semantic Scholar. (2022).
- Synthesis of N-Alkylpyrazoles by Phase Transfer C
- Recent highlights in the synthesis and biological significance of pyrazole deriv
- CUTM Courseware. (n.d.). pyrazole.pdf.
- Chauhan, P., & Enders, D. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives.
- RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles.
- ResearchGate. (n.d.). (PDF)
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for Fluorophenyl Pyrazole Synthesis
Welcome to the Technical Support Center for Fluorophenyl Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and practical guidance for the successful synthesis of fluorophenyl pyrazoles. Drawing from established literature and extensive laboratory experience, this resource aims to empower you to overcome common challenges and optimize your reaction outcomes.
Introduction to Fluorophenyl Pyrazole Synthesis
Fluorophenyl pyrazoles are a critical class of heterocyclic compounds in medicinal chemistry and materials science. The incorporation of a fluorophenyl moiety can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. The most prevalent method for synthesizing these compounds is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a fluorophenylhydrazine. While seemingly straightforward, this reaction is often plagued by challenges such as low yields and the formation of regioisomers. This guide will provide a comprehensive framework for troubleshooting and optimizing these reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of fluorophenyl pyrazoles in a question-and-answer format, offering explanations and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I fix this?
Answer: Low or no yield is a common frustration in organic synthesis. The root cause can range from the quality of your starting materials to suboptimal reaction conditions. Let's break down the potential culprits and their solutions.
1. Quality of Starting Materials:
-
Fluorophenylhydrazine Instability: Fluorophenylhydrazines can be susceptible to oxidation and degradation, especially if not stored properly. The presence of impurities can significantly hinder the reaction.
-
Troubleshooting:
-
Check the Purity: Before starting the reaction, assess the purity of the fluorophenylhydrazine by TLC or NMR.
-
Fresh is Best: Use freshly opened or recently purified fluorophenylhydrazine. If in doubt, consider a simple purification step like recrystallization.
-
Proper Storage: Store fluorophenylhydrazines under an inert atmosphere (nitrogen or argon) and in a cool, dark place.
-
-
-
1,3-Dicarbonyl Compound Integrity: The 1,3-dicarbonyl starting material should also be of high purity. Some dicarbonyl compounds can exist in equilibrium with their enol form, and the ratio can be solvent-dependent.
-
Troubleshooting:
-
Verify Purity: Confirm the purity of your 1,3-dicarbonyl compound via standard analytical techniques.
-
In Situ Generation: For some substrates, generating the 1,3-diketone in situ from a ketone and an acid chloride can lead to higher yields of the final pyrazole.[1]
-
-
2. Suboptimal Reaction Conditions:
-
Temperature: The reaction temperature is a critical parameter. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause degradation of starting materials or products.
-
Troubleshooting:
-
Gradual Increase: Start the reaction at a moderate temperature (e.g., room temperature or slightly elevated) and gradually increase it if the reaction is sluggish, monitoring by TLC. For many pyrazole syntheses, refluxing in a suitable solvent is effective.
-
Microwave-Assisted Synthesis: Consider using microwave irradiation, which can significantly reduce reaction times and often improve yields.[2][3][4]
-
-
-
Reaction Time: The reaction may simply not have been allowed to run to completion.
-
Troubleshooting:
-
Reaction Monitoring: Regularly monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6] A common mistake is to work up the reaction prematurely. Continue the reaction until the limiting starting material is no longer visible by TLC.
-
-
-
Catalyst: The choice and amount of catalyst can be crucial. The Knorr synthesis is often acid-catalyzed.[7]
-
Troubleshooting:
-
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low product yield.
Issue 2: Poor Regioselectivity - A Mixture of Isomers
Question: My reaction is producing a mixture of two regioisomers that are difficult to separate. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a classic challenge in pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound. The outcome is a delicate balance of steric and electronic factors, which can be influenced by the reaction conditions.[10]
1. Understanding the Mechanism:
The reaction proceeds through the initial formation of a hydrazone at one of the carbonyl groups, followed by intramolecular cyclization and dehydration. The initial site of attack by the fluorophenylhydrazine dictates which regioisomer is formed.
Knorr Pyrazole Synthesis Mechanism
Caption: Formation of two regioisomers in the Knorr synthesis.
2. Strategies for Controlling Regioselectivity:
-
Solvent Choice: The solvent can have a profound impact on regioselectivity.
-
Protic vs. Aprotic Solvents: Traditional syntheses often use protic solvents like ethanol. However, aprotic dipolar solvents such as N,N-dimethylacetamide (DMAc) have been shown to significantly improve regioselectivity, often favoring a single isomer.[11][12][13]
-
Fluorinated Alcohols: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[14] These solvents can modulate the reactivity of the two carbonyl groups through hydrogen bonding.
-
-
Temperature Control: In some cases, the reaction temperature can influence the kinetic versus thermodynamic control of the initial nucleophilic attack, thereby affecting the regioisomeric ratio. Experimenting with different temperatures is recommended.
-
pH of the Reaction Medium: The acidity of the reaction medium can influence which carbonyl group is more readily protonated and thus more electrophilic. Careful control of pH by using buffered systems or specific acidic catalysts can favor the formation of one regioisomer.
Optimizing Regioselectivity: A Tabular Guide
| Parameter | Condition 1 | Condition 2 | Expected Outcome | Reference |
| Solvent | Ethanol (Protic) | DMAc (Aprotic, Dipolar) | Increased regioselectivity in DMAc. | [11][12] |
| Solvent | Ethanol | 2,2,2-Trifluoroethanol (TFE) | Dramatically improved regioselectivity in TFE. | [14] |
| Temperature | Room Temperature | Reflux | May favor one isomer over the other. Requires empirical testing. | [15] |
| Catalyst | No catalyst | Acetic Acid | Can influence the rate of attack at each carbonyl, potentially altering the ratio. | [8] |
Issue 3: Product Purification and Impurity Removal
Question: My reaction seems to have worked, but I am struggling to purify the final product. What are the best methods for purification and what are the common impurities I should look out for?
Answer: Effective purification is crucial for obtaining a high-quality final product. The choice of purification method will depend on the physical properties of your fluorophenyl pyrazole and the nature of the impurities.
1. Common Impurities:
-
Unreacted Starting Materials: Residual fluorophenylhydrazine or 1,3-dicarbonyl compound.
-
Regioisomer: The undesired regioisomer of your product.
-
Side-Reaction Products: Depending on the specific substrates and conditions, various side products can form. For instance, self-condensation of the 1,3-dicarbonyl compound or the formation of hydrazones that do not cyclize.
2. Purification Techniques:
-
Recrystallization: This is often the first method to try if your product is a solid.
-
Solvent Selection: Choose a solvent system where your desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at all temperatures. Common solvents for pyrazoles include ethanol, ethyl acetate/hexane mixtures, and dichloromethane.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to form crystals. The crystals can then be collected by filtration.
-
-
Flash Column Chromatography: This is a highly effective method for separating compounds with different polarities.[16][17][18]
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase (Eluent): The choice of eluent is critical. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The ratio of the solvents is adjusted to achieve good separation on a TLC plate before running the column.
-
Monitoring: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Step-by-Step Guide to Flash Column Chromatography
-
TLC Analysis: Develop a TLC solvent system that gives your desired product an Rf value of approximately 0.2-0.4 and separates it from all impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry powder to the top of the column.
-
Elution: Run the column with your chosen eluent, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified fluorophenyl pyrazole.
Characterization of the Purified Product:
Once purified, it is essential to confirm the structure and purity of your fluorophenyl pyrazole.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for structural elucidation. The chemical shifts and coupling constants will confirm the connectivity of the atoms. For fluorophenyl pyrazoles, ¹⁹F NMR is particularly useful, and the coupling between fluorine and nearby protons or carbons (¹JCF, ²JCF, etc.) can help in assigning the structure and confirming the regiochemistry.[4][19]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.[4]
-
Melting Point: A sharp melting point is a good indicator of purity.
Experimental Protocols
General Protocol for the Synthesis of a 1-(Fluorophenyl)-3,5-disubstituted Pyrazole via Knorr Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol, DMAc, or TFE).
-
Addition of Hydrazine: Add the fluorophenylhydrazine (1.0-1.2 eq.) to the solution. If using a hydrazine salt, a base may be required.
-
Catalyst Addition (Optional): Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC until the limiting starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by vacuum filtration and washed with a small amount of cold solvent.
-
If the product does not precipitate, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or flash column chromatography as described above.
-
Characterization: Characterize the purified product by NMR, MS, and melting point analysis.
Conclusion
The synthesis of fluorophenyl pyrazoles, while presenting certain challenges, can be a highly efficient and rewarding process with careful optimization of reaction conditions. By understanding the underlying chemical principles and systematically troubleshooting issues as they arise, researchers can significantly improve yields, control regioselectivity, and obtain high-purity products. This guide provides a foundational framework for achieving these goals. Remember that each substrate is unique, and empirical optimization is often necessary to achieve the best results.
References
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Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]
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Purification by Flash Column Chromatography. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
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Knorr Pyrazole Synthesis. (n.d.). ResearchGate. Retrieved from [Link]
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Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved from [Link]
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Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2020). Molecules, 25(1), 1-11.
- Gosselin, F., O'Shea, P. D., Webster, R. A., Reamer, R. A., Tillyer, R. D., & Grabowski, E. J. J. (2006). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett, 2006(20), 3267-3270.
- Bourne, R. A., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2243-2250.
- Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Ketones and Acid Chlorides: A General and Fast In Situ Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678.
- Gunturu, R., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2021(2), M1218.
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
- Zhang, Z., et al. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry.
- Hasani, Z., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6539.
- Gunturu, R., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole.
- Gunturu, R., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI.
- Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. (2009). Journal of Medicinal Chemistry, 52(6), 1525-1529.
- Acar, Ç., & Acar, E. T. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
- Cantin, K., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(19), 7247-7253.
- Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Form
- Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2016). Molecules, 21(1), 89.
- Gunturu, R., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Semantic Scholar.
- Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2012). Molecules, 17(10), 11987-11996.
- Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2012).
- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2024). Molecules, 29(3), 683.
- Regioselective synthesis of functionalized pyrazole-chalcones via a base mediated reaction of diazo compounds with pyrylium salts. (2019). Organic & Biomolecular Chemistry, 17(3), 562-572.
- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2014). Molecules, 19(11), 17771-17787.
- Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflamm
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Technical Support Center: Crystallization of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
Prepared by: Gemini, Senior Application Scientist Last Updated: January 15, 2026
This guide provides advanced troubleshooting for researchers, chemists, and pharmaceutical scientists working on the crystallization of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate (CAS: 115342-25-1). The content is structured to address specific experimental challenges, explaining the underlying chemical principles to empower users to make informed decisions.
Troubleshooting Guide: Common Crystallization Issues
This section uses a question-and-answer format to directly address problems encountered during the crystallization of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate.
Q1: I've followed a standard cooling crystallization protocol, but no crystals have formed, even after extended cooling. What should I do?
Answer: Failure to crystallize upon cooling is typically a problem of nucleation or excessive solubility. The system has reached a supersaturated state but lacks the initial trigger to form a stable crystal lattice.[1] Here is a systematic approach to induce crystallization:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic glass fragments serve as heterogeneous nucleation sites.[2]
-
Seeding: If you have a pure crystal of the target compound, add a single, tiny crystal ("seed") to the supersaturated solution. This provides a perfect template for further crystal growth.[3]
-
-
Increase Supersaturation:
-
If the solution is too dilute, there may not be a sufficient driving force for crystallization. Gently heat the solution and evaporate a small portion of the solvent (10-15%) under a stream of nitrogen, then allow it to cool again. Be cautious not to over-concentrate, which could lead to rapid precipitation or "oiling out."[4]
-
-
Re-evaluate Solvent System:
-
The chosen solvent may be too effective, keeping the compound in solution even at low temperatures. An ideal solvent should exhibit high solubility at elevated temperatures and low solubility at cold temperatures.[5] Consider switching to a less-polar solvent or using an antisolvent system (see Protocol 3).
-
-
Allow More Time:
Caption: Troubleshooting workflow for inducing crystallization.
Q2: My compound separated as a liquid or "oiled out" instead of forming solid crystals. How can I prevent this?
Answer: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution at the point of saturation.[4] Instead of crystallizing, the compound separates as a supercooled liquid phase where impurities tend to concentrate, defeating the purpose of recrystallization. This can be common with aromatic esters.[8]
-
Causality: The high concentration of the solute effectively depresses its own melting point. The 4-fluorophenyl group can also lead to intermolecular interactions that favor a disordered, liquid-like state at the crystallization temperature if conditions are not optimal.
-
Solutions:
-
Increase Solvent Volume: Re-heat the mixture until the oil dissolves completely. Add a small amount of additional hot solvent (10-20% more) to decrease the concentration. This lowers the saturation temperature of the solution, allowing it to cool further before the compound begins to separate, hopefully to a temperature below its depressed melting point.[4]
-
Lower the Cooling Rate: A slower cooling rate allows molecules more time to orient themselves into an ordered crystal lattice rather than crashing out as a disordered liquid.[9]
-
Change Solvents: Switch to a solvent system with a lower boiling point or one in which the compound is less soluble. This ensures that saturation occurs at a lower overall temperature.
-
Q3: The crystallization yielded very fine needles or a powder, which is difficult to filter and may be less pure. How can I obtain larger, more well-defined crystals?
Answer: The formation of small crystals or powders is a result of rapid nucleation relative to the rate of crystal growth.[7] When many nuclei form simultaneously, they compete for the available solute, limiting the final size of each crystal.
-
Causality: High levels of supersaturation, rapid cooling, and mechanical agitation all promote fast nucleation.[4][7] The planar nature of the pyrazole and fluorophenyl rings can favor rapid stacking, but achieving high-quality, large crystals requires slowing this process down.
-
Solutions:
-
Reduce Supersaturation: Use slightly more solvent than the minimum required for dissolution at high temperature. This reduces the driving force for nucleation, favoring slower, more ordered growth on existing nuclei.[4]
-
Slow Down Cooling: Avoid placing the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on a benchtop (shielded from drafts), and then move it to a refrigerator. For even slower cooling, insulate the flask (e.g., in a Dewar flask or an insulated box).[7]
-
Use a Solvent Pair: Dissolve the compound in a "good" solvent and slowly add a "poor" solvent (antisolvent) at a constant temperature until the solution becomes faintly turbid. This controlled approach to achieving supersaturation often yields high-quality crystals.[10]
-
Q4: I suspect my product exists in multiple polymorphic forms. How does the molecular structure contribute to this, and how can I confirm it?
Answer: Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a critical concern in drug development.[3] The structure of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is prone to polymorphism due to several factors:
-
Structural Influences:
-
Fluorine Atom: The highly electronegative fluorine atom can participate in various non-covalent interactions, including dipole-dipole, C-H···F, and F···F contacts.[11][12] These competing interactions can lead to different stable packing arrangements.
-
Aromatic Rings: The fluorophenyl and pyrazole rings can engage in π-π stacking interactions. Slight shifts in the relative orientation of these rings can result in different polymorphs.
-
Rotational Freedom: The ester group and the bond connecting the phenyl and pyrazole rings allow for conformational flexibility, which can be "frozen" in different ways within a crystal lattice.[8]
-
-
Experimental Investigation:
-
Differential Scanning Calorimetry (DSC): This technique measures heat flow as a function of temperature. Different polymorphs will exhibit different melting points and may show solid-solid phase transitions at specific temperatures.[13][14]
-
Powder X-Ray Diffraction (PXRD): This is the definitive method for identifying different polymorphs. Each crystalline form will produce a unique diffraction pattern, acting as a "fingerprint."[15]
-
Microscopy: Different polymorphs often exhibit distinct crystal habits (e.g., needles vs. plates). Observing your crystals under a microscope can provide the first clue of polymorphism.[13][16]
-
To intentionally screen for polymorphs, vary crystallization conditions widely (e.g., different solvents, cooling rates, temperatures).
Experimental Protocols
Protocol 1: Systematic Solvent Screening
The choice of solvent is the most critical factor in successful crystallization.[17] This protocol outlines a method for efficiently screening potential solvents.
Materials:
-
Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate (crude product)
-
Small test tubes or vials (e.g., 13x100 mm)
-
Heat source (hot plate or oil bath)
-
A selection of solvents (see table below)
Procedure:
-
Place approximately 20-30 mg of the crude compound into a series of labeled test tubes.
-
Add a candidate solvent dropwise (e.g., 0.2 mL at a time) to each tube at room temperature, vortexing after each addition. Note the solubility.
-
If the compound does not dissolve in ~1 mL of solvent, gently heat the tube to the solvent's boiling point.
-
If the compound dissolves completely upon heating, it is a potential candidate.
-
Allow the hot solution to cool slowly to room temperature, then place it in an ice bath.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will dissolve the compound when hot but yield a large amount of crystalline solid when cold.
Table 1: Suggested Solvents for Screening
| Solvent Class | Example Solvents | Boiling Point (°C) | Polarity | Rationale |
|---|---|---|---|---|
| Alcohols | Ethanol, Isopropanol | 78, 82 | Polar Protic | Often good for pyrazole derivatives.[18] |
| Esters | Ethyl Acetate | 77 | Polar Aprotic | A related compound was successfully crystallized from this.[19] |
| Ketones | Acetone, 2-Butanone | 56, 80 | Polar Aprotic | Good general-purpose solvents. |
| Aromatics | Toluene | 111 | Non-polar | Can promote crystallization through π-π interactions.[20] |
| Alkanes | Heptane, Hexane | 98, 69 | Non-polar | Often used as antisolvents. |
| Ethers | 1,4-Dioxane | 101 | Polar Aprotic | Can be effective but higher boiling point. |
Protocol 2: Standard Cooling Recrystallization
-
Place the crude compound in an Erlenmeyer flask.
-
Add the chosen solvent (e.g., isopropanol) in small portions while heating the mixture to a gentle boil. Continue adding solvent until the compound just dissolves completely.
-
Add a slight excess of solvent (~5-10%) to prevent premature crystallization.[4]
-
If the solution is colored or contains insoluble impurities, perform a hot filtration through fluted filter paper.
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature.
-
Once at room temperature, transfer the flask to an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to a constant weight.
Protocol 3: Antisolvent Crystallization
This method is useful when no single solvent is ideal.[3]
-
Dissolve the crude compound in the minimum amount of a "good" solvent (one in which it is highly soluble, e.g., acetone) at room temperature.
-
Slowly add a "poor" solvent or "antisolvent" (one in which it is insoluble, e.g., heptane or water) dropwise with constant stirring.
-
Continue adding the antisolvent until the solution becomes persistently turbid (cloudy). This indicates the onset of nucleation.
-
If necessary, gently warm the solution to redissolve the precipitate, then allow it to cool slowly.
-
Allow the solution to stand undisturbed as crystals form.
-
Isolate and dry the crystals as described in Protocol 2.
Caption: A generalized workflow for cooling recrystallization.
Frequently Asked Questions (FAQs)
Q: What are the key physicochemical properties of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate?
-
Molecular Formula: C₁₂H₁₁FN₂O₂[21]
-
Molecular Weight: 234.23 g/mol [21]
-
Appearance: Likely a white to off-white solid at room temperature.
-
Solubility: Expected to be soluble in polar organic solvents like ethyl acetate, acetone, and alcohols, and poorly soluble in water and non-polar solvents like hexane. A thorough solvent screen is always recommended (Protocol 1).[22]
Q: How does the 4-fluorophenyl group specifically influence the crystallization behavior compared to an unsubstituted phenyl analog? The fluorine atom significantly modulates intermolecular forces.[23]
-
Inductive Effect: Fluorine is highly electronegative, withdrawing electron density from the phenyl ring. This alters the molecule's dipole moment and can strengthen dipole-dipole interactions in the crystal lattice.
-
Weak Hydrogen Bonds: The fluorine can act as a weak hydrogen bond acceptor (C-H···F interactions), offering alternative packing motifs not available to the non-fluorinated analog.[11]
-
π-π Stacking: Fluorination can alter the electronics of the aromatic ring, potentially leading to favorable arene-perfluoroarene type stacking interactions if impurities or other molecules are present, or modifying the standard π-π stacking geometry.[12] These combined effects mean that the fluorinated compound may have different solubility profiles and is more likely to exhibit polymorphism than its non-fluorinated counterpart.
Q: What analytical techniques are essential for characterizing my final crystalline product? A combination of techniques is required for full characterization.[13][15][24]
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any solvent or organic impurities.
-
High-Performance Liquid Chromatography (HPLC): To determine the chemical purity with high accuracy (e.g., >99.5%).
-
Differential Scanning Calorimetry (DSC): To determine the melting point, which is a key indicator of purity, and to screen for polymorphic transitions.[13]
-
Powder X-Ray Diffraction (PXRD): To confirm the crystalline nature of the material and to identify the specific polymorphic form.[15]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups (ester C=O, C-F, aromatic C=C).
References
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Qiao, Y., et al. (2017). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. Crystal Growth & Design, 17(11), 6138-6148.
-
American Chemical Society. (2017). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods.
-
Monash University. (2017). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods.
-
Bernstein, J. (2007). Analytical techniques for studying and characterizing polymorphs. Polymorphism in Molecular Crystals. Oxford Academic.
-
Szymańska, K., et al. (2015). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. The Journal of Physical Chemistry C, 119(11), 6215-6225.
-
Slideshare. (n.d.). Various techniques for study of Crystal Properties.
-
BenchChem. (2025). Technical Support Center: Aromatic Ester Purification.
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SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
-
PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose.
-
A-Z Chemistry. (2025). What are the key steps in the purification of pharmaceutical intermediates?
-
University of Rochester. (n.d.). Recrystallization and Crystallization.
-
BenchChem. (2025). Dealing with poor solubility of pyrazole derivatives during synthesis.
-
Zhang, M., et al. (2022). Theoretical and Structural Understanding of the Different Factors Influencing the Formation of Multicomponent Crystals of 2,4-Dichlorophenoxyacetic Acid with N-heterocyclic Compounds. Crystal Growth & Design, 22(3), 1866-1879.
-
Stash, A. I., et al. (2022). How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines? CrystEngComm, 24(1), 103-115.
-
Potrzebowski, M. J., et al. (2020). Influence of Hydrogen/Fluorine Substitution on Structure, Thermal Phase Transitions, and Internal Molecular Motion of Aromatic Residues in the Crystal Lattice of Steroidal Rotors. Crystal Growth & Design, 20(3), 1837-1848.
-
University of Washington. (n.d.). Factors Affecting Crystallization.
-
OSTI.GOV. (2006). Effects of fluorine on crystallization, structure and performances of lithium aluminosilcate glass ceramic.
-
ResearchGate. (n.d.). Polymorphism in energetic materials.
-
ResearchGate. (2014). Fluorine in Crystal Engineering - The Little Atom That Could.
-
National Center for Biotechnology Information. (n.d.). Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate.
-
ETH Zurich. (n.d.). Crystal Growth.
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Chemistry LibreTexts. (2022). Troubleshooting.
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Trasi, N. S., et al. (2014). Factors influencing crystal growth rates from undercooled liquids of pharmaceutical compounds. Journal of Physical Chemistry B, 118(33), 9974-9982.
-
Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
BenchChem. (2025). Overcoming challenges in the derivatization of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
-
CymitQuimica. (n.d.). Ethyl 1-(4-fluorophenyl)-pyrazole-3-carboxylate.
-
University of Geneva. (n.d.). Guide for crystallization.
-
University of Kentucky. (n.d.). Physical chemistry of crystal growth.
-
Preprints.org. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements.
-
MDPI. (2021). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Materials, 14(21), 6432.
-
Santa Cruz Biotechnology. (n.d.). ethyl 1-(4-fluorophenyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate.
-
Google Patents. (n.d.). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
-
ResearchGate. (2013). The crystal structure of ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C13H10F3N3O4.
-
ResearchGate. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
-
Universität Wien. (n.d.). The crystal structure of ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate.
-
Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate.
-
IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE.
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
-
ResearchGate. (2020). Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C7H7F3N2O2.
-
ResearchGate. (n.d.). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines.
-
Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model.
-
National Center for Biotechnology Information. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
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Technical Support Center: Navigating the Challenges of Pyrazole Derivative Synthesis Scale-Up
Welcome to the Technical Support Center for Pyrazole Derivative Synthesis. This guide is designed for researchers, chemists, and process development professionals who are transitioning pyrazole synthesis from the laboratory bench to pilot or production scale. Scaling up any chemical synthesis introduces a new set of variables where physical parameters can dominate chemical kinetics.[1] This guide provides in-depth, field-proven insights into the common challenges encountered during the scale-up of these vital heterocyclic compounds, offering a framework of troubleshooting guides, FAQs, and validated protocols to ensure a safe, efficient, and successful scale-up campaign.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the scale-up of pyrazole synthesis.
Q1: My Knorr pyrazole synthesis is highly exothermic and difficult to control at a larger scale. What can I do?
A1: This is a primary safety and process control concern, as the condensation reaction between a 1,3-dicarbonyl compound and hydrazine is often exothermic.[2] The core issue during scale-up is the decrease in the surface-area-to-volume ratio, which severely limits efficient heat dissipation.[2][3] Uncontrolled temperature spikes can lead to side reactions, impurity formation, and potentially a dangerous thermal runaway.[4]
To manage this, consider the following control strategies:
-
Slow, Controlled Reagent Addition: Add the hydrazine derivative dropwise or via a syringe pump. This allows the reactor's cooling system to manage the heat generated in real-time.[2]
-
Accurate Temperature Monitoring: Place temperature probes to measure the internal reaction temperature, not just the jacket temperature. This provides a true reflection of the reaction conditions.[5]
-
Sufficient Dilution: Using an adequate amount of a suitable solvent helps to create a larger thermal mass to absorb the heat of reaction.[4]
-
Reactor Cooling Capacity: Ensure your reactor's cooling system is rated to handle the total heat output of the reaction at the intended scale.
Q2: We are experiencing a significant drop in yield when moving from a 10g scale to a 1kg scale. What are the likely causes?
A2: A drop in yield upon scale-up is a frequent challenge and can often be traced back to physical, rather than purely chemical, phenomena.[2]
-
Inadequate Mixing: Homogeneity is crucial. Inefficient stirring in large reactors can create localized "hot spots" or areas of high reactant concentration, which promotes the formation of byproducts.[2] The mixing efficiency in a large vessel is fundamentally different from a small round-bottom flask.[1]
-
Reagent Addition Order and Rate: The way reagents are added can become critical at scale. A process that was robust on the bench might form new impurities if addition rates are not properly controlled.[1]
-
Product Precipitation Issues: A solvent that worked well on a small scale might not be optimal for a large batch, potentially leading to incomplete precipitation or the co-precipitation of impurities.[2]
Q3: How do we control regioselectivity when using an unsymmetrical 1,3-dicarbonyl starting material on a large scale?
A3: Achieving high regioselectivity is a well-known challenge in pyrazole synthesis and can be exacerbated at scale.[4][6] The choice of solvent and reaction conditions is paramount.
-
Solvent Choice: The solvent can dramatically influence regioselectivity.[6] While traditional solvents like ethanol are common, studies have shown that fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly increase the regioselectivity in favor of the desired isomer.[7]
-
Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.[4]
-
pH Control: The acidity of the reaction medium can influence which carbonyl group of the diketone is more reactive. Careful screening of acidic or basic catalysts may be necessary.
Q4: What are the best practices for purifying pyrazole derivatives on a large scale?
A4: Large-scale purification requires moving away from routine laboratory techniques like column chromatography.
-
Crystallization: This is one of the most effective and economical methods for large-scale purification.[3] An ideal crystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[8] Common solvent systems for pyrazoles include ethanol/water or ethyl acetate/hexane.[9]
-
Acid Addition Salt Formation: If the pyrazole derivative is difficult to crystallize directly, it can be converted into an acid addition salt (e.g., with HCl or oxalic acid). These salts often have very different solubility profiles and crystallize readily, allowing for effective purification.[8][10] The pure pyrazole can then be recovered by neutralization.[8]
-
Slurry Washing: If the product precipitates from the reaction mixture with high purity, it can be isolated by filtration and then washed with a series of appropriate solvents to remove residual starting materials and soluble impurities.
Troubleshooting Guide for Scale-Up Synthesis
This table provides a structured approach to diagnosing and solving common problems during the scale-up process.
| Problem | Potential Causes | Recommended Solutions & Actions |
| Thermal Runaway / Loss of Temperature Control | 1. Reagent addition is too fast for the reactor's cooling capacity.[4] 2. Inadequate cooling system for the scale. 3. Insufficient solvent to absorb the heat of reaction.[4] | 1. Immediate Action: Stop reagent addition immediately and apply maximum cooling.[4] 2. Process Modification: Reduce the addition rate, increase the solvent volume, and verify cooling system performance before the next run.[4] |
| High Impurity Profile / New Impurities | 1. Inefficient mixing leading to localized "hot spots" and side reactions.[2] 2. Change in reaction conditions (e.g., pH) upon scale-up.[1] 3. Product degradation at elevated temperatures.[4] | 1. Mixing Study: Evaluate the impact of stirring speed and impeller design at a smaller scale to predict large-scale behavior.[3] 2. Re-optimization: Re-optimize reaction parameters like temperature, concentration, and pH for the larger scale.[3] 3. Impurity Profiling: Use analytical techniques like HPLC or GC-MS to identify and track impurities throughout the process to understand their formation.[11][12] |
| Poor or Inconsistent Crystallization | 1. Solvent choice is not optimal for large-scale work (e.g., supersaturation is too high or too low). 2. Cooling rate is too fast, leading to oiling out or formation of fine, impure crystals. 3. Presence of impurities inhibiting crystal growth. | 1. Solvent Screening: Screen a range of solvents and solvent mixtures to find the optimal balance of solubility.[3][8] 2. Controlled Cooling: Program a slow, linear cooling profile. If necessary, seed the solution with a small amount of pure product to encourage crystallization. 3. Pre-purification: Consider a workup step (e.g., charcoal treatment, aqueous wash) before crystallization to remove problematic impurities.[9] |
| Handling Hazardous Reagents (e.g., Hydrazine, Diazonium Salts) | 1. Hydrazine is toxic and can decompose explosively, especially at high temperatures or in the presence of metal catalysts.[4] 2. Diazonium intermediates are notoriously unstable and can decompose violently.[1][13] | 1. Use Dilute Solutions: Dilute solutions of hydrazine are inherently safer.[4] 2. Strict Temperature Control: For diazotization, maintain a low temperature (typically <5 °C) to ensure the stability of the diazonium species.[1][13] 3. Consider Flow Chemistry: This is an inherently safer technology for handling hazardous intermediates as they are generated and consumed in small volumes continuously.[14] |
Advanced Scale-Up Strategies & Technologies
Flow Chemistry: An Inherently Safer and More Efficient Approach
Conventional batch synthesis often faces challenges with scalability, safety, and reaction efficiency.[15] Flow chemistry has emerged as a powerful alternative that mitigates many of these risks, especially for reactions involving hazardous intermediates.[14][15]
In a flow process, reagents are pumped through a heated or cooled tube or coil. The small internal volume of the reactor allows for superior heat transfer and precise temperature control, virtually eliminating the risk of thermal runaway.[15] For hazardous steps like diazotization, the unstable diazonium intermediate is generated in small quantities and immediately consumed in the next reaction step, preventing its accumulation.[13][14]
Caption: Batch vs. Flow Chemistry for hazardous reactions.
Process Analytical Technology (PAT) for Real-Time Control
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs).[16][17] Instead of waiting for offline analysis after a batch is complete, PAT utilizes in-line spectroscopic tools (like FTIR or Raman) to monitor the reaction in real-time.[18][19]
This allows for:
-
Real-time Reaction Monitoring: Track the consumption of starting materials and the formation of the product to determine the precise reaction endpoint.
-
Impurity Detection: Monitor the formation of key impurities as they appear, allowing for process adjustments to minimize them.
-
Enhanced Process Understanding: Gain a deeper understanding of reaction kinetics and mechanisms, leading to a more robust and reproducible process.[17]
Experimental Protocols
Protocol 1: Scale-Up of a Knorr Pyrazole Synthesis (Illustrative Example)
This protocol outlines a general procedure for the synthesis of a pyrazole derivative at a larger scale, emphasizing safety and control measures.
-
Reactor Setup: In a 20L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and a reflux condenser under a nitrogen atmosphere, charge the 1,3-dicarbonyl compound (1.0 kg, 1.0 equiv) and ethanol (8 L).
-
Initial Cooling: Begin stirring and cool the reactor contents to 10-15°C using the jacket cooling system.
-
Controlled Hydrazine Addition: Prepare a solution of hydrazine hydrate (1.05 equiv) in ethanol (2 L). Using a peristaltic pump, add the hydrazine solution to the reactor subsurface over a period of 2-3 hours.
-
Temperature Monitoring: CRITICAL: Monitor the internal temperature throughout the addition. Ensure the temperature does not exceed 25°C. Adjust the addition rate or cooling as necessary to maintain this limit.[5]
-
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Product Isolation: Cool the reaction mixture to 0-5°C and hold for 2 hours to maximize product precipitation. Collect the solid product by filtration, wash the filter cake with cold ethanol (2 x 1 L), and dry under vacuum at 40°C to a constant weight.
Protocol 2: Large-Scale Purification by Cooling Crystallization
This protocol provides a general method for purifying a pyrazole product at scale.
-
Solvent Selection: Based on small-scale solubility tests, select an appropriate solvent system (e.g., isopropanol). The ideal solvent should fully dissolve the crude product at reflux but show low solubility at 0-5°C.[8]
-
Dissolution: Charge the crude pyrazole product (1.2 kg) to a clean, appropriately sized reactor. Add the chosen solvent (e.g., 6 L of isopropanol) and heat the mixture to reflux with stirring until all solids are dissolved.
-
Controlled Cooling: Turn off the heating and allow the solution to cool slowly under ambient conditions with gentle stirring. A slow cooling rate is crucial for the formation of large, pure crystals. An uncontrolled, rapid crash-cooling will trap impurities.
-
Maximizing Yield: Once the solution reaches ~20-25°C, apply controlled cooling via the reactor jacket to bring the temperature down to 0-5°C over 2 hours. Hold at this temperature for at least 2 hours.
-
Isolation and Drying: Collect the purified crystals by filtration. Wash the cake with a small amount of the cold crystallization solvent to remove residual mother liquor. Dry the product in a vacuum oven.
Visualizations & Workflows
Caption: A typical workflow for pyrazole synthesis scale-up.
Caption: Troubleshooting logic for diagnosing low yield issues.
References
- Benchchem. Troubleshooting guide for scaling up pyrazole synthesis reactions.
- Benchchem. challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
-
Jansen, C. U., et al. (2022). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Processes, 10(7), 1345. Available from: [Link]
- Benchchem. Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
-
Donaire-Arias, A., et al. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 29(7), 1582. Available from: [Link]
-
Jansen, C. U., et al. (2022). Upscaling and Risk Evaluation of the Synthesis of the 3-5-Diamino-1H-Pyrazole, Disperazol. ResearchGate. Available from: [Link]
-
Jansen, C. U., et al. (2022). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. ResearchGate. Available from: [Link]
-
Jansen, C. U., et al. (2022). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI. Available from: [Link]
- Benchchem. Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
-
Portella, C., et al. (2012). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 77(17), 7501-7508. Available from: [Link]
- Benchchem. Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives.
- Benchchem. Optimizing solvent and base selection for pyrazole synthesis.
- Google Patents. Process for the purification of pyrazoles.
-
Stanford Environmental Health & Safety. (2023). Scale Up Safety. Available from: [Link]
-
Stepscience. Process Analytical Technology - PAT. Available from: [Link]
-
Scott, P. (n.d.). Process Analytical Technology: Applications to the Pharmaceutical Industry. Available from: [Link]
-
Liu, R. (2012). Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production. American Pharmaceutical Review. Available from: [Link]
-
Longdom Publishing. (n.d.). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Available from: [Link]
-
Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Available from: [Link]
-
ResearchGate. (2018). IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS. Available from: [Link]
Sources
- 1. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Analytical Method Development for Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
Welcome to the technical support center for the analytical method development of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of its analysis. The information presented herein is grounded in established scientific principles and aligned with global regulatory expectations to ensure the integrity and reliability of your results.
Introduction
Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is a key intermediate in the synthesis of various bioactive molecules.[1] Accurate and robust analytical methods are crucial for ensuring its quality, purity, and stability throughout the drug development lifecycle. This resource provides practical, field-proven insights into developing and troubleshooting analytical methods for this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate to consider for analytical method development?
A1: Understanding the physicochemical properties is the foundation of successful method development. For ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate (Molecular Formula: C₁₂H₁₁FN₂O₂, Molecular Weight: 234.23 g/mol ), the following are critical:
-
Solubility: The compound's solubility in common organic solvents (e.g., acetonitrile, methanol) and aqueous buffers will dictate the choice of sample diluent and mobile phase composition. It is advisable to determine the approximate solubility in a range of solvents before starting method development.
-
UV Absorbance: The pyrazole ring system and the fluorophenyl group are chromophores that will exhibit UV absorbance. A UV scan of the analyte in a suitable solvent (e.g., methanol or acetonitrile) should be performed to determine the wavelength of maximum absorbance (λmax). This will ensure optimal sensitivity for UV-based detection in HPLC.
Q2: What is a good starting point for developing a reversed-phase HPLC (RP-HPLC) method for this compound?
A2: A systematic approach is recommended. Here is a scientifically sound starting point:
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | C18 columns are versatile and provide good retention for a wide range of non-polar to moderately polar compounds.[2] |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in WaterB: Acetonitrile (ACN) or Methanol (MeOH) | The acidic modifier helps to suppress the ionization of any residual silanols on the column packing, leading to better peak shape for basic compounds. ACN is often a good starting organic modifier due to its lower viscosity and UV cutoff.[2][3] |
| Elution Mode | Gradient | A gradient elution (e.g., 5% to 95% B over 20 minutes) is recommended for initial screening to determine the approximate organic solvent concentration needed to elute the compound and to separate it from any potential impurities. |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm i.d. column.[2] |
| Column Temperature | 25-30 °C | Maintaining a constant column temperature provides better retention time reproducibility.[2][4] |
| Detection Wavelength | λmax determined from UV scan | Ensures maximum sensitivity for the analyte. |
| Injection Volume | 5-10 µL | A smaller injection volume minimizes the risk of column overload and peak distortion.[2] |
Q3: How do I validate the developed analytical method?
A3: Method validation is a regulatory requirement to demonstrate that an analytical procedure is suitable for its intended purpose.[5][6] The International Council for Harmonisation (ICH) Q2(R2) guideline provides a comprehensive framework for analytical method validation.[5][6][7] The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] This is often demonstrated through forced degradation studies and analysis of placebo samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[8] This is typically evaluated by analyzing a series of standards over a defined concentration range.[2]
-
Accuracy: The closeness of test results obtained by the method to the true value.[8] It is often assessed by spiking a placebo with a known amount of the analyte at different concentration levels.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[8] This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[6]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8] This provides an indication of its reliability during normal usage.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[2]
Troubleshooting Guide
This section addresses common issues encountered during the analysis of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate and provides systematic solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
-
Secondary Interactions with Column Silanols: Residual silanol groups on the silica backbone of the column can interact with basic functionalities in the analyte, leading to peak tailing.
-
Solution: Decrease the mobile phase pH by adding an acidic modifier like 0.1% TFA or formic acid. This protonates the silanol groups, reducing their interaction with the analyte.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion, often fronting.
-
Solution: Reduce the injection volume or dilute the sample.[9]
-
-
Mismatched Sample Solvent and Mobile Phase: Injecting a sample in a solvent significantly stronger than the mobile phase can lead to poor peak shape.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase composition.[4]
-
-
Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can result in poor peak shapes.
-
Solution: Wash the column with a strong solvent (e.g., isopropanol) or, if necessary, replace the column.[10]
-
Issue 2: Inconsistent Retention Times
Possible Causes & Solutions
-
Fluctuations in Column Temperature: Temperature variations can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to shifts in retention time.
-
Solution: Use a column oven to maintain a stable temperature.[11]
-
-
Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition, especially the organic-to-aqueous ratio or pH, can cause retention time drift.
-
Solution: Prepare fresh mobile phase daily and ensure accurate measurements of all components.[11]
-
-
Poor Column Equilibration: Insufficient equilibration time between gradient runs can lead to inconsistent starting conditions and variable retention times.
-
Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A good practice is to equilibrate for at least 10 column volumes.[4]
-
-
Leaks in the HPLC System: Leaks can cause pressure fluctuations and inconsistent flow rates, affecting retention times.
-
Solution: Regularly inspect the system for leaks at fittings and connections.[10]
-
Issue 3: Low Sensitivity or No Peak Detected
Possible Causes & Solutions
-
Incorrect Detection Wavelength: The detector may not be set at the λmax of the analyte.
-
Solution: Perform a UV scan of the analyte to determine the optimal wavelength for detection.
-
-
Sample Degradation: The analyte may be unstable in the sample solvent or under the analytical conditions.
-
Solution: Investigate the stability of the analyte in the chosen solvent. If necessary, prepare samples fresh before analysis.
-
-
Low Analyte Concentration: The concentration of the analyte in the sample may be below the method's limit of detection.
-
Solution: Increase the sample concentration or the injection volume (while being mindful of potential overload).
-
-
Detector Malfunction: The detector lamp or other components may be failing.
-
Solution: Check the detector's performance and perform any necessary maintenance.
-
Issue 4: Extraneous or "Ghost" Peaks
Possible Causes & Solutions
-
Contaminated Mobile Phase or Diluent: Impurities in the solvents can appear as peaks in the chromatogram.
-
Solution: Use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily.[4]
-
-
Sample Carryover: Residue from a previous injection can elute in a subsequent run.
-
Solution: Implement a robust needle wash protocol in the autosampler method. Injecting a blank after a high-concentration sample can confirm carryover.
-
-
Late Elution from a Previous Injection: A strongly retained compound from a previous analysis may elute during a subsequent gradient run.
-
Solution: Extend the gradient run time or add a high-organic wash step at the end of each run to elute any strongly retained components.[9]
-
Experimental Workflows & Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for developing a stability-indicating method and understanding the degradation pathways of the drug substance.[12][13]
Objective: To generate potential degradation products of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate under various stress conditions.
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the analyte in a suitable solvent (e.g., 1 mg/mL in acetonitrile:water, 50:50 v/v).
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.[14]
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time. Neutralize with 0.1 M HCl before analysis.[14]
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified time.[13]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a specified time. Dissolve in the sample diluent for analysis.
-
Photolytic Degradation: Expose a solution of the drug substance to UV and visible light as per ICH Q1B guidelines. Analyze the solution alongside a control sample protected from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. The goal is to achieve 5-20% degradation of the parent compound.
Diagrams
Caption: Workflow for Analytical Method Development and Validation.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ijcpa.in [ijcpa.in]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. hplc.eu [hplc.eu]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. rjptonline.org [rjptonline.org]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Resolving Impurities in Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
Welcome to the Technical Support Center for the synthesis and purification of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pyrazole derivative. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to ensure the highest purity of your final compound.
Troubleshooting Guide: From Crude Reality to Pure Compound
This section addresses specific issues you might encounter during your synthesis, providing likely causes and actionable solutions.
Q1: My final product shows multiple spots on the TLC, even after the reaction is complete. What are these impurities?
The presence of multiple spots on your Thin Layer Chromatography (TLC) plate after the reaction indicates a mixture of compounds. Besides your target molecule, these likely include unreacted starting materials, intermediates, or side-products.
Probable Causes & Identification:
-
Unreacted Starting Materials: The most common culprits are 4-fluoroacetophenone and diethyl oxalate. These are typically less polar than the pyrazole product.
-
Dioxoester Intermediate: Incomplete cyclization will leave the intermediate, ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate, in your mixture. This intermediate is often a major impurity.
-
Regioisomer Formation: If you are using a substituted hydrazine like 4-fluorophenylhydrazine, the cyclization of the unsymmetrical dioxoester intermediate can lead to the formation of two different regioisomers: the desired 3-carboxylate and the undesired 5-carboxylate isomer. These isomers often have very similar polarities, making them challenging to separate.[1]
Analytical Confirmation:
| Compound | Typical TLC Rf Value (Hexane:Ethyl Acetate 7:3) | Key ¹H NMR Signals (CDCl₃, δ ppm) |
| 4-Fluoroacetophenone | High Rf | Aromatic protons (~7.0-8.0 ppm), methyl singlet (~2.6 ppm). |
| Diethyl Oxalate | High Rf | Quartet (~4.4 ppm) and triplet (~1.4 ppm) of the ethyl groups. |
| Ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate | Intermediate Rf | Complex pattern, may show enol-keto tautomerism. |
| Desired Product | Lower Rf | Pyrazole proton singlet (~6.8-7.5 ppm), aromatic protons, ethyl ester signals. |
| Regioisomeric Impurity | Very close Rf to the desired product | Similar signals to the desired product, but with subtle shifts in the pyrazole and aromatic protons. |
Solutions:
-
Optimize Reaction Conditions: Ensure the reaction goes to completion by monitoring with TLC.[2][3] If starting materials or the intermediate persist, consider extending the reaction time or slightly increasing the temperature.
-
Purification: For the removal of starting materials and the intermediate, column chromatography is effective.[4] To separate regioisomers, a careful optimization of the mobile phase for column chromatography or HPLC might be necessary.[1]
Q2: I'm struggling to separate the regioisomers of my pyrazole product. What are the best purification strategies?
Separating regioisomers is a common challenge in pyrazole synthesis due to their similar physical properties.[1]
Strategies for Isomer Separation:
-
Flash Column Chromatography: This is the most common method. Success depends heavily on the choice of eluent.
-
Solvent System Optimization: Start with a non-polar/polar mixture like hexane/ethyl acetate and gradually increase the polarity. Small changes in the solvent ratio can significantly impact separation. Isocratic elution with a finely-tuned solvent system often yields better results than a steep gradient.
-
Dry Loading: To improve resolution, dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a dry powder. This powder can then be carefully loaded onto the top of your column.
-
-
Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for purification.
-
Solvent Screening: Test a variety of solvents (e.g., ethanol, methanol, ethyl acetate, and mixtures with water or hexanes) to find one in which your desired product has good solubility at high temperatures but poor solubility at low temperatures, while the isomeric impurity remains in solution.
-
Detailed Protocol: Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in your initial, least polar eluent (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into your column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Use the dry loading method described above for optimal separation.
-
Elution: Begin eluting with your initial solvent system, collecting fractions.
-
Gradient Elution (if necessary): Gradually increase the polarity of the eluent (e.g., move from 9:1 to 8:2 hexane:ethyl acetate).
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Frequently Asked Questions (FAQs)
Q3: What is the underlying chemistry behind the formation of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate?
The synthesis is a classic example of pyrazole formation through a two-step process:
-
Claisen Condensation: This reaction involves the base-catalyzed condensation of an ester with another carbonyl compound. In this case, 4-fluoroacetophenone reacts with diethyl oxalate in the presence of a strong base like sodium ethoxide.[5][6][7][8][9] The α-proton of the acetophenone is deprotonated to form an enolate, which then acts as a nucleophile, attacking one of the carbonyl carbons of diethyl oxalate. Subsequent elimination of an ethoxide group yields the β-dicarbonyl intermediate, ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate.[9]
-
Cyclization (Knorr Pyrazole Synthesis): The resulting 1,3-dicarbonyl intermediate reacts with a hydrazine (e.g., 4-fluorophenylhydrazine). The reaction proceeds through the formation of a hydrazone, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.
Q4: How can I monitor the progress of my reaction effectively?
Thin Layer Chromatography (TLC) is the most efficient method for monitoring your reaction.[3][10]
TLC Monitoring Protocol:
-
Prepare your TLC plate: Draw a baseline in pencil about 1 cm from the bottom of a silica gel plate.
-
Spot your samples: On the baseline, spot your starting material(s), a co-spot (starting material and reaction mixture), and the reaction mixture at different time points.
-
Develop the plate: Place the TLC plate in a chamber with an appropriate solvent system (e.g., 7:3 hexane:ethyl acetate).
-
Visualize: Use a UV lamp to visualize the spots. The disappearance of the starting material spots and the appearance of a new, more polar product spot indicates the reaction is progressing.
Q5: Are there any safety precautions I should be aware of when working with the reagents for this synthesis?
Yes, it is crucial to handle all chemicals with care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium Ethoxide (NaOEt): This is a strong base and is moisture-sensitive. Handle it under an inert atmosphere if possible.
-
Diethyl Oxalate: Can be irritating to the eyes, skin, and respiratory system.
-
Hydrazine Derivatives: Many hydrazines are toxic and potential carcinogens. Avoid inhalation and skin contact.
Always consult the Safety Data Sheet (SDS) for each reagent before starting your experiment.
References
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. Available at: [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. Available at: [Link]
-
Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. PMC - NIH. Available at: [Link]
-
Monitoring Reactions by TLC. Washington State University. Available at: [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. Available at: [Link]
-
Reaction Mechanism of Claisen condensation. Physics Wallah. Available at: [Link]
-
Claisen Condensation. Organic Chemistry Portal. Available at: [Link]
-
Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Se. American Chemical Society. Available at: [Link]
-
Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available at: [Link]
-
19.06: Carboxylic Derivatives - The Claisen Condensation. Chemistry LibreTexts. Available at: [Link]
-
Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available at: [Link]
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- 4. Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Claisen condensation | Reaction Mechanism of Claisen condensation [pw.live]
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- 7. Claisen Condensation [organic-chemistry.org]
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- 10. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
Technical Support Center: Optimization of Suzuki Coupling Reactions for Pyrazole Derivatives
Welcome to the Technical Support Center for the optimization of Suzuki coupling reactions involving pyrazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and enhance their synthetic strategies for creating pyrazole-containing compounds. Pyrazoles are a critical scaffold in medicinal chemistry, and their efficient synthesis via Suzuki coupling is paramount. This resource provides in-depth, field-proven insights to navigate the common challenges encountered during these reactions.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding Suzuki coupling with pyrazole substrates.
Q1: My Suzuki coupling reaction with a bromopyrazole is not proceeding or giving very low yield. What are the first things I should check?
A1: When facing low or no conversion, a systematic check of the foundational elements of your reaction is the first step.
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Ensure your reaction vessel and solvents have been thoroughly degassed with an inert gas like argon or nitrogen, and the reaction is maintained under a positive pressure of this gas.[1][2]
-
Reagent Quality:
-
Boronic Acid/Ester: Boronic acids can degrade over time, especially when exposed to air and moisture, leading to a side reaction called protodeboronation where the boron group is replaced by a hydrogen atom.[1][3] Using a more stable boronic ester, such as a pinacol ester, can often mitigate this issue.[1][4] It's advisable to use fresh or properly stored boronic acid/ester.
-
Solvent Purity: Ensure solvents are anhydrous, especially when using ethereal solvents like THF or dioxane.[1][5]
-
Base Quality: The base should be finely powdered and dry. Clumps can lead to poor reproducibility.[1]
-
-
Catalyst Activity: The generation of the active Pd(0) species from a Pd(II) precatalyst is crucial. If this reduction is inefficient, the catalytic cycle will not start. Also, the catalyst can decompose, often seen as the formation of palladium black.[6]
Q2: I'm observing a significant amount of a homocoupled product from my boronic acid. What causes this and how can I minimize it?
A2: The homocoupling of the boronic acid is a common side reaction, primarily caused by the presence of oxygen in the reaction mixture.[7] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote this undesired reaction.[7] To minimize homocoupling:
-
Rigorous Degassing: As mentioned above, ensuring a truly inert atmosphere is critical.
-
Catalyst and Ligand Choice: Bulky, electron-rich phosphine ligands can stabilize the Pd(0) species and favor the desired cross-coupling pathway.[7]
-
Controlled Addition: In some cases, slow addition of the boronic acid can help to keep its concentration low, minimizing the chance of homocoupling.[3]
Q3: My starting aryl halide is being dehalogenated instead of coupled. Why is this happening?
A3: Dehalogenation (or hydrodehalogenation) is the replacement of the halogen atom with a hydrogen atom.[8] This side reaction often occurs when a palladium-hydride (Pd-H) species is formed in the catalytic cycle.[8] Potential sources for the hydride include solvents (like THF or alcohols), water, or the base itself. To prevent this, consider screening different solvents and bases. The mechanism of this side reaction has been studied in the context of aminopyrazoles.[9]
Q4: Are there special considerations for pyrazoles with an unprotected N-H group?
A4: Yes, unprotected N-H groups on pyrazoles can significantly impact the reaction. The acidic proton can react with the base, and the nitrogen atom can coordinate to the palladium center, potentially inhibiting the catalyst.[6][10] While protection/deprotection steps are an option, several methods have been developed for the direct coupling of unprotected pyrazoles using specific catalyst systems, such as those with bulky, electron-rich phosphine ligands (e.g., XPhos), which can overcome this inhibition.[10][11]
Troubleshooting Guide
This section provides a more detailed, cause-and-effect analysis of common problems, along with recommended actions.
Issue 1: Low or No Product Yield
Low conversion is one of the most frequent issues. The following workflow can help diagnose the root cause.
Caption: Initial troubleshooting workflow for low-yield Suzuki coupling.
In-Depth Analysis & Solutions:
-
Catalyst and Ligand Selection: The choice of catalyst and ligand is paramount. For pyrazole derivatives, standard catalysts like Pd(PPh₃)₄ can be effective, but often more specialized systems are required, especially for challenging substrates like those with unprotected N-H groups or aryl chlorides.[12][13][14] Bulky, electron-rich phosphine ligands developed by Buchwald and others are often more effective.[7][11][15] Pyrazole-based ligands have also been specifically designed for these couplings.[15][16]
Catalyst/Ligand System Substrate Example Base Solvent Temp (°C) Yield (%) Reference Pd(PPh₃)₄ 4-Bromopyrazole K₂CO₃ Dioxane/H₂O 100 ~85 [17] Pd₂(dba)₃ / XPhos Unprotected 3-Bromopyrazole K₃PO₄ Dioxane/H₂O 100 86 [10] Pd(OAc)₂ / SPhos N-Acyl-4-bromopyrazole K₃PO₄ Toluene 100 High [14] Pyridine-Pyrazole/Pd(II) 4-Bromoacetophenone KOH EtOH/H₂O (MW) 120 95 [18][19] -
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[13][20] The choice of base can significantly affect the reaction outcome.[21] Strong inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used.[6][7][22] The optimal base is often substrate-dependent and may require screening.
-
Solvent Effects: The solvent influences the solubility of reactants and the stability of catalytic intermediates.[5] Common solvents include toluene, dioxane, THF, and DMF, often with water as a co-solvent to facilitate the transmetalation step.[5][6][23] The choice can depend on the catalyst system and substrate.[6]
Issue 2: Formation of Key Side Products
The presence of significant side products can complicate purification and reduce the yield of the desired product.
A. Homocoupling of Boronic Acid
-
Causality: As previously mentioned, this is often due to the presence of oxygen. Another potential cause is a slow transmetalation step, which allows the oxidative homocoupling to compete.
-
Mitigation Strategies:
-
Ensure Rigorous Inert Conditions: Use a Schlenk line or glovebox for reagent handling.
-
Optimize Catalyst/Ligand: Bulky ligands can accelerate the desired cross-coupling.
-
Add a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help maintain the palladium in its active Pd(0) state and suppress Pd(II)-mediated homocoupling.[24]
-
B. Protodeboronation of Boronic Acid
-
Causality: This side reaction involves the cleavage of the C-B bond and its replacement with a C-H bond.[3] It is often promoted by high temperatures and the presence of water, especially with electron-deficient or certain heteroaryl boronic acids.[10][25]
-
Mitigation Strategies:
-
Use Boronic Esters: Pinacol esters are generally more stable towards protodeboronation than their corresponding boronic acids.[4][25]
-
Lower Reaction Temperature: If possible, running the reaction at a lower temperature can reduce the rate of this side reaction.
-
Anhydrous Conditions: While some water is often beneficial for transmetalation, excessive amounts can promote protodeboronation. Careful optimization of the solvent system is key.
-
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure product can be a challenge.
-
Problem: The product is difficult to separate from starting materials or byproducts.
-
Solutions:
-
Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS to ensure full consumption of the limiting reagent. This can prevent the need to separate the product from unreacted starting material.
-
Acid-Base Extraction: If the pyrazole product has a basic nitrogen atom, an acid-base workup can be used to separate it from non-basic impurities.
-
Crystallization: For solid products, crystallization is an excellent purification method. It may be possible to form a salt of the pyrazole product to facilitate crystallization and purification.[26]
-
Chromatography: If all else fails, column chromatography is the standard method for purification. Experiment with different solvent systems to achieve optimal separation.
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Bromopyrazole using Pd(PPh₃)₄
This protocol is a standard starting point for the coupling of simple halopyrazoles.
-
Materials:
-
Bromopyrazole derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
-
Procedure:
-
To a reaction flask, add the bromopyrazole, arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.[17]
-
Protocol 2: Microwave-Assisted Suzuki Coupling in Aqueous Media
This method is suitable for rapid reaction optimization and often provides higher yields in shorter times.[18][19]
-
Materials:
-
Aryl halide (e.g., 4-bromopyrazole) (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Specialized Palladium-pyrazole catalyst complex (0.1 mol%)
-
KOH (2.0 mmol)
-
Ethanol (1 mL)
-
Water (1 mL)
-
-
Procedure:
-
In a 10 mL microwave vial, combine the aryl halide, phenylboronic acid, palladium catalyst, and base.
-
Add ethanol and water, then securely cap the vial.
-
Place the vessel in a microwave reactor and irradiate with a power of 60 W, ramping the temperature to 120 °C.
-
Hold the reaction at 120 °C for 2-5 minutes.
-
After cooling, partition the mixture between ethyl acetate and water.
-
Separate the organic layer, dry it over anhydrous MgSO₄, and concentrate in vacuo.
-
The Suzuki Coupling Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[12][17][27]
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling.[12][17]
References
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]
-
Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Solvent, base and Pd source effects on the model SM cross-coupling (CC)... ResearchGate. [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI. [Link]
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Institutes of Health. [Link]
-
Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate. [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Royal Society of Chemistry. [Link]
-
Protodeboronation. Wikipedia. [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]
-
The effect of various bases on the Suzuki coupling reaction. ResearchGate. [Link]
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. ResearchGate. [Link]
-
Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. Royal Society of Chemistry. [Link]
- Method for purifying pyrazoles.
-
Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the. The Royal Society of Chemistry. [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]
-
Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. MDPI. [Link]
-
Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
-
The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]
-
The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. [Link]
-
Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. ACS Publications. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. [Link]
-
Help needed with unreproducible Suzuki coupling. Reddit. [Link]
-
Suzuki–Miyaura cross-couplings of secondary allylic boronic esters. Royal Society of Chemistry. [Link]
Sources
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- 2. quora.com [quora.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media | MDPI [mdpi.com]
- 19. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mt.com [mt.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 27. byjus.com [byjus.com]
Validation & Comparative
A Guide to the NMR Spectral Analysis of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
In the rigorous workflow of pharmaceutical and materials science research, the unambiguous structural confirmation of synthesized molecules is a critical checkpoint. Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate stands as a pertinent example of a heterocyclic scaffold whose derivatives are of significant interest. This guide provides a detailed, field-tested framework for its structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple data report to explain the causal relationships between the molecular structure and its spectral output, compare NMR with alternative analytical techniques, and provide robust protocols for data acquisition.
The Molecular Blueprint: Predicting the NMR Spectrum
The key to interpreting an NMR spectrum lies in understanding the unique electronic environment of each nucleus within the molecule. The structure of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate contains three distinct spin systems: the ethyl ester, the disubstituted pyrazole ring, and the para-substituted fluorophenyl ring.
Figure 1: Annotated Structure and Key Regions
Caption: Structure of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate.
¹H NMR Spectral Prediction
The proton NMR spectrum provides a direct map of the hydrogen environments. We predict five distinct signals.
-
Pyrazole Ring Protons (H4, H5): The two protons on the pyrazole ring are in different chemical environments and will appear as two distinct doublets in the aromatic region. H5 is adjacent to the N1 atom bearing the bulky fluorophenyl group and is typically shifted further downfield than H4. Their mutual coupling (³JHH) will be small, characteristic of five-membered heterocyclic rings.
-
4-Fluorophenyl Protons (H2'/H6', H3'/H5'): Due to the symmetry of the p-substituted ring, the four aromatic protons give rise to two signals. These often present as a complex but recognizable AA'BB' system, which can be approximated as two triplets or two doublets of doublets. The protons H3'/H5' (ortho to the fluorine) will show coupling to fluorine (³JHF) in addition to coupling to their proton neighbors. The H2'/H6' protons (meta to the fluorine) will primarily show coupling to their proton neighbors.
-
Ethyl Ester Protons (-OCH₂CH₃): This group gives rise to a classic ethyl pattern. The methylene protons (-OCH₂-) are deshielded by the adjacent oxygen atom, appearing as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) will appear further upfield as a triplet, coupled to the two methylene protons.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H5 (Pyrazole) | ~8.1 – 8.3 | Doublet (d) | ³J(H4,H5) ≈ 2.5–3.0 | Deshielded by adjacent N1 and aromatic ring current. |
| H2'/H6' (Phenyl) | ~7.6 – 7.8 | Doublet of Doublets (dd) or Triplet (t) | ³J(HH) ≈ 8.5–9.0, ⁴J(HF) ≈ 4.5–5.5 | Ortho to N1-pyrazole, showing both H-H and H-F coupling. |
| H3'/H5' (Phenyl) | ~7.1 – 7.3 | Triplet (t) | ³J(HH) ≈ 8.5–9.0, ³J(HF) ≈ 8.5–9.0 | Ortho to fluorine, showing strong H-H and H-F coupling. |
| H4 (Pyrazole) | ~6.8 – 7.0 | Doublet (d) | ³J(H4,H5) ≈ 2.5–3.0 | More shielded pyrazole proton. |
| -OCH₂- (Ethyl) | ~4.4 | Quartet (q) | ³J(HH) ≈ 7.1 | Deshielded by adjacent ester oxygen. |
| -CH₃ (Ethyl) | ~1.4 | Triplet (t) | ³J(HH) ≈ 7.1 | Standard aliphatic methyl group of an ethyl ester. |
¹³C NMR Spectral Prediction
The ¹³C NMR spectrum reveals the carbon framework and is particularly powerful here due to the presence of fluorine, which introduces C-F coupling.
-
Carbonyl Carbon (C=O): This will be the most downfield signal, typical for an ester carbonyl.
-
Aromatic Carbons: The eight aromatic carbons will appear in the 115-150 ppm range. The most notable signal will be C4' (the carbon directly bonded to fluorine), which will appear as a doublet with a very large one-bond coupling constant (¹JCF ≈ 240-250 Hz).[1] The other carbons in the fluorophenyl ring will also show smaller couplings to fluorine (²JCF, ³JCF).[1] The pyrazole carbons (C3, C4, C5) have characteristic shifts that help confirm the substitution pattern.[2][3]
-
Aliphatic Carbons: The two carbons of the ethyl group will appear in the upfield region.
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) | Rationale |
| C=O | ~162 | - | Ester carbonyl carbon. |
| C4' (Phenyl) | ~163 | ¹J ≈ 249 | Carbon directly attached to fluorine, large coupling. |
| C3 (Pyrazole) | ~148 | - | Carbon bearing the ester group. |
| C5 (Pyrazole) | ~142 | - | Pyrazole carbon adjacent to N1. |
| C1' (Phenyl) | ~136 | ⁴J ≈ 3-4 | Quaternary carbon attached to N1. |
| C2'/C6' (Phenyl) | ~127 | ³J ≈ 8-9 | Meta to fluorine. |
| C3'/C5' (Phenyl) | ~116 | ²J ≈ 22 | Ortho to fluorine. |
| C4 (Pyrazole) | ~109 | - | Most upfield pyrazole carbon. |
| -OCH₂- (Ethyl) | ~61 | - | Methylene carbon of the ester. |
| -CH₃ (Ethyl) | ~14 | - | Methyl carbon of the ester. |
A Multi-faceted Approach: NMR in Context
While NMR is the cornerstone for definitive structure elucidation, a comprehensive characterization package validates the finding. The causality is clear: each technique provides an orthogonal piece of data that, when combined, builds an irrefutable case for the compound's identity.
Figure 2: Analytical Workflow for Structural Confirmation
Caption: Workflow illustrating the complementary roles of analytical techniques.
-
Mass Spectrometry (MS): This technique provides the molecular weight of the compound (Expected for C₁₂H₁₁FN₂O₂: 234.23 g/mol ) and its fragmentation pattern.[4] It confirms the elemental formula but cannot distinguish between isomers.
-
Infrared (IR) Spectroscopy: IR confirms the presence of key functional groups. For this molecule, one would expect to see strong stretches for the ester C=O (around 1720 cm⁻¹), aromatic C=C bonds (1500-1600 cm⁻¹), and the C-F bond (1200-1250 cm⁻¹).
-
2D NMR Spectroscopy: For absolute certainty in assignments, 2D NMR experiments are invaluable.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon it is attached to, confirming the H4-C4, H5-C5, etc., connections.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for piecing the fragments together, for example, by showing a correlation from the H5 proton to the C3 and C4 carbons, or from the H2'/H6' protons to the C4' carbon.[5]
-
Protocol for High-Fidelity Data Acquisition
The quality of an NMR spectrum is directly dependent on the quality of the sample and the care taken during acquisition. A flawed protocol is a self-invalidating system; a robust one ensures reproducibility and accuracy.
Step 1: Sample Preparation
The objective is a homogenous, particle-free solution at an appropriate concentration.
-
Mass Measurement: Accurately weigh 5-10 mg of the purified solid for ¹H NMR. For a subsequent ¹³C NMR on the same sample, 15-25 mg is preferable due to the lower natural abundance of the ¹³C isotope.[6]
-
Solvent Choice: Select a high-purity deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic molecules. Ensure the solvent is dry, as residual water will introduce a broad signal that can obscure sample peaks.
-
Dissolution & Transfer: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial.[7] This allows for easy mixing and visual confirmation of complete dissolution.
-
Filtration: Using a Pasteur pipette with a small, tightly packed plug of glass wool or cotton, filter the solution directly into a clean, high-quality 5 mm NMR tube.[7] This step is critical to remove any microscopic particulate matter that would degrade the magnetic field homogeneity (shimming) and result in broad spectral lines.[8]
-
Capping and Labeling: Cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.
Step 2: NMR Spectrometer Setup and Acquisition
These steps are performed at the spectrometer console.
-
Instrument Tuning: Insert the sample and lock onto the deuterium signal of the solvent. Tune and match the probe for the relevant nuclei (¹H and ¹³C). This ensures maximum signal reception.
-
Shimming: Optimize the magnetic field homogeneity by adjusting the shim coils. This is an iterative process aimed at minimizing the linewidth of the lock signal and a prominent solvent or reference peak. Excellent shimming is the single most important factor for obtaining high-resolution spectra with sharp, well-defined peaks.
-
¹H Acquisition:
-
Pulse Program: Use a standard single-pulse experiment.
-
Acquisition Time (at): Set to 2-4 seconds for good digital resolution.
-
Relaxation Delay (d1): Use a delay of 1-2 seconds. For quantitative analysis, a longer delay (5 x T₁) is required.
-
Number of Scans (ns): For a ~10 mg sample, 4 to 16 scans are typically sufficient.
-
-
¹³C Acquisition:
-
Pulse Program: Use a standard proton-decoupled pulse-and-acquire experiment (e.g., zgpg30). Proton decoupling removes C-H coupling, simplifying the spectrum to single lines for each unique carbon and providing a significant sensitivity enhancement via the Nuclear Overhauser Effect (NOE).
-
Spectral Width: Set a wide spectral width to encompass all expected signals (e.g., 0 to 220 ppm).
-
Number of Scans (ns): A significantly higher number of scans is required due to the low sensitivity of ¹³C. For a 20 mg sample, this can range from several hundred to several thousand scans, depending on the desired signal-to-noise ratio.
-
By following this comprehensive approach, from theoretical prediction to meticulous experimental practice, researchers can confidently and accurately determine the structure of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate, ensuring the integrity of their scientific findings.
References
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Elguero, J., Goya, P., & Jagerovic, N. (2011). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 49(9), 535-543. Available from: [Link]
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Alarcón, S. H., et al. (2002). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 26(11), 1593-1599. Available from: [Link]
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Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. Available from: [Link]
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ResearchGate. (2019). ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... [Image]. Available from: [Link]
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Organomation. (2024). NMR Sample Preparation: The Complete Guide. Available from: [Link]
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Western University. (2013). NMR Sample Preparation. NMRLab Technical Bulletin. Available from: [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Available from: [Link]
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Sanna, M. D., et al. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Molecules, 27(19), 6285. Available from: [Link]
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University of Nottingham. (n.d.). How to make an NMR sample. Available from: [Link]
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Han, X., et al. (2011). Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(3), o511. Available from: [Link]
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Eaborn, C., & Tune, D. J. (1974). 19F NMR chemical shifts in fluorophenyl derivatives of silicon-platinum complexes. Journal of Organometallic Chemistry, 65(2), C59-C61. Available from: [Link]
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Salsabila, I. R., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2021(2), M1232. Available from: [Link]
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A Comparative Analysis of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate and Other Notable Pyrazole Scaffolds in Drug Discovery
Prepared by: A Senior Application Scientist
This guide provides a detailed comparative study of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate, placing it in the context of other significant pyrazole derivatives. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons of chemical synthesis, structure-activity relationships (SAR), and biological performance, supported by experimental data and established scientific literature.
Introduction: The Privileged Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of interacting with a wide array of biological targets through various non-covalent interactions. The significance of this "privileged scaffold" is underscored by its presence in numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and the withdrawn anti-obesity drug Rimonabant.[2][3] These molecules, despite sharing a common pyrazole core, exhibit vastly different pharmacological profiles, highlighting the profound impact of substituent patterns on biological activity.
This guide focuses on Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate , a representative pyrazole derivative, to explore the nuanced structure-activity relationships that govern the therapeutic potential of this chemical class. By comparing its features with those of well-characterized pyrazoles like Celecoxib and Rimonabant, we aim to elucidate the chemical causality behind their distinct biological functions and provide a framework for the rational design of future pyrazole-based therapeutic agents.
Profile of the Target Compound: Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
Chemical Structure:
-
IUPAC Name: Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
-
Molecular Formula: C₁₂H₁₁FN₂O₂[4]
-
Molecular Weight: 234.23 g/mol [4]
This molecule features a pyrazole core substituted at the N1 position with a 4-fluorophenyl group and at the C3 position with an ethyl carboxylate group. The fluorine atom on the phenyl ring is a common bioisosteric replacement for hydrogen, often introduced to enhance metabolic stability and binding affinity by modulating electronic properties and participating in specific interactions with protein targets.
Synthesis Overview
The synthesis of 1,3-substituted pyrazoles like our target compound is typically achieved through the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a substituted hydrazine.[2][5] This robust and versatile reaction allows for significant diversity in the final products by simply varying the starting materials.
Caption: General synthetic pathway for Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate.
Comparative Analysis with Benchmark Pyrazoles
To understand the potential of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate, we will compare it against two well-known pyrazole-containing drugs: Celecoxib and Rimonabant. This comparison will focus on how substitutions at key positions of the pyrazole ring dictate their pharmacological identity.
Structural Comparison
| Feature | Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate | Celecoxib | Rimonabant |
| Core Scaffold | 1,3-disubstituted Pyrazole | 1,3,5-trisubstituted Pyrazole | 1,3,4,5-tetrasubstituted Pyrazole |
| N1-Substituent | 4-Fluorophenyl | 4-Sulfamoylphenyl | 2,4-Dichlorophenyl |
| C3-Substituent | Ethyl carboxylate (-COOEt) | Trifluoromethyl (-CF₃) | Piperidinyl carboxamide |
| C5-Substituent | Hydrogen (-H) | p-Tolyl (4-Methylphenyl) | 4-Chlorophenyl |
The Role of the N1-Substituent: Anchoring to the Target
The substituent at the N1 position is crucial for orienting the molecule within the binding pocket of its target protein.
-
Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate: The 4-fluorophenyl group is relatively non-polar and can engage in hydrophobic and π-stacking interactions. The fluorine atom can also act as a weak hydrogen bond acceptor.
-
Celecoxib: The 4-sulfamoylphenyl group is the key to its COX-2 selectivity.[6][7] The sulfonamide moiety (-SO₂NH₂) can form critical hydrogen bonds with a specific side pocket in the COX-2 enzyme that is absent in COX-1.[7][8]
-
Rimonabant: The bulky and hydrophobic 2,4-dichlorophenyl group occupies a large hydrophobic pocket within the CB1 receptor, contributing significantly to its high binding affinity.[9][10][11]
The C3-Substituent: Modulating Activity and Selectivity
The group at the C3 position often plays a role in fine-tuning the molecule's activity, be it agonism, antagonism, or enzyme inhibition.
-
Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate: The ethyl carboxylate group is a hydrogen bond acceptor. In drug design, ester groups are often used as precursors to more stable amides or can be hydrolyzed in vivo to the corresponding carboxylic acid, which may be the active form.
-
Celecoxib: The trifluoromethyl (-CF₃) group contributes to the overall binding affinity and potency for COX-2 inhibition.[6] Its strong electron-withdrawing nature influences the electronics of the pyrazole ring.
-
Rimonabant: The piperidinyl carboxamide group is essential for its antagonist/inverse agonist activity at the CB1 receptor.[9][12] Structure-activity relationship studies have shown that modifications to this group can drastically alter or abolish activity.[10][13]
The C5-Substituent: Defining the Pharmacophore
The C5 position provides another vector for interaction with the target protein, often completing the pharmacophore required for potent activity.
-
Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate: This position is unsubstituted (hydrogen). While simplifying the structure, it also represents a key point for future modification to explore new interactions and potentially enhance potency or selectivity for a given target.
-
Celecoxib: The p-tolyl group fits into a hydrophobic region of the COX-2 active site, contributing to the overall binding energy.[6]
-
Rimonabant: The 4-chlorophenyl group is a critical component for high-affinity CB1 binding, engaging in key interactions within the receptor.[9][10]
Caption: Key positions on the pyrazole ring and their role in determining biological activity.
Comparative Biological Activities
The diverse substitution patterns of pyrazoles translate into a wide range of pharmacological activities.[14][15] While specific data for ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is limited in public databases, its structural motifs suggest potential activities that can be inferred by comparison.
| Compound/Class | Primary Biological Target | Therapeutic Area | IC₅₀ / Kᵢ (Representative) |
| Celecoxib | Cyclooxygenase-2 (COX-2)[7] | Anti-inflammatory, Analgesic[16] | COX-2: ~40 nM; COX-1: ~15 µM |
| Rimonabant | Cannabinoid Receptor 1 (CB1)[11] | Anti-obesity (withdrawn)[11] | Kᵢ = 1.98 nM for CB1[17] |
| Pyrazole Derivatives | Various kinases (e.g., EGFR, VEGFR-2)[18] | Anticancer[19][20] | Varies (low µM to nM) |
| Pyrazole Derivatives | Bacterial enzymes (e.g., DNA gyrase)[21] | Antibacterial[22][23] | Varies (MICs often in µg/mL) |
Based on its structure, ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate serves as a versatile intermediate or a starting point for library synthesis. The presence of the N-aryl group and the C3-ester makes it a candidate for screening in anticancer and antimicrobial assays, as these features are common in active compounds within those fields.[18][21][24] The ester can be readily converted to amides or hydrazides, opening a vast chemical space for optimization.
Experimental Protocols
To facilitate further research, we provide standardized protocols for the synthesis and biological evaluation of pyrazole derivatives.
Protocol 1: General Synthesis of Ethyl 1-Aryl-1H-pyrazole-3-carboxylates
This protocol describes a robust method for synthesizing the title compound and its analogues.
Objective: To synthesize a 1,3-disubstituted pyrazole via cyclocondensation.
Materials:
-
Substituted arylhydrazine hydrochloride (e.g., 4-fluorophenylhydrazine HCl)
-
Ethyl 2,4-dioxobutanoate (or other suitable β-ketoester)
-
Ethanol (absolute)
-
Sodium acetate (anhydrous)
-
Round-bottom flask, condenser, magnetic stirrer/hotplate
Procedure:
-
Preparation: To a round-bottom flask, add the arylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in absolute ethanol (10 mL per mmol of hydrazine).
-
Stirring: Stir the mixture at room temperature for 15 minutes to liberate the free hydrazine base.
-
Addition of Ketoester: Add the β-ketoester (1.0 eq) dropwise to the stirring mixture.
-
Reaction: Attach a condenser and heat the reaction mixture to reflux (approx. 78 °C for ethanol). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under vacuum.
-
Extraction: Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure pyrazole derivative.
-
Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxicity of a compound against a cancer cell line.
Objective: To determine the concentration of a pyrazole derivative that inhibits the growth of a cancer cell line by 50% (IC₅₀).
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test compound (dissolved in DMSO to make a stock solution)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates, multichannel pipette, incubator, microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Directions
The comparative analysis reveals that while ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate shares a common and valuable scaffold with successful drugs like Celecoxib and Rimonabant, its biological profile is critically dependent on its specific substitution pattern. The N1-(4-fluorophenyl) and C3-(ethyl carboxylate) groups provide a foundation for potential biological activity, likely in the anticancer or antimicrobial domains, but lack the highly specific, potent interactions characteristic of the benchmark drugs.[18][21][22][23]
The true value of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate lies in its potential as a versatile building block.[4] The C3-ester is ripe for derivatization into amides and other functional groups, while the unsubstituted C5 position offers a prime location for introducing new substituents to explore interactions with different biological targets. This guide demonstrates that understanding the established SAR of benchmark pyrazoles provides an invaluable roadmap for the rational design and optimization of new chemical entities based on this privileged heterocyclic core.
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A Comparative Guide to Structure-Activity Relationships of Fluorophenyl Pyrazoles in Drug Discovery
In the landscape of medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure" due to its presence in a multitude of clinically approved drugs. Its synthetic accessibility and versatile substitution patterns have made it a cornerstone for developing novel therapeutic agents. The strategic incorporation of fluorine into drug candidates is a widely employed tactic to enhance metabolic stability, binding affinity, and membrane permeability. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of fluorophenyl pyrazoles, a class of compounds that has demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. We will explore how subtle structural modifications to this scaffold dramatically influence biological activity, offering a comparative framework supported by experimental data to guide researchers in the design of next-generation therapeutics.
The Influence of Fluorine Substitution on Biological Activity: A Comparative Overview
The position and number of fluorine atoms on the phenyl ring, as well as the nature of substituents on the pyrazole core, are critical determinants of biological activity. These modifications impact the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.
Anticancer Activity: Targeting Cellular Proliferation
Fluorophenyl pyrazoles have emerged as a promising class of anticancer agents, with their efficacy often linked to the inhibition of key protein kinases involved in cell cycle regulation and signaling pathways.
Key SAR Insights for Anticancer Activity:
-
Fluorine Position: A fluorine atom at the para position of the phenyl ring frequently enhances anticancer activity. For instance, a pyrazole-benzimidazole hybrid bearing a para-fluorophenyl group showed higher potency against pancreatic cancer cells than the reference compound, gemcitabine.
-
Substitution on the Pyrazole Ring: The nature of substituents at the N1 and C3/C5 positions of the pyrazole ring significantly modulates activity. For example, in a series of benzimidazole-linked pyrazoles, specific substitutions led to potent activity against various cancer cell lines, including lung, cervical, and liver cancer.
-
Comparison with Non-Fluorinated Analogs: The introduction of fluorine can lead to a substantial increase in potency. While direct comparative studies are not always published, the prevalence of fluorinated compounds in high-potency series suggests a beneficial effect. For example, in a series of pyrazole derivatives, a compound with a 4-fluorophenyl group was highlighted for its potent activity.
Table 1: Comparative Anticancer Activity of Fluorophenyl Pyrazole Derivatives
| Compound ID | Modifications | Cancer Cell Line | IC50 (µM) | Reference |
| 121b | para-fluorophenyl at pyrazole nucleus | SW1990 (Pancreatic) | 30.9 | |
| AsPC1 (Pancreatic) | 32.8 | |||
| 123b | Specific benzimidazole-linked pyrazole | A549 (Lung) | 4.94 | |
| SiHa (Cervical) | 4.54 | |||
| COLO205 (Colon) | 4.86 | |||
| HepG2 (Liver) | 2.09 | |||
| Compound 10 | Benzimidazole linked pyrazole with specific substitutions | A549 (Lung) | 2.2 |
Kinase Inhibition: A Focus on Selectivity and Potency
Many fluorophenyl pyrazoles exert their anticancer effects through the inhibition of protein kinases. The SAR in this context is often nuanced, with small changes determining the selectivity and potency against specific kinases.
Key SAR Insights for Kinase Inhibition:
-
Hinge-Binding Moiety: The pyrazole core often acts as a scaffold, positioning other functional groups to interact with the ATP-binding pocket of the kinase. The N1 and N2 atoms of the pyrazole can act as hydrogen bond donors and acceptors, respectively, forming crucial interactions with the kinase hinge region.
-
Fluorophenyl Group Interaction: The fluorophenyl group typically occupies a hydrophobic pocket within the kinase domain. The fluorine atom can enhance binding through favorable electrostatic interactions.
-
Improved Selectivity: Strategic modifications can enhance selectivity for a target kinase over others. For example, in a study on diarylpyrazoles as inhibitors of the fungal kinase Yck2, a 4-fluorophenyl analog showed improved selectivity over the human kinase ALK5 compared to the parent compound.
Table 2: Comparative Kinase Inhibitory Activity of Fluorophenyl Pyrazole Derivatives
| Compound ID | Target Kinase | Modifications | IC50 (nM) | Reference |
| Compound 9 | Yck2 (fungal) | 3-(4-fluorophenyl) substituent | 230 | |
| Compound 34 | p38α MAPK | 4-(4'-fluorophenyl)imidazole with pyrimidine | 96 | |
| Compound 31 | JAK2 | 4-(4'-fluorophenyl)imidazole with pyridin-2-one | 62 | |
| Compound 5r | BRAF V600E | Pyrazole with acetamide bond and specific substitutions | 100 |
Antimicrobial Activity: Combating Resistant Pathogens
Fluorophenyl pyrazoles have also demonstrated significant potential as antimicrobial agents, with activity against both bacteria and fungi.
Key SAR Insights for Antimicrobial Activity:
-
Lipophilicity and Membrane Permeability: The fluorophenyl group can increase the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.
-
Electron-Withdrawing Effects: Electron-withdrawing groups, such as fluorine, on the phenyl ring have been shown to enhance antimicrobial activity.
-
Broad-Spectrum Activity: Certain substitution patterns can lead to broad-spectrum activity. For example, an imidazopyridine-substituted pyrazole with a para-fluoro substitution showed activity against a range of bacteria, including MRSA.
Table 3: Comparative Antimicrobial Activity of Fluorophenyl Pyrazole Derivatives
| Compound ID | Target Organism | Modifications | MIC (µg/mL) | Reference |
| 36b | MRSA | Imidazopyridine substituted pyrazole with para-fluoro | 2.50 | |
| 4b | MRSA | Pyrazole-containing dihydropyrimidinone with fluoro group | 12.5 | |
| 4c | MRSA | Pyrazole-containing dihydropyrimidinone with chloro group | 6.25 | |
| 21a | S. aureus | 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | 62.5-125 | |
| C. albicans | 2.9-7.8 |
Visualizing Structure-Activity Relationships
Caption: Key SAR determinants for fluorophenyl pyrazoles.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. Below are representative procedures for the synthesis of a fluorophenyl pyrazole and a common assay for evaluating its anticancer activity.
Synthesis of a Representative Fluorophenyl Pyrazole Derivative
This protocol describes a common method for synthesizing pyrazoles from chalcones, which are α,β-unsaturated ketones.
Rationale: The Claisen-Schmidt condensation is a reliable method for forming the chalcone intermediate. The subsequent cyclization with hydrazine hydrate is a classic and efficient way to construct the pyrazole ring. Glacial acetic acid serves as both a solvent and a catalyst for the cyclization and dehydration steps.
Step 1: Synthesis of Chalcone (Claisen-Schmidt Condensation)
-
Dissolve an appropriately substituted acetophenone (1 mmol) and a fluorinated benzaldehyde (e.g., 4-fluorobenzaldehyde, 1.1 mmol) in methanol (10 mL).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a methanolic sodium hydroxide solution (e.g., 6 mL of 50% NaOH in methanol) to the stirred mixture.
-
Continue stirring at 0°C for 10 hours in a sealed tube.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with 0.1 N HCl.
-
Pour the mixture into ice-cold water to precipitate the chalcone.
-
Filter the solid, wash with cold water, and dry.
Step 2: Synthesis of Pyrazole from Chalcone
-
To a solution of the synthesized chalcone (1 mmol) in glacial acetic acid (20 mL), add hydrazine hydrate (4 mmol).
-
Reflux the mixture in an oil bath under a nitrogen atmosphere for approximately 6.5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into crushed ice.
-
Neutralize the mixture with a sodium carbonate solution.
-
Filter the resulting precipitate, wash with cold water, and dry to obtain the crude pyrazole.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
Caption: General workflow for fluorophenyl pyrazole synthesis.
Evaluation of Anticancer Activity: The MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and is a standard initial screen for potential anticancer compounds.
Rationale: This assay relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals via mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cancer cells in a suitable medium until they reach the exponential growth phase.
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the fluorophenyl pyrazole compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple crystals.
-
Gently shake the plate for about 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Conclusion
The fluorophenyl pyrazole scaffold is a highly adaptable and potent platform for the development of novel therapeutic agents. The strategic placement of fluorine atoms on the phenyl ring, combined with diverse substitutions on the pyrazole core, allows for the fine-tuning of biological activity against a range of targets. This guide has provided a comparative analysis of the SAR of these compounds in anticancer, kinase inhibition, and antimicrobial applications, supported by experimental data and detailed protocols. By understanding the causal relationships between structure and activity, researchers can more effectively design and synthesize fluorophenyl pyrazole derivatives with improved potency, selectivity, and pharmacokinetic properties, ultimately accelerating the journey from the laboratory to the clinic.
References
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
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Al-Ostath, A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Pharmaceuticals, 15(11), 1369. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1177-1196. [Link]
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SciSpace. (2023). Investigation of chalcone cyclized pyrazole derivatives as an anti-inflammatory agent: In-vivo and in-silico molecular docking a. Retrieved from [Link]
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Putra, S. R., et al. (2022). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2022(4), M1494. [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
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Sromek, A. W., & Gevorgyan, V. (2011). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 76(18), 7434-7440. [Link]
- Ebenzer, O., et al. (2021). Pyrazole-based analogs as potential antibacterial agents against methicillin-resistance staphylococcus aureus (MRSA) and its. European Journal of Medicinal Chemistry, 212
A Comparative Guide to the Efficacy of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate Analogs
In the landscape of modern drug discovery, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities. This guide provides a comprehensive comparative analysis of the efficacy of analogs derived from ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate. By examining key structural modifications and their impact on anticancer, anti-inflammatory, and antimicrobial activities, we aim to provide researchers, scientists, and drug development professionals with a detailed understanding of the structure-activity relationships (SAR) that govern the potency of this promising class of compounds.
The selection of the 1-(4-fluorophenyl)pyrazole core is deliberate. The fluorine atom, a bioisostere of a hydrogen atom, can significantly enhance metabolic stability and binding affinity through favorable electrostatic interactions, while the pyrazole ring offers a versatile platform for synthetic modification. This guide synthesizes data from various studies to present a cohesive overview of how modifications at different positions of the pyrazole and phenyl rings influence biological efficacy.
Comparative Efficacy Analysis
The biological activity of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate analogs is profoundly influenced by the nature and position of various substituents. The following sections provide a comparative overview of their efficacy in anticancer, anti-inflammatory, and antimicrobial applications, supported by experimental data.
Anticancer Activity
Analogs of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate have demonstrated significant potential as anticancer agents, with their efficacy being highly dependent on the substitution pattern. The primary mechanism of action for many of these compounds involves the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival.[1]
Key Structural Modifications and Their Impact:
-
Substitution at the 5-position of the pyrazole ring: The introduction of various aryl groups at this position has been a key strategy in enhancing anticancer activity. For instance, the presence of a phenyl or substituted phenyl ring can lead to potent cytotoxicity.[2]
-
Modification of the ester group at the 3-position: Conversion of the ethyl ester to other functional groups, such as amides or hydrazides, has been explored to improve anticancer potency and selectivity.[3]
-
Substitution on the N-phenyl ring: While the 4-fluoro substituent is a common feature, additional modifications on this ring can modulate activity.
Comparative Cytotoxicity Data:
The following table summarizes the in vitro anticancer activity (IC50 values in µM) of selected ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate analogs against various human cancer cell lines.
| Compound ID | R1 (at C5) | R2 (at C3) | Cancer Cell Line | IC50 (µM) | Reference |
| Parent | H | -COOEt | - | - | - |
| Analog 1 | Phenyl | -COOEt | PANC-1 | >10 | [2] |
| Analog 2 | 4-Chlorophenyl | -COOEt | PANC-1 | 8.2 | [2] |
| Analog 3 | 4-Methoxyphenyl | -COOEt | PANC-1 | 6.5 | [2] |
| Analog 4 | 3,4,5-Trimethoxyphenyl | -COOEt | PANC-1 | 4.8 | [2] |
| Analog 5 | 4-Nitrophenyl | -CONH-(4-chlorophenyl) | MCF-7 | <0.1 | [4] |
| Analog 6 | 4-Nitrophenyl | -CONH-(4-chlorophenyl) | MDA-MB-231 | 45.8 | [4] |
| Analog 7 | Phenyl | 3-(5-Mercapto-1,3,4-oxadiazole-2-yl) | IGROV1 | 0.04 | [2] |
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
The data reveals that substitution at the C5 position of the pyrazole ring with electron-withdrawing or bulky groups tends to enhance anticancer activity. For example, the introduction of a 4-chlorophenyl (Analog 2) or a 3,4,5-trimethoxyphenyl group (Analog 4) leads to a significant increase in potency against the PANC-1 pancreatic cancer cell line compared to an unsubstituted phenyl group (Analog 1).[2] Furthermore, modification of the ester group at the C3 position to a carboxamide (Analogs 5 and 6) or a heterocyclic moiety like 1,3,4-oxadiazole (Analog 7) can dramatically improve cytotoxicity, with Analog 7 exhibiting nanomolar potency against the IGROV1 ovarian cancer cell line.[2][4] The potent activity of Analog 5 against the MCF-7 breast cancer cell line highlights the importance of the N-substituted carboxamide moiety.[4]
Logical Relationship for Anticancer SAR:
Caption: Structure-Activity Relationship for Anticancer Efficacy.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib, a selective COX-2 inhibitor, being a prominent example. Analogs of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate have also been investigated for their potential to mitigate inflammation, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5]
Key Structural Modifications and Their Impact:
-
Aryl substituents at the 3 and 5-positions: The nature and substitution pattern of aryl groups at these positions are critical for COX-2 selectivity and inhibitory potency.[5]
-
N1-substitution: The 1-(4-fluorophenyl) group is a key feature contributing to potent COX-2 inhibition.[6]
Comparative Anti-inflammatory Data:
The following table presents data on the in vivo anti-inflammatory activity of selected analogs, typically measured as the percentage of edema inhibition in a carrageenan-induced rat paw edema model.
| Compound ID | R1 (at C5) | R2 (at C3) | % Edema Inhibition | Reference |
| Parent | H | -COOEt | - | - |
| Analog 8 | 4-Methoxyphenyl | H | 58% | [7] |
| Analog 9 | 4-Chlorophenyl | H | 65% | [7] |
| Analog 10 | 2,4-Dichlorophenyl | H | 72% | [7] |
| Indomethacin | - | - | 78% | [7] |
Structure-Activity Relationship (SAR) Insights for Anti-inflammatory Activity:
The anti-inflammatory activity of these pyrazole analogs is strongly correlated with their ability to inhibit COX enzymes. The presence of a 4-fluorophenyl group at the N1 position is a common feature in many potent anti-inflammatory pyrazoles.[6] Modifications at the C5 position with substituted phenyl rings significantly influence activity. As shown in the table, increasing the electron-withdrawing nature of the substituent on the C5-phenyl ring (from methoxy to chloro to dichloro) leads to a progressive increase in anti-inflammatory potency.[7] This suggests that electronic effects play a crucial role in the interaction of these compounds with the active site of COX enzymes.
Experimental Workflow for In Vivo Anti-inflammatory Assay:
Caption: Carrageenan-Induced Paw Edema Assay Workflow.
Antimicrobial Activity
Pyrazole derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Key Structural Modifications and Their Impact:
-
Substitution at the 4-position: Introduction of functional groups at the C4 position of the pyrazole ring has been shown to be a viable strategy for developing potent antimicrobial agents.
-
Hybrid molecules: Combining the pyrazole scaffold with other antimicrobial pharmacophores, such as thiazole or imidazothiadiazole, can lead to compounds with enhanced and broader-spectrum activity.[8][9]
Comparative Antimicrobial Data:
The following table summarizes the minimum inhibitory concentration (MIC in µg/mL) of selected pyrazole analogs against representative bacterial and fungal strains.
| Compound ID | Key Structural Feature | Test Organism | MIC (µg/mL) | Reference |
| Analog 11 | 4-(anilinomethyl)-3-phenylpyrazole | S. aureus | 1 | [10] |
| Analog 12 | 3,5-bis(trifluoromethyl)pyrazole | S. aureus | 6.25 | [11] |
| Analog 13 | Imidazothiadiazole-pyrazole hybrid | S. aureus (MDR) | 0.25 | [9] |
| Ciprofloxacin | - | E. coli | 0.5 | [12] |
| Clotrimazole | - | A. niger | 1 | [12] |
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:
The antimicrobial efficacy of these pyrazole derivatives is highly dependent on the specific structural modifications. For instance, the introduction of an anilinomethyl group at the 4-position of a 3-phenylpyrazole core (Analog 11) results in potent activity against S. aureus.[10] The presence of strong electron-withdrawing trifluoromethyl groups at the 3 and 5-positions (Analog 12) also confers significant antibacterial activity.[11] A particularly effective strategy appears to be the creation of hybrid molecules. Analog 13, which links a pyrazole moiety to an imidazothiadiazole scaffold, exhibits outstanding potency against a multi-drug resistant strain of S. aureus, with an MIC value of 0.25 µg/mL.[9] This highlights the synergistic effect that can be achieved by combining different pharmacophores.
Experimental Protocols
To ensure the reproducibility and validity of the efficacy data presented, this section provides detailed methodologies for key in vitro assays.
In Vitro Anticancer Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1]
Step-by-Step Protocol:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, PANC-1) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole analogs in the appropriate cell culture medium. Add the compound solutions to the wells, ensuring a range of concentrations is tested. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
In Vitro Anti-inflammatory Screening: BSA Denaturation Assay
This assay is based on the principle that denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to inhibit thermally-induced protein denaturation is a measure of its anti-inflammatory activity.[6]
Step-by-Step Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of the test compound or standard drug (e.g., Diclofenac sodium) at various concentrations, 2.8 mL of phosphate-buffered saline (pH 6.4), and 0.2 mL of 5% w/v bovine serum albumin (BSA).
-
Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating the mixtures at 57°C for 3 minutes.
-
Cooling: Cool the mixtures under running water.
-
Turbidity Measurement: Measure the turbidity of the solutions at 660 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
The ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate scaffold serves as a highly versatile and promising platform for the development of novel therapeutic agents. The comparative analysis presented in this guide demonstrates that strategic modifications to this core structure can lead to potent and selective compounds with significant anticancer, anti-inflammatory, and antimicrobial activities. The structure-activity relationships highlighted herein underscore the importance of rational drug design in optimizing the efficacy of these pyrazole analogs. Further exploration of this chemical space, guided by the principles outlined in this guide, holds considerable promise for the discovery of new and effective treatments for a range of diseases.
References
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A Comparative Guide to Establishing Analytical Standards for Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the establishment of well-characterized analytical standards is a cornerstone of regulatory compliance and scientific rigor.[1][2] This guide provides an in-depth technical overview and comparative analysis of key analytical methodologies for the characterization of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate, a heterocyclic compound representative of a class with significant interest in medicinal chemistry.[3][4][5] As a senior application scientist, this document is structured to not only provide protocols but to elucidate the scientific rationale behind the analytical choices, ensuring a robust and self-validating approach to standard qualification.
The Critical Role of a Reference Standard
A reference standard is a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of a drug substance or drug product.[1][2] Its primary purpose is to ensure the identity, strength, quality, and purity of a pharmaceutical product, thereby safeguarding patient safety.[1][6] The qualification of a reference standard is a comprehensive process that involves a battery of analytical tests to confirm its chemical structure and determine its purity with a high degree of accuracy.[7][8]
Characterization Workflow for a Novel Pyrazole Derivative
The comprehensive characterization of a new chemical entity like ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate requires a multi-faceted analytical approach. The typical workflow involves structural elucidation followed by purity determination.
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The Pyrazole Scaffold: A Comparative Guide to Cross-Reactivity Profiling of Next-Generation Inhibitors
For researchers, medicinal chemists, and drug development professionals, the pyrazole nucleus represents a "privileged scaffold" in modern pharmacology.[1][2][3] Its versatile five-membered heterocyclic structure is a cornerstone in a multitude of FDA-approved therapeutics, from anti-inflammatory agents like celecoxib to targeted cancer therapies such as crizotinib and ruxolitinib.[2][4] The synthetic tractability and the ability of the pyrazole ring to engage in various biological interactions, including hydrogen bonding and bioisosteric replacement, have cemented its importance in the design of potent and selective inhibitors, particularly against protein kinases.[4][5]
However, the very versatility that makes the pyrazole scaffold so attractive also necessitates a rigorous understanding of an inhibitor's cross-reactivity profile. Off-target effects can lead to unforeseen toxicity or a complex pharmacological profile that can derail an otherwise promising clinical candidate. This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity of pyrazole-based inhibitors, supported by experimental data and protocols, to empower researchers in making informed decisions during the drug discovery process.
The Imperative of Selectivity: Why Cross-Reactivity Profiling is Critical
The human kinome, comprising over 500 protein kinases, is a primary target space for pyrazole-based inhibitors.[4] These enzymes share a structurally conserved ATP-binding pocket, making the development of truly selective inhibitors a formidable challenge. A promiscuous inhibitor, while potentially showing potent efficacy against its intended target, may bind to dozens of other kinases, leading to a cascade of unintended biological consequences.[6] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a fundamental aspect of rational drug design, enabling the selection of candidates with the highest potential for clinical success.
Methodologies for Interrogating Pyrazole Inhibitor Selectivity
A multi-pronged approach is essential for a thorough assessment of inhibitor selectivity. Combining in vitro biochemical assays with cell-based target engagement studies provides a more complete picture of a compound's behavior in a physiologically relevant context.
In Vitro Kinase Profiling: A Broad View of the Kinome
The initial and most common step in assessing selectivity is to screen the inhibitor against a large panel of purified kinases. This provides a direct measure of the compound's inhibitory activity against each kinase, typically expressed as an IC₅₀ value (the concentration required to inhibit 50% of the kinase's activity).
Causality Behind Experimental Choices: The primary goal here is breadth. By testing against a diverse representation of the human kinome, researchers can rapidly identify potential off-targets.[7] Performing these screens at a high concentration (e.g., 1 or 10 µM) in a single-point format can quickly flag potential liabilities, which can then be followed up with full dose-response curves to determine accurate IC₅₀ values for the most potent interactions.[7]
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Protocol 1: In Vitro Biochemical Kinase Assay (Radiometric)
-
Compound Preparation: Serially dilute the pyrazole-based inhibitor in DMSO to create a 10-point concentration gradient (e.g., starting from 10 µM with 3-fold dilutions).
-
Kinase Reaction Mixture: Prepare a reaction buffer containing the purified kinase, a specific peptide or protein substrate, and necessary cofactors.
-
Inhibitor Incubation: Add the diluted inhibitor to the kinase reaction mixture and incubate for 10-20 minutes at room temperature to allow for enzyme-inhibitor binding.
-
Reaction Initiation: Start the kinase reaction by adding [γ-³³P]ATP. The ATP concentration should be close to the Kₘ for each kinase to ensure accurate potency determination.
-
Reaction Incubation: Allow the reaction to proceed for a defined period (e.g., 30-120 minutes) at a controlled temperature (e.g., 30°C).
-
Termination and Detection: Stop the reaction by spotting the mixture onto a filter membrane. Wash the membrane to remove unincorporated [γ-³³P]ATP and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[7][8]
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Native Environment
While in vitro assays are invaluable, they do not always reflect a compound's behavior within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) addresses this by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[9][10]
Causality Behind Experimental Choices: The fundamental principle of CETSA is that a protein's melting point (the temperature at which it denatures and aggregates) increases when it is bound to a stabilizing ligand.[9] This allows for the direct assessment of target engagement in a physiological context, accounting for factors like cell permeability and intracellular competition.[10][11] CETSA can be performed in a traditional Western blot format or adapted for higher throughput using techniques like AlphaLISA or mass spectrometry.[11][12]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
-
Cell Treatment: Culture cells to an appropriate confluency and treat with the pyrazole-based inhibitor or vehicle control (DMSO) for a specified time (e.g., 1 hour).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Quantification and Western Blotting: Collect the supernatant containing the soluble proteins. Quantify the total protein concentration and load equal amounts onto an SDS-PAGE gel.
-
Detection: Perform a Western blot using a primary antibody specific to the target protein of interest.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the soluble protein fraction against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[9][10]
Chemoproteomics: Unbiased Off-Target Discovery
For a truly global view of a compound's interactions, chemoproteomics approaches are unparalleled. These mass spectrometry-based techniques can identify hundreds to thousands of protein interactions simultaneously in a cellular context.
Causality Behind Experimental Choices: Methods like Thermal Proteome Profiling (TPP), a high-throughput version of CETSA coupled with mass spectrometry, allow for an unbiased assessment of changes in protein thermal stability across the entire proteome upon compound treatment.[12] This can reveal unexpected off-targets that might be missed by hypothesis-driven or panel-based screening approaches.
Comparative Cross-Reactivity Profiles of Representative Pyrazole-Based Inhibitors
The selectivity of pyrazole-based inhibitors can vary dramatically based on the substitutions on the pyrazole ring and the overall chemical scaffold.[4][7] Below is a comparative table summarizing the cross-reactivity profiles of several well-characterized pyrazole-based kinase inhibitors.
| Inhibitor | Primary Target(s) | Key Off-Targets (with significant inhibition) | Selectivity Profile | Reference(s) |
| Ruxolitinib | JAK1, JAK2 | JAK3 | Selective for JAK family kinases | [4] |
| Crizotinib | ALK, MET, ROS1 | Multiple other kinases at higher concentrations | Multi-targeted | [4] |
| Barasertib (AZD1152) | Aurora B | Aurora A (at >3000-fold higher concentration) | Highly selective for Aurora B | [13] |
| Tozasertib (VX-680) | Aurora A, B, C | ABL, FLT3 | Pan-Aurora inhibitor with other kinase activity | [6] |
| Compound 1 (Promiscuous) | CDK2, CDK5, JNK3 | Over 300 kinases at 1 µM | Highly promiscuous | [6] |
This table is a synthesis of data from multiple sources and is intended for illustrative purposes. For detailed selectivity data, consult the original research articles.
Structure-Activity Relationships (SAR) and Selectivity
The data clearly indicates that small structural modifications to the pyrazole scaffold can have a profound impact on selectivity.[6] For instance, the N-unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor, while substitution at the pyrrole-like nitrogen atom removes its hydrogen bond donating capacity, altering its interaction with the kinase hinge region.[4] The nature and position of substituents on the pyrazole ring and appended moieties dictate the inhibitor's ability to exploit unique features of the target's ATP-binding pocket, thereby driving selectivity.[4][5]
Logical Relationship: From Structure to Selectivity
Caption: Impact of inhibitor structure on selectivity profile.
Conclusion
The pyrazole scaffold will undoubtedly continue to be a mainstay in the development of novel therapeutics. A deep understanding and early application of comprehensive cross-reactivity profiling are paramount to harnessing its full potential. By integrating broad in vitro screening with cell-based target engagement assays and unbiased chemoproteomics, researchers can build a robust, multi-dimensional understanding of an inhibitor's selectivity. This data-driven approach is essential for mitigating the risks of off-target toxicity and for selecting pyrazole-based drug candidates with the highest probability of success in the clinic.
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A Comparative Benchmarking Guide: Evaluating Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate Against Known Dihydroorotate Dehydrogenase (DHODH) Inhibitors
This guide provides a comprehensive, in-depth comparison of the novel compound ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate against well-established inhibitors of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway. This document is intended for researchers, scientists, and drug development professionals interested in the discovery of new immunomodulatory and anti-proliferative agents.
Introduction: The Therapeutic Promise of DHODH Inhibition
The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the production of DNA and RNA.[1] Rapidly proliferating cells, such as activated lymphocytes and cancer cells, have a high demand for pyrimidine nucleotides to support their growth and division.[2] Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway, the oxidation of dihydroorotate to orotate.[3] This makes DHODH a highly attractive therapeutic target for diseases characterized by excessive cell proliferation, including autoimmune disorders and cancer.[3][4]
Several drugs that target DHODH have been successfully developed and are in clinical use. Leflunomide, a disease-modifying antirheumatic drug (DMARD), is a prodrug that is rapidly metabolized to its active form, teriflunomide.[5][6] Both leflunomide and teriflunomide are potent inhibitors of DHODH and are used in the treatment of rheumatoid arthritis and multiple sclerosis.[7][8][9] Brequinar is another potent and selective inhibitor of DHODH that has been investigated as an immunosuppressant and an anti-cancer agent.[10][11]
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory and anticancer properties.[12][13] Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative of interest. This guide aims to objectively benchmark the inhibitory potential of this compound against the known DHODH inhibitors leflunomide, teriflunomide, and brequinar through a series of in vitro and cell-based assays. The central hypothesis is that ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate may exert anti-proliferative effects through the inhibition of DHODH.
Signaling Pathway: De Novo Pyrimidine Synthesis
Caption: The de novo pyrimidine synthesis pathway, highlighting the role of DHODH.
Experimental Design and Methodologies
The following protocols are designed to provide a robust and reproducible comparison of the test compound and known inhibitors.
Experimental Workflow
Caption: The overall experimental workflow for benchmarking the test compound.
PART 1: Synthesis of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
Rationale: The synthesis of the test compound is the foundational step. A reliable and scalable synthesis protocol is necessary to obtain high-purity material for biological testing, ensuring that any observed activity is attributable to the compound itself and not impurities.
Protocol:
-
Step 1: Synthesis of Ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate.
-
To a solution of sodium ethoxide (prepared by dissolving sodium in anhydrous ethanol), add diethyl oxalate and 4-fluoroacetophenone.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.
-
Filter, wash with water, and dry the crude product. Recrystallize from ethanol to obtain pure ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate.
-
-
Step 2: Synthesis of Ethyl 5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate.
-
Dissolve the product from Step 1 in glacial acetic acid.
-
Add hydrazine hydrate dropwise while stirring.
-
Reflux the reaction mixture for 6-8 hours.
-
Pour the cooled reaction mixture into ice-cold water to precipitate the pyrazole derivative.
-
Filter, wash thoroughly with water, and dry. Purify by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
-
Step 3: N-Arylation to yield Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate.
-
To a solution of the pyrazole from Step 2 in a suitable solvent such as DMF, add 1-fluoro-4-iodobenzene, copper(I) iodide, and a ligand such as L-proline.
-
Add a base, for example, potassium carbonate.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 110-120°C for 24 hours.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product, ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate.
-
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC analysis.
PART 2: In Vitro Human DHODH (hDHODH) Enzymatic Assay
Rationale: This assay directly measures the ability of the compounds to inhibit the enzymatic activity of hDHODH. It is a crucial step in determining the specific molecular target and quantifying the potency of the inhibitors.
Protocol:
-
Reagents: Recombinant human DHODH, dihydroorotate, coenzyme Q10 (CoQ10), 2,6-dichloroindophenol (DCIP), assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100).
-
Procedure:
-
Prepare serial dilutions of the test compound and the reference inhibitors (Leflunomide, Teriflunomide, Brequinar) in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant hDHODH, and the diluted compounds. Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of dihydroorotate and CoQ10.
-
Immediately measure the decrease in absorbance of DCIP at 600 nm over time using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[14]
-
PART 3: Cell-Based Proliferation Assay
Rationale: This assay assesses the functional consequence of DHODH inhibition in a cellular context. By measuring the inhibition of cell growth, we can determine the cell permeability and overall efficacy of the compounds.
Protocol:
-
Cell Line: A549 (human lung carcinoma) or another rapidly proliferating cell line that is dependent on de novo pyrimidine synthesis.
-
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and reference inhibitors for 72 hours.
-
Assess cell viability using a suitable method, such as the MTT assay or a luminescent cell viability assay (e.g., CellTiter-Glo®).
-
Measure the absorbance or luminescence according to the manufacturer's protocol.
-
Calculate the percentage of cell growth inhibition relative to the DMSO-treated control cells.
-
Determine the EC50 value (the concentration of compound that inhibits cell proliferation by 50%) from the dose-response curve.
-
PART 4: Uridine/Orotate Rescue Experiment
Rationale: This experiment is critical for confirming that the observed anti-proliferative effects are specifically due to the inhibition of the de novo pyrimidine synthesis pathway. If the compounds are acting on DHODH, the addition of downstream products of the pathway (orotate or uridine) should rescue the cells from the inhibitory effects.[15][16]
Protocol:
-
Procedure:
-
Perform the cell proliferation assay as described above.
-
For each inhibitor concentration, include parallel wells that are co-treated with a final concentration of 100 µM uridine or orotic acid.
-
After the 72-hour incubation period, assess cell viability.
-
Analyze the data to determine if the addition of uridine or orotic acid reverses the anti-proliferative effects of the inhibitors. A significant rightward shift in the dose-response curve in the presence of uridine or orotate indicates that the compound's primary mechanism of action is the inhibition of pyrimidine biosynthesis.[14][16]
-
Comparative Results
The following table summarizes the hypothetical inhibitory activities of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate in comparison to the known DHODH inhibitors.
| Compound | hDHODH Enzymatic Assay IC50 (nM) | A549 Cell Proliferation EC50 (nM) | Proliferation Rescue with Uridine |
| Brequinar | ~5 - 20[17][18] | Potent | Yes[15] |
| Teriflunomide (active metabolite of Leflunomide) | ~600[7] | Moderate | Yes[7] |
| Leflunomide | Inactive (prodrug) | Moderate | Yes[7] |
| Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate | To be determined | To be determined | To be determined |
Discussion and Interpretation
The data generated from these experiments will allow for a direct comparison of the potency and mechanism of action of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate with established DHODH inhibitors.
-
Enzymatic Activity: The IC50 value from the in vitro hDHODH assay will provide a direct measure of the compound's potency against its putative target. A low nanomolar IC50 would indicate a potent inhibitor, comparable to Brequinar. A higher IC50, in the range of Teriflunomide, would suggest moderate activity.
-
Cellular Efficacy: The EC50 value from the cell proliferation assay will reveal the compound's effectiveness in a biological system, taking into account factors such as cell permeability and metabolic stability. A strong correlation between the enzymatic IC50 and the cellular EC50 would suggest that the anti-proliferative effect is primarily driven by DHODH inhibition.
-
Mechanism of Action Confirmation: The uridine/orotate rescue experiment is the linchpin of this study. A successful rescue, where the addition of uridine or orotate abrogates the anti-proliferative effect of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate, would provide strong evidence that its mechanism of action is indeed the inhibition of the de novo pyrimidine synthesis pathway.[15][16] This is a critical self-validating step in the experimental design.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for benchmarking ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate against known DHODH inhibitors. The successful execution of these experiments will elucidate the compound's potency, cellular efficacy, and mechanism of action.
Should ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate demonstrate potent DHODH inhibition and on-target cellular activity, it would represent a promising new scaffold for the development of novel therapeutics for autoimmune diseases and cancer. Future research could then focus on structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties, followed by preclinical in vivo studies to evaluate its efficacy and safety in relevant disease models.
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Safety Operating Guide
Navigating the Disposal of Ethyl 1-(4-Fluorophenyl)-1H-pyrazole-3-carboxylate: A Guide for Laboratory Professionals
The procedures outlined herein are grounded in the fundamental principles of laboratory safety, emphasizing hazard assessment, proper segregation, and adherence to regulatory mandates. It is imperative that these guidelines are implemented in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols and in consultation with a licensed chemical waste disposal contractor.
Section 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough hazard assessment is paramount. Based on data from similar fluorinated pyrazole derivatives, ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate should be handled as a potentially hazardous substance.
Key Potential Hazards:
-
Acute Toxicity (Oral): Similar compounds are harmful if swallowed[1][2].
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation[1][3][4].
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol[1][3][4].
-
Environmental Hazards: The environmental fate and effects of this specific compound are not well-documented. However, as with many synthetic organic compounds, it should be prevented from entering drains and waterways[1][5].
Recommended Personal Protective Equipment (PPE):
A proactive approach to safety necessitates the use of appropriate PPE to minimize exposure.[6]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses.[6] | To protect against splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Consult glove manufacturer compatibility charts.[6] | To prevent skin contact. |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary for large spills. | To minimize inhalation of dusts or aerosols.[3][7] |
Section 2: Waste Segregation and Containerization
Proper segregation of chemical waste is a cornerstone of safe laboratory practice, preventing unintended reactions and ensuring cost-effective disposal.[8][9]
Waste Stream Classification:
Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate waste should be classified as hazardous chemical waste . It should be segregated into the following streams:
-
Solid Waste: Unused or expired solid chemical, contaminated labware (e.g., weigh boats, filter paper), and contaminated PPE.
-
Liquid Waste: Solutions containing the dissolved compound and any rinseate from cleaning contaminated glassware. Halogenated and non-halogenated solvent wastes should be kept separate to minimize disposal costs[10].
Container Requirements:
The selection of appropriate waste containers is critical to prevent leaks and ensure safe storage.[11]
-
Compatibility: Containers must be chemically compatible with the waste. For this compound, high-density polyethylene (HDPE) or glass containers are suitable.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate), and the specific hazards (e.g., "Toxic," "Irritant").
-
Closure: Containers must have a secure, leak-proof closure and should be kept closed except when adding waste[10].
Section 3: Step-by-Step Disposal Procedures
The following protocols provide a systematic approach to the disposal of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate in various laboratory scenarios.
Disposal of Unused or Expired Solid Chemical
-
Preparation: Don all required PPE and work within a chemical fume hood.
-
Containerization: Carefully transfer the solid waste into a designated, properly labeled hazardous waste container. Avoid generating dust[1].
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.
-
Pickup: Arrange for pickup by your institution's EHS personnel or a licensed waste disposal contractor.
Disposal of Contaminated Labware and Debris
-
Segregation: Collect all contaminated items, such as gloves, weigh paper, and disposable glassware, in a designated hazardous waste bag or container.
-
Labeling: Clearly label the container as "Hazardous Waste" with the chemical name.
-
Storage and Pickup: Follow the same storage and pickup procedures as for solid waste.
Management of Small Spills
-
Evacuation and Notification: Alert personnel in the immediate area and restrict access.
-
Containment: If safe to do so, prevent the spill from spreading using an appropriate absorbent material (e.g., vermiculite, sand).
-
Cleanup: Wearing appropriate PPE, carefully sweep up the absorbed material and place it in a labeled hazardous waste container[7].
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol, acetone), collecting the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
For large spills, evacuate the area immediately and contact your institution's emergency response team.[6]
Disposal of Empty Containers
An empty container that has held a hazardous chemical must be managed properly to ensure it does not pose a residual risk.
-
Triple Rinsing: For containers that held an acute hazardous waste, they must be triple rinsed with a solvent capable of removing the residue. The rinseate must be collected and disposed of as hazardous waste[9][10].
-
Defacing Labels: Once properly rinsed, deface all chemical labels on the container.
-
Final Disposal: The rinsed and defaced container can typically be disposed of as regular trash, but confirm this with your institutional EHS guidelines[9][10].
Section 4: Regulatory Compliance
The disposal of hazardous waste is strictly regulated to protect human health and the environment. In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[11][12]
Key RCRA requirements include:
-
Waste Identification: Generators are responsible for determining if their waste is hazardous.
-
Labeling and Storage: Strict requirements for the labeling and accumulation of hazardous waste.
-
Manifest System: A cradle-to-grave tracking system for hazardous waste from the point of generation to its final disposal.
-
Prohibition of Sewer Disposal: It is illegal to dispose of hazardous chemicals down the drain[9][13][14].
It is the responsibility of the waste generator to ensure compliance with all applicable federal, state, and local regulations.
Section 5: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate.
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Personal protective equipment for handling ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
Comprehensive Safety & Handling Guide: Ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
Hazard Assessment: A Conservative Approach
Given the absence of a specific SDS, we must infer the potential hazards of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate from analogous compounds. Pyrazole derivatives, as a class, are recognized for their diverse pharmacological activities and should be handled with care.[3][4] Structurally related compounds exhibit a range of health hazards.[5][6]
Anticipated Hazard Profile:
| Hazard Category | Finding based on Analogous Compounds | Citation |
| Acute Oral Toxicity | Harmful if swallowed. | [5][6][7] |
| Skin Irritation | Causes skin irritation. | [5][6][7] |
| Eye Irritation | Causes serious eye irritation. | [5][6][7] |
| Respiratory Irritation | May cause respiratory irritation. | [5][7][8] |
| Environmental Hazards | Potentially harmful to aquatic life with long-lasting effects. | [1] |
It is crucial to treat ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate as a hazardous chemical waste for disposal purposes.[9]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale | Citation |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and changed immediately upon contact with the chemical. | To prevent skin contact and potential irritation. Disposable nitrile gloves offer broad short-term protection.[10][11] | |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z.87.1 standard. A face shield should be worn over goggles if there is a risk of splashing or a highly exothermic reaction. | To protect against splashes that can cause serious eye irritation.[7][10][12] | |
| Skin & Body Protection | A flame-resistant lab coat, fully buttoned, with clothing that covers the entire foot (closed-toe, closed-heel shoes) and long pants. | To protect the skin from accidental contact and splashes.[10][12] | |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator may be required. | To avoid inhalation of dust or vapors, which may cause respiratory irritation.[7][10] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical for minimizing exposure and ensuring a safe working environment.
Preparation:
-
Designated Area: All work with ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation.[13]
-
Emergency Equipment: Ensure that a safety shower and eye wash station are readily accessible and have been recently tested.[13]
-
Spill Kit: Have a spill kit containing an inert absorbent material readily available.
Handling:
-
Personal Protective Equipment: Before handling the compound, don the appropriate PPE as outlined in the table above.[2]
-
Avoid Contamination: Use dedicated spatulas and weighing papers. Avoid creating dust when handling the solid material.
-
Prudent Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Container Management: Keep the container tightly closed when not in use.[13]
In Case of Exposure:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][14]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[6][14]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
Disposal Plan: Environmental Responsibility
The disposal of ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate and its contaminated materials must be handled with the utmost care to prevent environmental contamination.
Waste Segregation and Collection:
-
Dedicated Waste Container: Collect all solid waste, including unused compound and grossly contaminated materials (e.g., weighing paper, gloves), in a clearly labeled, sealable, and chemically compatible hazardous waste container.[1]
-
Labeling: The label must include the full chemical name, "ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate," and appropriate hazard warnings such as "Hazardous Waste," "Irritant," and "Harmful."[2][9]
-
Liquid Waste: Solutions containing the compound should be collected in a dedicated, leak-proof container made of a compatible material. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[9]
Storage and Disposal:
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area that is secure and well-ventilated, away from incompatible materials.[2]
-
EHS Pickup: Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department.
-
Professional Disposal: The final disposal should be carried out by a licensed professional waste disposal company, likely through high-temperature incineration.[1]
By adhering to these rigorous safety and handling protocols, researchers can confidently work with ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate while ensuring their safety and protecting the environment.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
